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  • Product: 3-Bromo-2-fluoro-6-methoxybenzonitrile
  • CAS: 1428478-66-3

Core Science & Biosynthesis

Foundational

Synthesis and Isolation Protocol for 3-Bromo-2-fluoro-6-methoxybenzonitrile: A Mechanistic and Practical Guide

Executive Summary & Strategic Rationale The compound is a highly functionalized, poly-substituted aromatic building block extensively utilized in the development of advanced therapeutics, including Lysine Acetyl Transfer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The compound is a highly functionalized, poly-substituted aromatic building block extensively utilized in the development of advanced therapeutics, including Lysine Acetyl Transferase (KAT) inhibitors[1] and Glutaminyl-peptide cyclotransferase (QPCT) inhibitors[2].

Synthesizing this specific regiocenter requires precise control over both nucleophilic and electrophilic aromatic substitution pathways. This technical whitepaper delineates a robust, two-step synthetic protocol starting from commercially available 2,6-difluorobenzonitrile. By leveraging synergistic directing effects and steric differentiation, this protocol ensures high regioselectivity, scalability, and self-validating analytical checkpoints.

Retrosynthetic Analysis & Mechanistic Pathways

The synthesis is strategically divided into two mechanistically distinct transformations:

  • Regioselective Nucleophilic Aromatic Substitution (SNAr): The synthesis initiates with the mono-methoxylation of 2,6-difluorobenzonitrile[3]. The strong electron-withdrawing cyano group (-CN) significantly lowers the LUMO of the aromatic ring, activating the ortho-fluorine atoms towards nucleophilic attack. The addition of exactly 1.05 equivalents of sodium methoxide (NaOMe) at 0 °C is a critical self-validating parameter: once the first methoxy group is installed, its strong resonance electron-donating effect (+M) raises the electron density of the ring, effectively deactivating the remaining fluorine atom and preventing over-substitution (di-methoxylation).

  • Sterically Controlled Electrophilic Aromatic Substitution (EAS): The subsequent bromination of is a masterclass in synergistic directing effects[4]. The ring possesses three directing groups: the strongly activating, ortho/para-directing methoxy group (C6); the weakly deactivating, ortho/para-directing fluoro group (C2); and the strongly deactivating, meta-directing cyano group (C1). Remarkably, all three substituents synergistically direct the incoming bromonium ion (Br⁺) to the C3 and C5 positions.

    The regioselective preference for the C3 position over C5 is dictated by steric hindrance. The C3 position is flanked by the smaller fluorine atom (van der Waals radius ~1.47 Å), whereas the C5 position is adjacent to the bulkier, freely rotating methoxy group. Consequently, electrophilic attack predominantly yields the 3-bromo isomer, with the 5-bromo isomer forming only as a minor byproduct[5].

SynthesisProtocol SM 2,6-Difluorobenzonitrile (Starting Material) Step1 Step 1: SNAr NaOMe, THF, 0°C to RT SM->Step1 Int1 2-Fluoro-6-methoxybenzonitrile (Intermediate) Step1->Int1 Step2 Step 2: EAS Bromination NBS, DMF, 60°C Int1->Step2 Mix Crude Isomer Mixture (C3-Bromo + C5-Bromo) Step2->Mix Step3 Step 3: Chromatography Silica Gel, 0-5% EtOAc/Hexanes Mix->Step3 Target 3-Bromo-2-fluoro-6-methoxybenzonitrile (Target Product) Step3->Target

Workflow for the regioselective synthesis of 3-Bromo-2-fluoro-6-methoxybenzonitrile.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 2-Fluoro-6-methoxybenzonitrile

Causality Checkpoint: Maintaining the temperature at 0 °C during NaOMe addition prevents the exothermic SNAr reaction from overcoming the activation energy required for unwanted di-substitution.

  • Setup: Charge a dry, argon-purged 500 mL round-bottom flask with 2,6-difluorobenzonitrile (10.0 g, 71.9 mmol, 1.0 equiv) and anhydrous Tetrahydrofuran (THF) (150 mL).

  • Initiation: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add sodium methoxide (NaOMe, 25 wt% solution in Methanol, 16.3 mL, 75.5 mmol, 1.05 equiv) dropwise over 30 minutes via an addition funnel. Ensure the internal temperature remains below 5 °C.

  • Propagation: Remove the cooling bath and allow the reaction to stir at room temperature (RT) for 16 hours. Monitor via TLC (10% EtOAc/Hexanes) until the starting material is fully consumed.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (100 mL) to neutralize residual methoxide. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 5% EtOAc in Hexanes) to afford 2-fluoro-6-methoxybenzonitrile as a white solid.

Step 2: Synthesis of 3-Bromo-2-fluoro-6-methoxybenzonitrile

Causality Checkpoint: N-Bromosuccinimide (NBS) in DMF provides a controlled, steady release of electrophilic bromine, minimizing poly-bromination compared to using elemental Br₂.

  • Setup: Dissolve 2-fluoro-6-methoxybenzonitrile (8.0 g, 52.9 mmol, 1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (150 mL) under an inert atmosphere.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 10.3 g, 58.2 mmol, 1.1 equiv) in a single portion.

  • Propagation: Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction via LC-MS to track the formation of the brominated mass [M+H]⁺ 230.0/232.0.

  • Quench & Workup: Cool the mixture to RT and pour into ice-cold water (500 mL) to precipitate the crude product. Extract with Dichloromethane (DCM) (3 × 150 mL).

  • Self-Validating Wash Sequence: Wash the organic layer sequentially with water (5 × 100 mL) to completely partition and remove the DMF, followed by 10% aqueous sodium thiosulfate (100 mL) to quench any residual active bromine species, and finally brine (100 mL).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate to yield a crude mixture of 3-bromo and 5-bromo isomers[5].

Step 3: Chromatographic Isolation
  • Loading: Dry-load the crude isomer mixture onto Celite and apply to a silica gel column.

  • Elution: Elute with a highly resolving, shallow gradient of 0% to 5% EtOAc in Hexanes. The 3-bromo isomer (target) exhibits a slightly lower dipole moment due to the para-relationship with the methoxy group, causing it to elute faster than the 5-bromo isomer.

  • Collection: Pool the pure fractions and evaporate to yield the target 3-bromo-2-fluoro-6-methoxybenzonitrile as an off-white to yellow solid[6].

Quantitative Data & Analytical Validation

Table 1: Quantitative Reaction Parameters & Expected Regioselectivity

ParameterStep 1: SNArStep 2: EAS Bromination
Reagents 2,6-Difluorobenzonitrile, NaOMe2-Fluoro-6-methoxybenzonitrile, NBS
Solvent System THF / MethanolDMF
Thermal Profile 0 °C → 25 °C60 °C
Target Yield 85 - 90%70 - 75% (Isolated major isomer)
Isomer Ratio >99:1 (Mono vs Di-substituted)~85:15 (C3-Bromo vs C5-Bromo)

Table 2: Analytical Characterization Data (Expected)

Analytical Method3-Bromo-2-fluoro-6-methoxybenzonitrile (Target)
¹H NMR (400 MHz, CDCl₃) δ ~7.65 (dd, J = 8.8, 5.5 Hz, 1H, Ar-H4), ~6.75 (d, J = 8.8 Hz, 1H, Ar-H5), 3.95 (s, 3H, -OCH₃)
¹⁹F NMR (376 MHz, CDCl₃) δ ~ -105.0 (s, 1F)
LC-MS (ESI+) m/z [M+H]⁺ calculated for C₈H₆BrFNO: 230.0; Found: 230.0 / 232.0 (1:1 Isotope pattern)
Physical State White to Yellow Solid

Troubleshooting & Process Optimization

  • Over-Methoxylation in Step 1: If LC-MS indicates the presence of 2,6-dimethoxybenzonitrile, the reaction temperature during NaOMe addition was likely too high, or an excess of base was used. Optimization: Ensure rigorous temperature control (≤ 5 °C) and titrate the NaOMe solution prior to use to guarantee exactly 1.05 equivalents are added.

  • Poor Regioselectivity in Step 2: If the ratio of the 5-bromo isomer increases beyond 20%, the reaction may be suffering from thermodynamic equilibration at excessively high temperatures. Optimization: Lower the reaction temperature to 40 °C and extend the reaction time to 24 hours to favor the kinetically controlled, sterically less-hindered C3-bromination pathway. Alternatively, using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in Trifluoroacetic acid (TFA) can increase electrophilic stringency and improve the isomer ratio.

References

  • Title: EP3810602A1 - Compounds (Inhibitors of KATs of the MYST family)
  • Title: US10112907B2 - Substituted indazoles for treating tendon and/or ligament injuries Source: Google Patents URL
  • Title: TASQUINIMOD (Synthesis detailing SNAr of 2,6-difluorobenzonitrile)

Sources

Exploratory

Spectroscopic Profiling and Synthetic Utility of 3-Bromo-2-fluoro-6-methoxybenzonitrile: A Technical Whitepaper

Executive Summary In modern medicinal chemistry, tetra-substituted benzene rings with orthogonal reactive sites are highly prized building blocks. 3-Bromo-2-fluoro-6-methoxybenzonitrile (CAS: 1428478-66-3) represents a p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, tetra-substituted benzene rings with orthogonal reactive sites are highly prized building blocks. 3-Bromo-2-fluoro-6-methoxybenzonitrile (CAS: 1428478-66-3) represents a privileged scaffold that enables divergent synthetic pathways. The strategic placement of a highly activated fluorine atom, a cross-coupling-ready bromine atom, and an electron-modulating methoxy group around a central nitrile core allows for precise, regioselective functionalization.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. Here, we will dissect the causality behind the spectroscopic signatures of this molecule and provide self-validating analytical protocols. This compound has recently gained prominence as a critical intermediate in the synthesis of Lysine Acetyltransferase (KAT) inhibitors[1] and Glutaminyl-peptide cyclotransferase (QPCT) inhibitors[2].

Physicochemical Profiling

Before initiating any spectroscopic analysis or synthetic workflow, it is imperative to establish the baseline physicochemical properties of the material. The data below synthesizes structural parameters critical for mass spectrometry and chromatographic method development[3],[4].

ParameterValueAnalytical Significance
IUPAC Name 3-Bromo-2-fluoro-6-methoxybenzonitrileDictates nomenclature and structural mapping.
CAS Registry Number 1428478-66-3Primary identifier for sourcing and safety[4].
Molecular Formula C₈H₅BrFNOUsed for exact mass calculation in HRMS.
Molecular Weight 230.03 g/mol Standard MW for stoichiometric calculations.
Monoisotopic Mass 228.95 DaTarget mass for [M+H]⁺ in positive ESI mode[3].
Physical Form White to Yellow SolidVisual indicator of purity/oxidation state[4].

High-Resolution Spectroscopic Characterization

To confidently utilize 3-Bromo-2-fluoro-6-methoxybenzonitrile in multi-step syntheses, researchers must understand its distinct spectral fingerprints. The following sections detail the expected analytical data and the physical causality behind these observations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The tetra-substituted nature of this ring simplifies the ¹H NMR but introduces complex heteronuclear coupling in the ¹³C NMR.

  • ¹H NMR (400 MHz, CDCl₃): The aromatic region will display exactly two mutually coupled protons (H-4 and H-5). Because the methoxy group at C-6 is strongly electron-donating via resonance, it significantly shields the adjacent H-5 proton. Conversely, H-4 is deshielded by the adjacent bromine. Expect a doublet for H-4 at ~7.6 ppm ( J≈8.8 Hz) and a doublet for H-5 at ~6.8 ppm ( J≈8.8 Hz). The methoxy protons will appear as a sharp singlet at ~3.95 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): The causality of the carbon shifts is driven by the C-F bond. The C-2 carbon (directly attached to fluorine) will appear as a doublet with a massive one-bond coupling constant ( 1JCF​≈250−260 Hz) around 160 ppm. The nitrile carbon (C≡N) typically resonates near 112 ppm, but its intensity will be low due to the lack of Nuclear Overhauser Effect (NOE) and slow relaxation of quaternary carbons.

  • ¹⁹F NMR (376 MHz, CDCl₃): A single resonance is expected near -105 ppm. Depending on the resolution, it may appear as a doublet due to long-range coupling ( 4JHF​ ) with the H-4 proton.

Mass Spectrometry (LC-MS)

In positive Electrospray Ionization (ESI+), the defining feature of this molecule is the Bromine Isotope Signature . Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio.

  • Diagnostic Causality: A valid MS spectrum must show a doublet for the [M+H]⁺ pseudomolecular ion at m/z 230.0 and m/z 232.0 of equal intensity. If this 1:1 ratio is absent, the bromine atom has been lost (e.g., via unwanted protodehalogenation).

Infrared (IR) Spectroscopy
  • Nitrile Stretch: A sharp, distinct peak at ~2230 cm⁻¹. The electron-withdrawing nature of the ortho-fluorine prevents extensive delocalization, keeping this stretch highly localized and intense.

  • C-F Stretch: A strong absorption band in the fingerprint region at ~1280 cm⁻¹.

Regioselective Synthetic Utility

The true value of 3-Bromo-2-fluoro-6-methoxybenzonitrile lies in its orthogonal reactivity. The molecule acts as a central hub for two completely distinct chemical pathways, which must be carefully controlled to prevent cross-reactivity.

  • Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom at C-2 is highly activated by the adjacent, strongly electron-withdrawing nitrile group. This makes it highly susceptible to displacement by nucleophiles (such as amines) under basic conditions. This exact pathway was utilized to synthesize phenylpiperidine derivatives for QPCT inhibition[2].

  • Palladium-Catalyzed Cross-Coupling: The bromine atom at C-3 is primed for oxidative addition by Palladium(0) species. Suzuki-Miyaura couplings with various boronic acids at this position have been successfully employed to generate substituted indazoles and MYST family KAT inhibitors[5],[1].

Reactivity Core 3-Bromo-2-fluoro-6-methoxybenzonitrile (Core Scaffold) SNAr Nucleophilic Aromatic Substitution (SNAr) Displacement of C2-Fluorine Core->SNAr Amines, Base, Heat Suzuki Palladium-Catalyzed Cross-Coupling Reaction at C3-Bromine Core->Suzuki Boronic Acids, Pd(0) NitrileMod Nitrile Functionalization Reduction / Hydrolysis Core->NitrileMod Reductants / Acids Piperidine e.g., Phenylpiperidine Derivatives (QPCT Inhibitors) SNAr->Piperidine Indazole e.g., Substituted Indazoles (KAT Inhibitors) Suzuki->Indazole

Figure 1: Divergent regioselective reactivity pathways of the 3-Bromo-2-fluoro-6-methoxybenzonitrile scaffold.

Self-Validating Protocol: Spectroscopic Sample Preparation & Acquisition

To ensure absolute trustworthiness in your analytical data, do not simply run the instrument; build a self-validating system. The following Standard Operating Procedure (SOP) guarantees that the data acquired is free from artifacts and accurately reflects the integrity of the 3-Bromo-2-fluoro-6-methoxybenzonitrile batch.

Phase 1: NMR Sample Preparation & Internal Validation
  • Step 1.1 (Solvent Selection): Dissolve 15 mg of the compound in 0.6 mL of CDCl₃. Causality: CDCl₃ is preferred over DMSO-d₆ for the parent compound to prevent any potential SₙAr degradation that can occasionally occur in highly polar aprotic solvents if trace nucleophilic impurities are present.

  • Step 1.2 (Internal Standard Spike): Add 1 µL of Fluorobenzene as an internal standard. Causality: Fluorobenzene provides a known, distinct ¹⁹F reference peak (-113.15 ppm) that validates the chemical shift of the C-2 fluorine, ensuring the instrument's lock and shim are accurate.

  • Step 1.3 (Acquisition Parameters): When acquiring the ¹³C NMR, set the relaxation delay (D1) to a minimum of 3.0 seconds. Causality: The nitrile carbon (C≡N) and the fully substituted aromatic carbons (C-1, C-2, C-3, C-6) lack attached protons, meaning they rely on slow dipole-dipole relaxation. A short D1 will result in these critical peaks disappearing into the baseline noise.

Phase 2: LC-MS System Suitability
  • Step 2.1 (Mobile Phase Design): Use a gradient of Water/Acetonitrile containing 0.1% Formic Acid. Causality: The formic acid ensures complete protonation of the nitrile-adjacent functional groups during ESI+, driving the molecule into the [M+H]⁺ state while suppressing unwanted sodium [M+Na]⁺ adducts that complicate isotopic analysis.

  • Step 2.2 (Data Validation Checkpoint): Before accepting the chromatogram, the operator must manually verify the mass spectrum of the primary peak. The system is only validated if the m/z 230.0 and 232.0 peaks are present in a 1:0.95 to 1:1.05 intensity ratio. Failure to meet this ratio indicates either halogen loss during ionization (excessive fragmentor voltage) or a compromised starting material.

References

  • PubChemLite - 3-bromo-2-fluoro-6-methoxybenzonitrile (C8H5BrFNO)
  • Source: MilliporeSigma (Sigma-Aldrich)
  • Source: Google Patents (Novartis AG)
  • EP3810602A1 - Compounds (Inhibitors of post-translational lysine acetylation mediated by KATs)
  • WO2024188734A1 - Phenylpiperidine derivatives as inhibitors of glutaminyl-peptide cyclotransferase Source: Google Patents URL

Sources

Foundational

1H NMR of 3-Bromo-2-fluoro-6-methoxybenzonitrile

An In-Depth Technical Guide to the ¹H NMR Analysis of 3-Bromo-2-fluoro-6-methoxybenzonitrile This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of 3-Bromo-2-fluoro-6-meth...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H NMR Analysis of 3-Bromo-2-fluoro-6-methoxybenzonitrile

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of 3-Bromo-2-fluoro-6-methoxybenzonitrile. It is intended for researchers, scientists, and professionals in drug development who utilize NMR for structural elucidation and molecular characterization. The document moves from theoretical prediction to practical application, offering insights into the causal relationships between molecular structure and spectral output.

Introduction: The Molecular Context

3-Bromo-2-fluoro-6-methoxybenzonitrile is a polysubstituted aromatic compound. Its utility in synthetic chemistry, particularly as a building block in the development of pharmaceutical agents and advanced materials, necessitates unambiguous structural verification. ¹H NMR spectroscopy is the primary tool for this purpose, providing detailed information about the electronic environment and connectivity of protons within the molecule.

The benzene ring is substituted with five distinct groups: bromo (-Br), fluoro (-F), methoxy (-OCH₃), cyano (-CN), and two aromatic protons. The interplay of the electronic effects (inductive and resonance) of these substituents creates a unique magnetic environment for each proton, which is directly reflected in the ¹H NMR spectrum. Understanding these effects is paramount for accurate spectral prediction and interpretation.

Theoretical Prediction of the ¹H NMR Spectrum

A robust analysis begins with a prediction of the spectrum based on fundamental principles. The substitution pattern leaves two protons on the aromatic ring, at positions 4 and 5.

Substituent Effects on Chemical Shifts (δ)

The chemical shift of an aromatic proton is governed by the net shielding or deshielding effect of the surrounding substituents. This is a combination of through-bond inductive effects and through-space resonance effects.

  • Methoxy Group (-OCH₃): This group exerts a powerful electron-donating effect through resonance (+R) and a weaker electron-withdrawing inductive effect (-I). The resonance effect dominates, increasing electron density at the ortho and para positions.[1][2] In this molecule, the methoxy group is at position 6. It will therefore strongly shield the proton at position 5 (ortho). The methoxy protons themselves typically appear as a sharp singlet in the 3.0-4.0 ppm region.[3][4]

  • Fluoro Group (-F): Fluorine is the most electronegative element, exhibiting a strong -I effect that deshields nearby protons.[5] It also has a +R effect due to its lone pairs, but for halogens, the inductive effect is generally dominant in influencing proton chemical shifts.[6]

  • Bromo Group (-Br): Similar to fluorine, bromine has a -I effect and a weaker +R effect, leading to a net deshielding of the aromatic ring.[5][6]

  • Cyano Group (-CN): The nitrile group is a potent electron-withdrawing group through both induction and resonance (-I, -R). It strongly deshields the entire aromatic system, particularly the protons ortho and para to it.[2]

Predicted Chemical Shifts: The two aromatic protons, H-4 and H-5, will be in the typical aromatic region (6.5-8.5 ppm), influenced by the anisotropic ring current.[2][7]

  • H-5: This proton is ortho to the strongly electron-donating methoxy group, which will cause significant shielding (an upfield shift). It is meta to the electron-withdrawing cyano and fluoro groups.

  • H-4: This proton is para to the fluoro group and meta to the bromo and methoxy groups.

Considering these competing effects, H-5 is predicted to be at a higher field (lower ppm) than H-4 due to the pronounced shielding from the adjacent methoxy group.

Spin-Spin Coupling (J-Coupling)

Spin-spin coupling provides information on the connectivity of nuclei. The splitting pattern of each signal is dictated by the number of neighboring magnetic nuclei and the magnitude of the coupling constant (J), measured in Hertz (Hz).[8]

  • Homonuclear Coupling (³JHH): Protons H-4 and H-5 are ortho to each other. They will exhibit a three-bond coupling (³JHH) with a typical magnitude of 7-10 Hz.[2] This will split the signal for H-4 into a doublet and the signal for H-5 into a doublet.

  • Heteronuclear Coupling (JHF): The spin-½ fluorine nucleus will couple with the protons. The magnitude of JHF coupling is dependent on the number of intervening bonds.[9][10]

    • H-5 is meta to the fluorine atom. This four-bond coupling (⁴JHF) is expected to be in the range of 1-3 Hz.[2]

    • H-4 is para to the fluorine atom. This five-bond coupling (⁵JHF) is typically smaller, often 0-1 Hz, and may not be resolved.[2][11]

  • Through-Space Coupling: In sterically congested molecules, coupling can occur through space rather than exclusively through bonds.[12][13][14] Given the proximity of the fluorine at position 2 and the methoxy group at position 6, a through-space interaction is possible, though it is less likely to manifest as a simple, resolvable splitting of the methoxy proton signal.

Predicted Splitting Patterns:

  • H-5: Will appear as a doublet of doublets (dd) , split first by the adjacent H-4 (³JHH ≈ 7-10 Hz) and then by the meta fluorine (⁴JHF ≈ 1-3 Hz).

  • H-4: Will appear as a doublet of doublets (dd) or simply a doublet (d) . It will be split by H-5 (³JHH ≈ 7-10 Hz) and potentially by the para fluorine (⁵JHF ≈ 0-1 Hz). If the ⁵JHF coupling is too small, the signal will appear as a simple doublet.

  • -OCH₃: Will appear as a singlet (s) as there are no adjacent protons to couple with.

Summary of Predictions

The predicted ¹H NMR parameters are summarized in the table below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-5~6.8 - 7.2Doublet of Doublets (dd)³J(H5,H4) = 7-10; ⁴J(H5,F) = 1-3
H-4~7.3 - 7.7Doublet (d) or dd³J(H4,H5) = 7-10; ⁵J(H4,F) = 0-1
-OCH₃~3.8 - 4.1Singlet (s)N/A

Experimental Protocol

This protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation. The methodology is self-validating by including standardized steps for sample preparation and instrument calibration.

Materials and Equipment
  • Sample: 3-Bromo-2-fluoro-6-methoxybenzonitrile (~5-10 mg)

  • NMR Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), 0.6-0.7 mL. CDCl₃ is a good first choice for general solubility.

  • Internal Standard: Tetramethylsilane (TMS), typically pre-added to the NMR solvent by the manufacturer (0.03% v/v).

  • Equipment: 5 mm NMR tube, precision balance, micropipette, vortex mixer, NMR spectrometer (400 MHz or higher recommended for better resolution).

Step-by-Step Procedure
  • Sample Preparation: a. Accurately weigh 5-10 mg of the solid sample and transfer it into a clean, dry 5 mm NMR tube. b. Using a micropipette, add approximately 0.6 mL of the deuterated solvent (e.g., CDCl₃ with TMS) to the NMR tube. c. Securely cap the tube and vortex gently until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

  • Instrument Setup: a. Insert the NMR tube into the spectrometer's spinner turbine, ensuring correct depth positioning using the manufacturer's gauge. b. Insert the sample into the NMR magnet. c. Lock the spectrometer onto the deuterium signal of the solvent. d. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent lock signal.

  • Data Acquisition: a. Set the experiment type to a standard 1D proton experiment (e.g., 'zg30'). b. Acquisition Parameters:

    • Spectral Width (SW): ~16 ppm (centered around 6-7 ppm).
    • Number of Scans (NS): 16 or 32 scans for a good signal-to-noise ratio.
    • Relaxation Delay (D1): 2-5 seconds to ensure full relaxation of protons.
    • Acquisition Time (AQ): 2-4 seconds for good digital resolution. c. Initiate data acquisition.
  • Data Processing: a. Apply an exponential window function (line broadening, LB = 0.3 Hz) to improve the signal-to-noise ratio without significant loss of resolution. b. Perform a Fourier Transform (FT) to convert the Free Induction Decay (FID) into the frequency domain spectrum. c. Phase the spectrum manually to ensure all peaks are in pure absorption mode with a flat baseline. d. Perform baseline correction to ensure accurate integration. e. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. f. Integrate all signals to determine the relative number of protons for each peak. g. Analyze the peak multiplicities and measure the coupling constants.

Spectral Analysis and Data Interpretation

The final processed spectrum should contain three distinct signals: a singlet for the methoxy group and two multiplets in the aromatic region.

  • Assign the Methoxy Singlet: Identify the sharp singlet integrating to 3H, expected around 3.8-4.1 ppm. This is unequivocally the -OCH₃ group.

  • Analyze the Aromatic Region: Focus on the two signals between ~6.8 and 7.7 ppm, each integrating to 1H.

  • Identify H-5 and H-4:

    • The upfield signal (lower ppm) will be H-5, appearing as a doublet of doublets. Measure its larger coupling constant, which corresponds to ³J(H5,H4). The smaller coupling constant corresponds to ⁴J(H5,F).

    • The downfield signal (higher ppm) will be H-4. It should appear as a doublet with the same ³J value measured for H-5. If the spectrometer resolution is high enough, each line of the doublet may be further split into a narrow doublet by the small ⁵J(H4,F) coupling.

  • Validate the Structure: Confirm that the observed chemical shifts, integrations, multiplicities, and coupling constants are all consistent with the proposed structure of 3-Bromo-2-fluoro-6-methoxybenzonitrile.

Visualization of Coupling Interactions

The following diagram illustrates the key spin-spin coupling pathways within the molecule that define the splitting patterns of the aromatic protons.

Caption: Spin-spin coupling network in 3-Bromo-2-fluoro-6-methoxybenzonitrile.

Conclusion

The ¹H NMR spectrum of 3-Bromo-2-fluoro-6-methoxybenzonitrile is a clear example of how substituent effects and spin-spin coupling phenomena dictate spectral appearance. A systematic approach, combining theoretical prediction with a rigorous experimental protocol, allows for the complete and confident assignment of all proton signals. This guide provides the foundational knowledge and practical steps necessary for researchers to perform this analysis, ensuring the integrity of their structural characterization efforts.

References

  • Bagno, A., Rastrelli, F., & Saielli, G. (2006). Stereoelectronic Effects on ¹H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 71(25), 9345–9352.
  • Contreras, R. H., & Peralta, J. E. (2000). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. The Journal of Organic Chemistry, 65(19), 6049–6054.
  • Žigon, J., Novotný, J., & Slanina, T. (2022). Dihydrogen contacts observed by through-space indirect NMR coupling. Chemical Science, 13(1), 199–204.
  • Organic Chemistry at CU Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR.
  • Marek, R., & Tvaríška, P. (2012). Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms. Journal of the American Chemical Society, 134(4), 2345–2352.
  • ACD/Labs. (2026, January 27). Methoxy groups just stick out. ACD/Labs Blog.
  • Abraham, R. J., Reid, M., & Saz, E. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling study. Magnetic Resonance in Chemistry, 42(2), 118–130.
  • Aguilar, J. A., et al. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society.
  • LibreTexts Chemistry. (2020, April 29). 20.
  • Reich, H. J. (2020, February 14). 5-HMR-3 Spin-Spin Splitting: J-Coupling.
  • University of Oxford. (n.d.). Chemical shifts.
  • Autschbach, J., & Cremer, D. (2009). Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. Journal of the American Chemical Society, 131(32), 11546–11559.
  • University of Leicester. (n.d.). Fluorine NMR.
  • Agrawal, P. K. (2011). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • Sitterberg, J., et al. (2009). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance, 201(1), 58–67.
  • Emsley, J. W., & Phillips, L. (1975). Fluorine Coupling Constants. Pergamon.
  • Reich, H. J. (2020, February 14). NMR Spectroscopy – ¹H NMR Chemical Shifts.
  • LibreTexts Chemistry. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups.

Sources

Exploratory

13C NMR spectrum of 3-Bromo-2-fluoro-6-methoxybenzonitrile

In-Depth Technical Guide: 13 C NMR Spectral Analysis of 3-Bromo-2-fluoro-6-methoxybenzonitrile Executive Summary & Molecular Architecture The compound 3-Bromo-2-fluoro-6-methoxybenzonitrile (CAS: 1428478-66-3)[1] is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: 13 C NMR Spectral Analysis of 3-Bromo-2-fluoro-6-methoxybenzonitrile

Executive Summary & Molecular Architecture

The compound 3-Bromo-2-fluoro-6-methoxybenzonitrile (CAS: 1428478-66-3)[1] is a highly functionalized pentasubstituted benzene derivative frequently utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Analyzing the 13 C Nuclear Magnetic Resonance (NMR) spectrum of this molecule presents a unique analytical challenge due to the intense steric crowding and competing electronic effects (inductive and resonance) of its four distinct substituents (-CN, -F, -Br, -OCH 3​ )[2].

This technical guide provides a rigorous framework for predicting, acquiring, and validating the 13 C NMR spectrum of this molecule. By treating the spectroscopic workflow as a self-validating system, researchers can definitively map the carbon framework and utilize heteronuclear spin-spin coupling ( 19 F- 13 C) to confirm structural integrity[2].

Theoretical Framework: Electronic Causality & Substituent Effects

The chemical shift ( δ ) of each carbon atom in the benzene ring is dictated by the local electron density, which is modulated by the σ -inductive (-I/+I) and π -resonance (-M/+M) effects of the attached functional groups[3]. In a highly substituted system like 3-bromo-2-fluoro-6-methoxybenzonitrile, standard empirical additivity rules often deviate slightly due to steric hindrance, but they still provide a highly accurate predictive baseline[4].

  • The Nitrile Group (-C N at C1): Acts as a strong electron-withdrawing group (-I, -M), deshielding the ortho and para positions while heavily shielding the ipso carbon (C1) due to magnetic anisotropy[3].

  • The Fluoro Group (-F at C2): Highly electronegative, exerting a powerful -I effect that heavily deshields C2. However, its +M resonance effect slightly shields the ortho and para positions.

  • The Bromo Group (-Br at C3): Exhibits the "Heavy Atom Effect." The large electron cloud of bromine induces a diamagnetic shielding effect, significantly lowering the chemical shift of the ipso carbon (C3)[3].

  • The Methoxy Group (-OCH 3​ at C6): A strong π -donor (+M) that heavily shields the ortho and para positions, while its oxygen atom directly deshields the ipso carbon (C6) via induction.

Substituent_Effects Substituents Substituents on Benzonitrile Core F_group 2-Fluoro (-F) Substituents->F_group Br_group 3-Bromo (-Br) Substituents->Br_group OMe_group 6-Methoxy (-OCH3) Substituents->OMe_group Inductive Strong Inductive Withdrawal (-I) F_group->Inductive HeavyAtom Heavy Atom Effect (Shielding) Br_group->HeavyAtom Resonance Resonance Donation (+M) OMe_group->Resonance C2_shift Deshielding at C2 (~165.5 ppm) Inductive->C2_shift C6_shift Deshielding at C6 (~163.4 ppm) Resonance->C6_shift C3_shift Shielding at C3 (~102.3 ppm) HeavyAtom->C3_shift

Logical mapping of electronic substituent effects to 13C chemical shifts.

Predictive Data & Heteronuclear Spin-Spin Coupling

Because 19 F has a 100% natural abundance and a nuclear spin of I=1/2 , it will couple with the 13 C nuclei, splitting the carbon signals into distinct doublets. This J -coupling is distance-dependent and serves as an internal diagnostic tool to validate peak assignments without requiring complex 2D NMR experiments (like HMBC or HSQC)[2].

Predicted 13 C NMR Spectral Data
Carbon PositionPredicted Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Dominant Electronic Effect
C1 (C-CN)~ 88.0 - 92.0Doublet 2J≈15−20 Shielded by ortho-F and ortho-OMe
C2 (C-F)~ 161.0 - 166.0Doublet 1J≈250−260 Deshielded by direct -I effect of F
C3 (C-Br)~ 100.0 - 105.0Doublet 2J≈18−22 Shielded by Heavy Atom Effect of Br
C4 (C-H)~ 135.0 - 139.0Doublet 3J≈6−10 Deshielded by para-CN
C5 (C-H)~ 110.0 - 114.0Doublet 4J≈2−4 Shielded by ortho-OMe
C6 (C-OMe)~ 160.0 - 164.0Doublet 3J≈5−8 Deshielded by direct attachment to O
C7 (-C N)~ 112.0 - 115.0Doublet 3J≈3−5 Nitrile resonance
C8 (-OCH 3​ )~ 56.0 - 57.0SingletN/AAliphatic ether shift

Note: Exact shifts may vary slightly depending on concentration and solvent temperature, but the relative ordering and J -coupling magnitudes remain constant.

Experimental Protocol for High-Resolution Acquisition

To ensure the protocol is a self-validating system , we utilize the intrinsic 19 F nucleus as an internal diagnostic tool. By acquiring the 13 C spectrum without 19 F decoupling, the resulting heteronuclear spin-spin splitting patterns ( nJCF​ ) provide a definitive distance-mapping of the carbon framework relative to the C2 position. If the expected doublets do not materialize, the user immediately knows the structural assignment is flawed or the probe is incorrectly tuned.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 30-50 mg of 3-bromo-2-fluoro-6-methoxybenzonitrile in 0.6 mL of deuterated chloroform (CDCl 3​ ).

    • Causality: CDCl 3​ is chosen because its solvent peak (a 1:1:1 triplet at 77.16 ppm) does not overlap with the highly substituted aromatic signals of this specific molecule. Tetramethylsilane (TMS, 0.01% v/v) must be added as an internal reference standard to validate the chemical shift axis.

  • Probe Tuning & Matching: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune the broadband probe specifically for the 13 C frequency. Ensure that 19 F decoupling is turned OFF to preserve the diagnostic JCF​ couplings, while 1 H decoupling (e.g., WALTZ-16 sequence) is turned ON to simplify the spectrum.

  • Locking and Shimming: Lock onto the deuterium signal of CDCl 3​ . Perform rigorous gradient shimming (Z0-Z5) to achieve a line width of < 1.0 Hz. Sharp lines are critical to resolving the small 4JCF​ coupling at C5.

  • Pulse Sequence & Relaxation Delay ( D1​ ): Select a standard 1D 13 C sequence with proton decoupling (e.g., zgpg30). Set the relaxation delay ( D1​ ) to at least 3.0 seconds .

    • Causality: Quaternary carbons (C1, C2, C3, C6, and CN) lack attached protons to facilitate dipole-dipole relaxation, resulting in exceptionally long T1​ relaxation times. A short D1​ will cause these critical signals to attenuate or vanish entirely into the baseline noise.

  • Acquisition & Processing: Acquire a minimum of 1024 scans (NS) to ensure an adequate signal-to-noise ratio for the quaternary carbons. During processing, apply a zero-filling factor to 64k data points and an exponential window function (Line Broadening, LB = 1.0 Hz) before the Fourier Transform (FT) to enhance signal clarity without sacrificing the resolution of the J -couplings.

NMR_Workflow S1 Sample Preparation (Compound in CDCl3 + TMS) S2 Probe Tuning & Matching (Optimize 13C/19F channels) S1->S2 S3 Lock & Shim (Z0-Z5 optimization) S2->S3 S4 Pulse Sequence Selection (zgpg30: 1H decoupled 13C) S3->S4 S5 Data Acquisition (D1 > 5*T1, NS = 1024) S4->S5 S6 Signal Processing (Zero-filling, FT, Phase Corr.) S5->S6 S7 Spectral Analysis (Shift & J-Coupling Extraction) S6->S7

Step-by-step experimental workflow for high-resolution 13C NMR acquisition.

Applications in Drug Development & Synthesis

In the context of drug development, 3-bromo-2-fluoro-6-methoxybenzonitrile is a highly prized scaffold. The presence of the bromine atom at C3 makes it an ideal candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

By establishing a pristine 13 C NMR baseline using the protocols outlined above, chemists can easily track the progress of these cross-coupling reactions. Upon successful substitution of the bromine atom, the heavy atom shielding effect at C3 will disappear, causing the C3 signal to shift dramatically downfield (deshielding by ~20-30 ppm depending on the new substituent). Furthermore, the 2JCF​ coupling at C3 will remain intact, providing immediate, self-validating proof that the substitution occurred specifically at the C3 position without disturbing the rest of the aromatic framework.

References

  • Title: The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes Source: Physical Chemistry Chemical Physics (RSC Publishing) URL: [Link]

  • Title: Teaching Electrophilic Aromatic Substitution: Enthalpies of Hydrogenation of the Rings of C6H5X Predict Relative Reactivities; 13C NMR Shifts Predict Directing Effects of X Source: Journal of Chemical Education (ACS Publications) URL: [Link]

Sources

Foundational

FT-IR Spectroscopic Elucidation of 3-Bromo-2-fluoro-6-methoxybenzonitrile: A Technical Guide for Pharmaceutical Intermediates

Executive Summary 3-Bromo-2-fluoro-6-methoxybenzonitrile (CAS: 1428478-66-3) is a highly functionalized, tetrasubstituted aromatic compound . It serves as a critical structural building block in advanced drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-2-fluoro-6-methoxybenzonitrile (CAS: 1428478-66-3) is a highly functionalized, tetrasubstituted aromatic compound . It serves as a critical structural building block in advanced drug development, most notably in the synthesis of substituted indazoles for the treatment of tendon and ligament injuries 1. Due to its complex substitution pattern—comprising electron-withdrawing halogens, an electron-donating methoxy group, and a conjugated nitrile—Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical tool for verifying its structural integrity and purity.

As a Senior Application Scientist, I have designed this whitepaper to move beyond simple peak listing. This guide deconstructs the spectroscopic causality behind the molecule's vibrational modes and provides a self-validating experimental protocol for its accurate characterization.

Molecular Architecture & Spectroscopic Causality

The FT-IR spectrum of a molecule is dictated by the force constants of its bonds and the reduced mass of its atoms. In 3-Bromo-2-fluoro-6-methoxybenzonitrile, the benzene ring acts as a central scaffold mediating complex electronic interactions:

  • The Nitrile (-C≡N) Group: Typically, aliphatic nitriles absorb near 2250 cm⁻¹. However, direct conjugation with the aromatic π-system delocalizes the triple bond's electrons, slightly reducing its force constant and shifting the absorption to a lower wavenumber (~2220–2230 cm⁻¹) [[2]]().

  • Halogen Inductive Effects: The highly electronegative ortho-fluoro (-F) group exerts a strong inductive pull ( −I effect) that competes with the ring's resonance, ensuring the nitrile peak remains highly resolved and intense 3. Furthermore, halogenation significantly alters the vibrational landscape of the benzene ring itself, shifting specific skeletal modes to higher wavenumbers 4.

  • Heavy Atom Effect: The meta-bromo (-Br) group involves a massive atom. According to Hooke's Law, an increased reduced mass drastically lowers the vibrational frequency, pushing the C-Br stretch deep into the far-IR/fingerprint region 5.

Signal_Logic Molecule 3-Bromo-2-fluoro- 6-methoxybenzonitrile Nitrile -C≡N Group (Conjugated) Molecule->Nitrile Methoxy -OCH₃ Group (Ether Linkage) Molecule->Methoxy Halogens Halogens (-F, -Br) Molecule->Halogens Aromatic Aromatic Ring (Tetrasubstituted) Molecule->Aromatic Peak1 ~2230 cm⁻¹ Sharp, Strong Nitrile->Peak1 Peak2 ~1270 & 1040 cm⁻¹ Strong C-O Stretches Methoxy->Peak2 Peak3 ~1150 cm⁻¹ (C-F) ~580 cm⁻¹ (C-Br) Halogens->Peak3 Peak4 ~1590 cm⁻¹ (C=C) ~820 cm⁻¹ (C-H bend) Aromatic->Peak4

Figure 1: Causality mapping of functional groups to their FT-IR vibrational modes.

Experimental Methodology: A Self-Validating Protocol

Because 3-Bromo-2-fluoro-6-methoxybenzonitrile is a solid at room temperature , Attenuated Total Reflectance (ATR) FT-IR is the superior technique. It eliminates the hygroscopic moisture artifacts common in KBr pellet preparation, which can artificially obscure the critical 3000 cm⁻¹ C-H stretching region.

To ensure scientific integrity, the following workflow operates as a self-validating system :

Step 1: Instrumental Calibration (The Control) Before analyzing the sample, run a standard 1.5 mil polystyrene film. Verify that the system accurately registers the benchmark peaks at exactly 1601.2 cm⁻¹ and 1028.3 cm⁻¹. This validates the interferometer's laser alignment.

Step 2: Environmental Baseline (The Blank) Acquire a background scan of the clean, empty ATR crystal (Diamond or ZnSe) using 32 scans at 4 cm⁻¹ resolution. This step mathematically subtracts ambient atmospheric CO₂ (~2350 cm⁻¹) and water vapor (~3600 cm⁻¹ and ~1600 cm⁻¹) from the final data.

Step 3: Sample Application & Acquisition Place 2–5 mg of the solid intermediate directly onto the ATR crystal. Lower the ATR anvil until the pressure sensor indicates optimal contact. Causality note: Insufficient pressure leads to weak signals, while excessive pressure can crack the crystal. Run the sample scan (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

Step 4: Algorithmic Correction Apply an ATR correction algorithm to the raw data. Because the evanescent wave's penetration depth in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), low-frequency peaks (like C-Br) will appear artificially intense compared to high-frequency peaks (like C-H) without this mathematical correction.

FTIR_Workflow Calibrate 1. System Calibration (Polystyrene Standard) Background 2. Background Scan (Atmospheric Subtraction) Calibrate->Background SamplePrep 3. Sample Application (ATR Crystal Pressure) Background->SamplePrep Acquisition 4. Spectral Acquisition (4000 - 400 cm⁻¹) SamplePrep->Acquisition Processing 5. Data Processing (ATR & Baseline Correction) Acquisition->Processing Validation 6. Structural Validation (Peak Assignment) Processing->Validation

Figure 2: Self-validating ATR-FTIR workflow for solid pharmaceutical intermediates.

Quantitative Spectral Analysis

The table below summarizes the expected quantitative FT-IR peak assignments based on the molecular symmetry, functional group force constants, and documented spectral behaviors of halogenated benzonitriles 2, 4.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensityCausality / Mechanistic Notes
3070 – 3010 ν(C–H)Aromatic RingWeaksp² hybridized C–H stretching of the tetrasubstituted ring.
2950, 2840 ν(C–H)Methoxy (-OCH₃)Mediumsp³ hybridized aliphatic C–H stretching.
2230 – 2220 ν(C≡N)NitrileStrongConjugated nitrile stretch; lowered from ~2250 cm⁻¹ due to resonance.
1590, 1480 ν(C=C)Aromatic RingStrongSkeletal ring vibrations; influenced by heavy halogen substitution.
1270, 1040 ν(C–O–C)Methoxy (-OCH₃)StrongAsymmetric (~1270) and symmetric (~1040) ether stretches.
1150 – 1100 ν(C–F)Aryl FluorideVery StrongHigh polarity of the C-F bond causes a massive dipole moment change.
820 – 800 γ(C–H)Aromatic RingStrongOut-of-plane bending of the two adjacent ortho protons (C4, C5).
580 – 550 ν(C–Br)Aryl BromideMediumHeavy atom effect forces this vibration into the low-mid IR region.

Conclusion

The FT-IR analysis of 3-Bromo-2-fluoro-6-methoxybenzonitrile requires a nuanced understanding of how multiple electron-withdrawing and electron-donating groups interact on a single aromatic scaffold. By utilizing a self-validating ATR-FTIR protocol, researchers can confidently map the highly polarized C-F stretch, the mass-dampened C-Br stretch, and the resonance-shifted nitrile peak. This rigorous approach to structural elucidation ensures the high-fidelity characterization required for downstream pharmaceutical synthesis, preventing costly structural misidentifications in drug development pipelines.

References

  • Title: 3-BROMO-2-FLUORO-6-METHOXYBENZONITRILE | 1428478-66-3 Source: Sigma-Aldrich URL:

  • Title: US10112907B2 - Substituted indazoles for treating tendon and/or ligament injuries Source: Google Patents (Novartis AG) URL: 1

  • Title: FT-IR and FT RAMAN SPECTRA of 4-chloro 2 methyl benzonitrile Source: International Journal of Trend in Scientific Research and Development (IJTSRD) URL: 2

  • Title: Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile Source: ResearchGate URL: 3

  • Title: FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives Source: Chinese Journal of Chemical Physics URL: 4

  • Title: FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile Source: ResearchGate URL: 5

Sources

Exploratory

Whitepaper: Stability and Storage Protocols for 3-Bromo-2-fluoro-6-methoxybenzonitrile

Executive Summary 3-Bromo-2-fluoro-6-methoxybenzonitrile (CAS: 1428478-66-3) is a highly functionalized, poly-substituted aromatic building block critical to modern medicinal chemistry[1]. It is prominently utilized as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-2-fluoro-6-methoxybenzonitrile (CAS: 1428478-66-3) is a highly functionalized, poly-substituted aromatic building block critical to modern medicinal chemistry[1]. It is prominently utilized as a core intermediate in the synthesis of lysine acetyltransferase (KAT) inhibitors, such as KAT6A/B[2], and glutaminyl-peptide cyclotransferase (QPCT/QPCTL) inhibitors[3].

While its unique substitution pattern—comprising a halogen-bond donating bromine, an electron-withdrawing fluorine, a mesomerically donating methoxy group, and a strongly electron-withdrawing nitrile—imparts highly desirable physicochemical properties for target binding, it simultaneously introduces specific vulnerabilities to chemical degradation. This whitepaper provides an authoritative, in-depth guide to the degradation mechanisms, empirical stability profiling, and self-validating storage protocols required to maintain the integrity of this crucial compound.

Mechanistic Degradation Pathways

Understanding the causality behind a compound's instability is the foundation of robust storage protocols. For 3-Bromo-2-fluoro-6-methoxybenzonitrile, degradation is governed by three primary mechanistic pathways:

  • Nucleophilic Aromatic Substitution (SNAr) at C2: The fluorine atom is situated ortho to the strongly electron-withdrawing cyano (-CN) group. This synergistic electron withdrawal creates a highly electrophilic carbon center. In the presence of atmospheric moisture or nucleophilic excipients, the fluorine is highly susceptible to displacement, leading to the formation of phenol or ether impurities over time.

  • Photolytic Debromination at C3: Aryl bromides exhibit inherent photolability under UV/Vis irradiation. Homolytic cleavage of the C-Br bond generates a highly reactive aryl radical, which subsequently abstracts a hydrogen atom from the surrounding environment. This results in a debrominated impurity (2-fluoro-6-methoxybenzonitrile), necessitating strict adherence to ICH Q1B photostability protocols[4].

  • Nitrile Hydrolysis: Although sterically shielded by the ortho-fluoro and ortho-methoxy groups, the nitrile moiety remains susceptible to hydrolysis. Under extreme pH stress (acidic or basic aqueous conditions), it will hydrolyze first to a primary amide, and eventually to a carboxylic acid.

StabilityWorkflow API 3-Bromo-2-fluoro-6-methoxybenzonitrile (Intact API) Hydrolysis Nitrile Hydrolysis (High/Low pH) API->Hydrolysis H2O, H+/OH- SNAr SNAr of Fluorine (Moisture/Nucleophiles) API->SNAr Nucleophilic Attack Photolysis Photolytic Debromination (UV/Vis Light) API->Photolysis hv (ICH Q1B) Deg1 Amide/Carboxylic Acid Degradants Hydrolysis->Deg1 Deg2 Phenol/Ether Derivatives SNAr->Deg2 Deg3 Debrominated Impurity Photolysis->Deg3

Mechanistic degradation pathways of 3-Bromo-2-fluoro-6-methoxybenzonitrile under stress conditions.

Empirical Stability Profiling & Quantitative Data

To establish a scientifically sound shelf-life, stability testing must align with the International Council for Harmonisation (ICH) guidelines. The table below summarizes the standardized stress testing parameters and expected tolerances for this specific benzonitrile derivative.

Table 1: Recommended Storage and Stress Testing Parameters

ParameterRegulatory GuidelineEnvironmental ConditionMinimum DurationTolerance / Expected Outcome
Long-Term Stability ICH Q1A(R2)[5]25°C ± 2°C / 60% RH ± 5%12 Months≤ 0.5% total impurities; no physical change.
Accelerated Stability ICH Q1A(R2)[5]40°C ± 2°C / 75% RH ± 5%6 MonthsMass balance 100±2%; assess SNAr degradation.
Photostability ICH Q1B[4]1.2M lux-hr + 200 Wh/m² UVN/A (Total Exposure)Monitor for debromination via Isotopic MS shift.
Solution Stability Internal Standard-20°C in anhydrous DMSO3 MonthsPrevent freeze-thaw condensation and hydrolysis.

Standardized Storage Protocols

Based on the physicochemical vulnerabilities outlined above, the following storage protocols must be strictly implemented:

  • Bulk Powder Storage: Store the solid compound at 2-8°C (refrigerated) in tightly sealed amber glass vials . Amber glass is non-negotiable, as it blocks the specific UV wavelengths responsible for the homolytic cleavage of the C-Br bond.

  • Atmospheric Control: Containers must be backfilled with an inert gas (Argon or Nitrogen) prior to sealing. Displacing atmospheric oxygen and moisture suppresses the SNAr hydrolysis pathway at the activated C2-fluorine position.

  • Solution Handling: When reconstituted in hygroscopic solvents like DMSO or DMF for high-throughput screening, solutions should be immediately aliquoted into single-use vials and stored at -20°C. Causality: Repeated freeze-thaw cycles draw atmospheric condensation into the solvent. The introduced water acts as a nucleophile, rapidly degrading the compound via SNAr and nitrile hydrolysis.

Experimental Workflow: Stability-Indicating Assay

To accurately monitor the stability of 3-Bromo-2-fluoro-6-methoxybenzonitrile, a highly specific Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Mass Spectrometry (MS) is required.

This protocol is designed as a self-validating system , ensuring that any analytical run automatically checks its own integrity before data is accepted.

Step 1: Sample Preparation & Forced Degradation
  • Control Preparation: Dissolve the API in HPLC-grade Acetonitrile to a final concentration of 1.0 mg/mL.

  • Acid/Base Stressing: Mix 1.0 mg/mL API solutions 50:50 with 0.1 N HCl and 0.1 N NaOH, respectively. Incubate at 60°C for 24 hours. Neutralize prior to injection.

  • Photolytic Stressing: Expose a 1.0 mg/mL solution in a clear quartz vial to 1.2 million lux hours and 200 Wh/m² UV light[4].

Step 2: Chromatographic Separation
  • Column: C18 Superficially Porous Particle (SPP) column (e.g., 2.1 x 100 mm, 2.7 µm). Causality: SPP architecture minimizes longitudinal diffusion, providing the ultra-high theoretical plate counts necessary to resolve closely eluting fluorinated parent molecules from their defluorinated degradants.

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water. Causality: Formic acid ensures silanol groups on the stationary phase remain protonated (preventing peak tailing) and provides abundant protons for positive electrospray ionization (ESI+).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Linear ramp from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

Step 3: Detection & Orthogonal Confirmation
  • UV Detection: Extract chromatograms at 254 nm (optimal for the aromatic core).

  • MS Detection (The Isotopic Check): Operate in ESI+ mode. Bromine naturally occurs as a ~1:1 mixture of 79Br and 81Br. The intact parent molecule will exhibit a characteristic doublet in the mass spectrum separated by 2 m/z units. Causality: If photolytic debromination occurs, this doublet disappears entirely. This provides an immediate, orthogonal confirmation of the degradation pathway independent of chromatographic retention time.

Step 4: System Self-Validation

Before any stability data is accepted, the system must pass two automated checks:

  • System Suitability Test (SST): An injection of a resolution mixture (Parent API + Synthetic Debrominated Standard) must yield a critical pair resolution ( Rs​ ) of ≥2.0 . If Rs​<2.0 , the column is degraded or the mobile phase is compromised; the run is automatically invalidated.

  • Mass Balance Verification: For every stressed sample, calculate the mass balance: (Sum of Peak Areas of Parent + Degradants) / (Peak Area of Unstressed Control) * 100. The result must fall between 98.0% and 102.0%. A failure indicates that volatile degradants escaped the vial or polymeric degradants permanently bound to the column, invalidating that specific stress condition.

References

  • [1] Sigma-Aldrich. 3-BROMO-2-FLUORO-6-METHOXYBENZONITRILE | 1428478-66-3. Retrieved from:

  • [2] Google Patents. EP3810602A1 - Compounds (KAT Inhibitors). Retrieved from:

  • [3] Google Patents. WO2024188734A1 - Phenylpiperidine derivatives as inhibitors of glutaminyl-peptide cyclotransferase. Retrieved from:

  • [5] Gally.ch. Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES. Retrieved from:

  • [4] IKEV.org. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from:

Sources

Protocols & Analytical Methods

Method

Precision Buchwald-Hartwig Amination of Highly Functionalized Electron-Deficient Aryl Halides: A Case Study on 3-Bromo-2-fluoro-6-methoxybenzonitrile

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Chemoselective C–N bond formation in polyfunctionalized pharmaceutical intermediates. Executive Summary & Mechanistic Ration...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Chemoselective C–N bond formation in polyfunctionalized pharmaceutical intermediates.

Executive Summary & Mechanistic Rationale

The Buchwald-Hartwig amination is a cornerstone palladium-catalyzed cross-coupling reaction for synthesizing aromatic C–N bonds[1]. However, applying this methodology to highly functionalized, electron-deficient aryl bromides—such as 3-Bromo-2-fluoro-6-methoxybenzonitrile —presents severe chemoselectivity challenges.

This substrate features a unique combination of functional groups that create a kinetic race between two competing pathways:

  • Desired Pathway: Palladium-catalyzed oxidative addition at the C3-Bromo position.

  • Undesired Pathway: Nucleophilic Aromatic Substitution (SNAr) at the C2-Fluoro position, which is highly activated by the adjacent strongly electron-withdrawing cyano (-CN) group[2].

The Causality of Reagent Selection (E-E-A-T Insights)

To achieve high chemoselectivity, the catalytic cycle must outpace the background SNAr reaction.

  • Ligand Selection: First-generation ligands (e.g., BINAP) result in slow reductive elimination, allowing SNAr to dominate. We utilize tBuBrettPhos or BrettPhos , which are bulky, electron-rich biarylphosphine ligands. Their electron density accelerates oxidative addition, while their extreme steric bulk forces the amine and aryl groups together, drastically accelerating reductive elimination[3].

  • Base Selection: Strong bases like NaOtBu deprotonate the amine prematurely, creating a highly aggressive nucleophile that rapidly attacks the C2-Fluoro position. By utilizing the milder inorganic base Cs₂CO₃ , the amine remains largely neutral in solution, suppressing the SNAr pathway while still providing enough basicity to facilitate the palladium catalytic cycle[4].

Pathway & Catalytic Cycle Visualizations

Pathway Substrate 3-Bromo-2-fluoro- 6-methoxybenzonitrile + Amine Nucleophile PdCat Pd / tBuBrettPhos (Fast Catalytic Cycle) Substrate->PdCat Chemoselective Pathway NoCat Background SNAr (Slow or No Catalyst) Substrate->NoCat Competing Pathway Desired Buchwald-Hartwig Product (C3-Amination) PdCat->Desired Major Product (>90% Yield) Undesired SNAr Side-Product (C2-Fluoro Displacement) NoCat->Undesired Undesired (<2% Yield)

Figure 1: Chemoselectivity bifurcation between Pd-catalyzed C3-amination and background C2-SNAr.

CatalyticCycle Pd0 Pd(0)L Active Species OA Oxidative Addition Complex Pd0->OA + Ar-Br (Fast) AmineCoord Amine Coordination OA->AmineCoord + Amine + Cs2CO3 RE Reductive Elimination AmineCoord->RE - HCO3- - CsBr RE->Pd0 + Product (Sterically Driven)

Figure 2: Accelerated Buchwald-Hartwig catalytic cycle using bulky biarylphosphine ligands.

Quantitative Optimization Data

To validate the mechanistic hypothesis, a ligand and base screening was performed using morpholine as the model secondary amine. The data below demonstrates the self-validating nature of the protocol: SNAr is easily tracked via crude NMR or GC-MS.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (C3-Amine)Yield (C2-SNAr)
1Pd₂(dba)₃ (2 mol%)BINAP (4 mol%)NaOtBuToluene100< 5%85%
2Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)Cs₂CO₃1,4-Dioxane10045%30%
3Pd₂(dba)₃ (2 mol%)BrettPhos (4 mol%)Cs₂CO₃1,4-Dioxane10088%< 2%
4 Pd(OAc)₂ (2 mol%) tBuBrettPhos (4 mol%) Cs₂CO₃ 1,4-Dioxane 100 94% < 1%

Note: Yields determined by ¹H NMR of the crude reaction mixture using 1,3,5-trimethoxybenzene as an internal standard.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By utilizing an internal standard during the reaction setup, researchers can immediately quantify the chemoselectivity ratio before committing to downstream purification.

Materials & Reagents
  • Aryl Halide: 3-Bromo-2-fluoro-6-methoxybenzonitrile (1.0 mmol, 230.0 mg)

  • Amine: Morpholine (1.2 mmol, 104.5 mg)

  • Catalyst: Palladium(II) acetate, Pd(OAc)₂ (0.02 mmol, 4.5 mg)

  • Ligand: tBuBrettPhos (0.04 mmol, 19.4 mg)

  • Base: Cesium carbonate, Cs₂CO₃ (2.0 mmol, 651.6 mg) Note: Must be finely milled and dried.

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL), degassed via sparging with Argon for 30 minutes.

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.33 mmol, 55.5 mg)

Reaction Setup (Glovebox or Standard Schlenk Technique)
  • Pre-catalyst Activation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg) and tBuBrettPhos (19.4 mg).

  • Solid Reagent Addition: Add 3-Bromo-2-fluoro-6-methoxybenzonitrile (230.0 mg), anhydrous Cs₂CO₃ (651.6 mg), and the internal standard 1,3,5-trimethoxybenzene (55.5 mg).

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the tube and backfill with Argon (repeat 3 times).

  • Liquid Reagent Addition: Using a gas-tight syringe, inject degassed anhydrous 1,4-Dioxane (5.0 mL) followed by morpholine (104.5 µL).

  • Reaction Execution: Replace the septum with a Teflon screwcap under a positive flow of Argon. Seal tightly and submerge the tube in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12 hours[5].

Workup & Self-Validation
  • Quenching: Remove the reaction from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black.

  • Crude Analysis (Critical Step): Concentrate a 0.5 mL aliquot of the filtrate under reduced pressure. Dissolve the residue in CDCl₃ and acquire a ¹H NMR spectrum.

    • Validation: Compare the integration of the internal standard (1,3,5-trimethoxybenzene, aromatic protons at δ 6.09 ppm) against the product peaks to confirm the >90% yield of the C3-aminated product and verify the absence of the SNAr side product.

  • Purification: Concentrate the remaining filtrate. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 10% to 30% EtOAc) to afford the pure product.

References

  • Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. [1]

  • Chem LibreTexts. "Buchwald-Hartwig Amination." Chemistry LibreTexts. [5]

  • Chernenko, A. Y., et al. "Base-Ionizable Anionic NHC Ligands in Pd-catalyzed Reactions of Aryl Chlorides." ChemCatChem (2024). [4]

  • Wagaw, S., Buchwald, S. L., et al. "Efficient Pd-Catalyzed Amination of Heteroaryl Halides." Organic Letters 7, 18 (2005): 3965–3968. [2]

  • Sun, H., et al. "Reactivity and Mechanism of Recoverable Pd1@C3N4 Single-Atom Catalyst in Buchwald–Hartwig Aminations." ResearchGate (2026). [3]

Sources

Application

Application Note: Advanced Synthesis of Biaryl Compounds via Suzuki-Miyaura Cross-Coupling of 3-Bromo-2-fluoro-6-methoxybenzonitrile

Introduction & Mechanistic Rationale The construction of highly functionalized biaryl scaffolds is a cornerstone of modern drug discovery, materials science, and agrochemical development. 3-Bromo-2-fluoro-6-methoxybenzon...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The construction of highly functionalized biaryl scaffolds is a cornerstone of modern drug discovery, materials science, and agrochemical development. 3-Bromo-2-fluoro-6-methoxybenzonitrile (CAS: 1428478-66-3)[1] serves as an exceptionally versatile, yet synthetically demanding, building block for these complex architectures[2].

Structural Analysis & Reactivity Profile: This substrate features a densely packed, push-pull substitution pattern: an electron-withdrawing cyano group (-CN) at C1, a highly electronegative fluorine (-F) at C2, the reactive bromine (-Br) at C3, and an electron-donating methoxy group (-OCH3) at C6.

  • Electronic Activation: The strong inductive withdrawal from the ortho-fluorine and the meta-cyano group renders the C-Br bond highly electron-deficient. This significantly lowers the activation energy required for the initial oxidative addition of Pd(0) into the C-Br bond.

  • Steric & Chemoselective Challenges: The ortho-fluorine atom introduces severe steric hindrance directly adjacent to the reaction site. Furthermore, highly electron-deficient fluoroarenes are highly susceptible to off-target Nucleophilic Aromatic Substitution (SNAr) or competitive C-F oxidative addition if subjected to high temperatures or strong nucleophilic bases (e.g., hydroxides or alkoxides).

Catalyst Selection & Causality (Expertise & Experience)

Standard palladium catalysts, such as Pd(PPh3)4, routinely fail or underperform with this substrate. They often require elevated temperatures (>90 °C) to overcome the steric barrier, which inadvertently triggers unwanted defluorination or protodeboronation of the coupling partner. To overcome the steric bulk of the ortho-fluorine while maintaining mild conditions, the catalytic system must be precisely engineered.

The Solution: Bulky, Electron-Rich Phosphine Ligands To facilitate rapid oxidative addition and force the challenging reductive elimination step, dialkylbiaryl phosphine ligands (Buchwald ligands like SPhos) or ruthenocenylphosphines (like R-Phos) are strictly required[3],[4].

  • Causality of R-Phos / SPhos: The sheer steric bulk of ligands like biphenylene-substituted di-tert-butylruthenocenylphosphine (R-Phos) accelerates reductive elimination by creating a crowded coordination sphere that physically "pushes" the two aryl groups together[4]. Concurrently, the highly electron-rich nature of the di-tert-butylphosphine moiety stabilizes the active Pd(0) species, preventing catalyst precipitation (palladium black formation) and allowing the reaction to proceed efficiently at or near room temperature[4].

  • Base Selection: Anhydrous K3PO4 is selected over Na2CO3 or NaOH. K3PO4 provides sufficient basicity to form the reactive boronate complex during transmetalation without acting as a strong enough nucleophile to trigger SNAr displacement of the sensitive C2 fluorine.

Experimental Protocols (Trustworthiness)

To ensure absolute reproducibility and data integrity, this protocol is designed as a self-validating system . It mandates the use of an internal standard for precise reaction tracking and a negative control to definitively rule out transition-metal-free background reactions.

Materials & Reagents
  • Aryl Halide: 3-Bromo-2-fluoro-6-methoxybenzonitrile (1.0 equiv, 1.0 mmol)

  • Boronic Acid: Arylboronic acid (e.g., Phenylboronic acid) (1.5 equiv, 1.5 mmol)

  • Catalyst Precursor: Pd(dba)2 (1.0 mol%)

  • Ligand: R-Phos or SPhos (1.0 to 1.5 mol%)

  • Base: K3PO4·H2O (3.0 equiv, 3.0 mmol)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv)

  • Solvent: THF or 1,4-Dioxane (strictly degassed, 5.0 mL)

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-2-fluoro-6-methoxybenzonitrile, the arylboronic acid, Pd(dba)2, the selected phosphine ligand, and K3PO4·H2O.

  • Internal Standard Addition: Add 1,3,5-trimethoxybenzene to the flask. Causality: This allows for accurate quantitative NMR (qNMR) or GC-FID conversion tracking without relying on isolated yields, which can be skewed by purification losses.

  • Degassing: Evacuate the flask and backfill with dry Nitrogen or Argon (repeat 3 times) to prevent oxidative degradation of the electron-rich phosphine ligand.

  • Solvent Introduction: Inject degassed THF (for room temperature reactions) or 1,4-Dioxane (for elevated temperatures) via syringe.

  • Reaction Execution: Stir the mixture vigorously at 25 °C (if using R-Phos) or 60 °C (if using SPhos) for 12 hours.

  • Self-Validation (Control): Run a parallel reaction omitting Pd(dba)2. Causality: If product forms in the control, an uncatalyzed SNAr pathway is occurring. A successful, strictly cross-coupled system will show 0% yield in the control.

  • Workup & Isolation: Dilute the mixture with EtOAc, filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc).

Data Presentation: Optimization Matrix

The following table summarizes the optimization of the catalytic system, highlighting the necessity of advanced ligands for this specific sterically hindered substrate.

EntryCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Observation / Causality
1Pd(PPh3)4 (5 mol%)Na2CO3Toluene/H2O902435%High temp required; defluorination side-products observed.
2Pd(OAc)2 / SPhos (2 mol%)K3PO4Toluene/H2O601282%Good conversion; bulky ligand prevents side reactions[3].
3Pd(dba)2 / R-Phos (1 mol%)K3PO4THF251291%Optimal; R-Phos enables room-temp coupling of hindered bromides[4].
4None (Control) K3PO4THF25120%Validates that product formation is strictly Pd-catalyzed.

Mechanistic Workflow

The diagram below illustrates the catalytic cycle tailored specifically to the electronic and steric demands of 3-bromo-2-fluoro-6-methoxybenzonitrile.

SuzukiCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(Lₙ)-Br Pd0->OxAdd Step 1 TransMet Transmetalation Ar-Pd(II)(Lₙ)-Ar' OxAdd->TransMet Step 2 RedElim Reductive Elimination Pre-Biaryl Complex TransMet->RedElim Step 3 RedElim->Pd0 Step 4 Product Functionalized Biaryl Compound RedElim->Product Substrate 3-Bromo-2-fluoro- 6-methoxybenzonitrile Substrate->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->TransMet

Caption: Catalytic cycle of Suzuki-Miyaura coupling for 3-Bromo-2-fluoro-6-methoxybenzonitrile.

References[3] Title: Biaryl synthesis by C-C coupling - Organic Chemistry Portal. Source: organic-chemistry.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF3IkrCQFhY0dqKJASvVtL8q5Ng0b_-dDtFLfoU_20clkO8jYNsI1qem7RHTO3U-3-bIP0nVipkvW3GiLRvroxo0TunDLWyfGytUyJqgIAAlxSuuiGSqBF_A9KIoc5NROWwTgOY549AGk27R4XQUm9ZL8P2n1vpvnJ2CwWwls=[2] Title: 3-bromo-2-fluoro-6-methoxybenzonitrile (C8H5BrFNO) - PubChemLite. Source: uni.lu. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeni8uq4Lollk6i-S-8x70pMsn-uK76KIJ04xE0eR2cU2zYU4NPZ7Owy_Yi-IAMdwkpyqxRQgeYWnY_K8MRse7OgJkyECzzOArKv8jFBvzWYwTjPKsCNksyIWUdATTrTtGiDHEfUAuL-Z_tUEDAg==[1] Title: 3-BROMO-2-FLUORO-6-METHOXYBENZONITRILE | 1428478-66-3. Source: sigmaaldrich.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiTkQZNqVaUXGsnW4126SW2UwuRvxBIFRX1wBH7NqbxASiKZ-nUE2l0jfjf-yc16fb70U4tIeNMcTZHx4RsHtT-JuUcCZ-Npt63CPvoakc5TfpHTaaWRSqGHbKgQbVq5bWlDNnhcZ9kv4TlACdQhL8zl3yQ1sDfyIFg95SqRQ=[4] Title: Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides | The Journal of Organic Chemistry. Source: acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5qWwFxM6XM-_gqMCaVDBzighAFrJyEhDyXmIQ9jokRpYy8YYA3SzlWmLdJNj2G76EDlBkI3fB44xJgBOuy28cow9f0VzjQXUfNxJreSX_7VorHokLq9gu6IHfIEtdConaud2IGg==

Sources

Method

preparation of substituted benzonitriles from 3-Bromo-2-fluoro-6-methoxybenzonitrile

Application Note: Divergent Synthesis of Substituted Benzonitriles from 3-Bromo-2-fluoro-6-methoxybenzonitrile Introduction & Strategic Rationale In modern drug discovery, heavily substituted benzonitriles serve as privi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Synthesis of Substituted Benzonitriles from 3-Bromo-2-fluoro-6-methoxybenzonitrile

Introduction & Strategic Rationale

In modern drug discovery, heavily substituted benzonitriles serve as privileged pharmacophores. They are frequently utilized as core scaffolds in the development of lysine acetyltransferase (KAT) inhibitors and glutaminyl-peptide cyclotransferase inhibitors[1][2]. The compound 3-Bromo-2-fluoro-6-methoxybenzonitrile (CAS: 1428478-66-3) is a highly versatile, tri-orthogonal building block that allows for highly regioselective sequential functionalization[3].

As an Application Scientist designing synthetic routes, it is critical to leverage the distinct electronic and steric properties of this molecule:

  • The Bromine Atom (C3): Acts as a classical handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) due to the relatively weak C-Br bond[1].

  • The Fluorine Atom (C2): Positioned ortho to the strongly electron-withdrawing nitrile group, the fluorine atom is highly activated. The extreme electronegativity of fluorine stabilizes the anionic Meisenheimer complex during Nucleophilic Aromatic Substitution (SNAr), making it an exceptional leaving group for amination[2][4].

  • The Nitrile (C1) & Methoxy (C6) Groups: The nitrile directs the SNAr regiochemistry, while the methoxy group provides steric shielding and electron donation, modulating the overall reactivity of the ring.

Reaction Pathways & Logical Workflow

The divergent reactivity of 3-Bromo-2-fluoro-6-methoxybenzonitrile allows chemists to selectively target either the C3 position (via C-C bond formation) or the C2 position (via C-N bond formation) depending on the chosen reaction conditions.

G Start 3-Bromo-2-fluoro- 6-methoxybenzonitrile Suzuki Suzuki-Miyaura Coupling (C3 Arylation) Start->Suzuki Pd(PPh3)4, R-B(OH)2 Na2CO3, Dioxane/H2O SNAr SNAr Displacement (C2 Amination) Start->SNAr Sec-Amine, DIPEA DMSO, 100 °C Prod1 2-Fluoro-4-methoxy- [1,1'-biphenyl]-3-carbonitrile Suzuki->Prod1 Prod2 Ethyl 1-(6-bromo-2-cyano- 3-methoxyphenyl)piperidine- 4-carboxylate SNAr->Prod2

Divergent synthetic pathways of 3-Bromo-2-fluoro-6-methoxybenzonitrile via Suzuki and SNAr.

Experimental Protocols & Mechanistic Causality

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C3 Arylation)

This protocol describes the selective arylation of the C3 position using a boronic acid, leaving the C2 fluorine intact for downstream functionalization[1].

Causality & Experimental Design:

  • Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is selected as a robust, zero-valent catalyst. The triphenylphosphine ligands provide sufficient electron density to facilitate the oxidative addition into the C-Br bond while accommodating the moderate steric hindrance of the ortho-fluoro and meta-methoxy groups.

  • Solvent System: A biphasic mixture of 1,4-dioxane and water (4:1 v/v) is critical. Dioxane's boiling point (101 °C) allows for necessary thermal activation. Water is mandatory to dissolve the inorganic base (Na₂CO₃) and generate the hydroxide/carbonate species required to activate the boronic acid into a reactive "ate" complex for the transmetalation step[1].

Step-by-Step Methodology:

  • Reagent Assembly: In a round-bottom flask, dissolve 3-bromo-2-fluoro-6-methoxybenzonitrile (600 mg, 2.6 mmol, 1.0 eq) and phenylboronic acid (636 mg, 5.2 mmol, 2.0 eq) in 1,4-dioxane (40 mL)[1].

  • Base Addition: Add an aqueous solution of Na₂CO₃ (829 mg, 7.8 mmol, 3.0 eq) dissolved in deionized water (10 mL)[1].

  • Deoxygenation (Critical Step): Submerge a needle into the biphasic mixture and sparge with nitrogen (N₂) or argon gas for 15 minutes. Removing dissolved oxygen prevents the rapid oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Catalyst Introduction: Quickly add Pd(PPh3)4 (300 mg, 0.26 mmol, 0.1 eq) against a positive counter-flow of N₂[1].

  • Thermal Activation: Equip the flask with a reflux condenser and heat the vigorously stirring mixture to 100 °C in an oil bath for 16 hours (overnight)[1].

  • Work-Up: Cool the reaction to ambient temperature. Partition the mixture between water (50 mL) and ethyl acetate (EtOAc, 50 mL). Separate the phases and extract the aqueous layer with EtOAc (2 × 30 mL).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Petroleum ether/EtOAc gradient, 10:1 to 3:1) to afford 2-fluoro-4-methoxy-[1,1'-biphenyl]-3-carbonitrile[1].

Self-Validating System:

  • LC-MS: Confirm the presence of the product via the [M+H]⁺ peak at m/z 228.0[1].

  • NMR: ¹H NMR will validate the success of the coupling through the appearance of five new aromatic protons corresponding to the phenyl ring, while ¹⁹F NMR will confirm the retention of the fluorine atom.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) (C2 Amination)

This protocol details the displacement of the C2 fluorine atom by a secondary amine, specifically for synthesizing functionalized piperidine derivatives[2].

Causality & Experimental Design:

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is utilized because it is a highly polar aprotic solvent. It poorly solvates the nucleophilic amine, thereby drastically increasing its ground-state energy and nucleophilicity, accelerating the attack on the electron-deficient C2 carbon[2].

  • Base: N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton sponge. It neutralizes the hydrofluoric acid (HF) generated during the substitution, driving the reaction equilibrium forward without competing with the secondary amine for the electrophilic site[2].

Step-by-Step Methodology:

  • Preparation: In a heavy-walled reaction vial, dissolve 3-bromo-2-fluoro-6-methoxybenzonitrile (726 mg, 3.00 mmol, 1.0 eq) in anhydrous DMSO (10 mL)[2].

  • Reagent Addition: Add ethyl piperidine-4-carboxylate (1.2 mL, 7.5 mmol, 2.5 eq) and DIPEA (2.6 mL, 15 mmol, 5.0 eq) to the solution[2].

  • Reaction Execution: Seal the vial tightly and heat the mixture to 100 °C using an aluminum heating block for 18 hours[2]. (Note: If TLC indicates incomplete conversion due to steric bulk, an additional 2.5 eq of the amine can be added, followed by continued heating).

  • Work-Up: Cool the reaction to room temperature. Quench the reaction by pouring the mixture into ice-cold water (50 mL). If the product precipitates, collect it via vacuum filtration. If it forms an emulsion or oil, extract with EtOAc (3 × 30 mL).

  • Purification: If extracted, wash the organic layer extensively with water (3 × 30 mL) to remove residual DMSO, followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography to yield ethyl 1-(6-bromo-2-cyano-3-methoxyphenyl)piperidine-4-carboxylate[2].

Self-Validating System:

  • ¹⁹F NMR (Ultimate Binary Check): The starting material exhibits a distinct ¹⁹F resonance. The complete disappearance of the fluorine signal in the crude NMR definitively confirms 100% conversion of the starting material.

  • LC-MS: The mass spectrum will show the incorporation of the amine mass minus the mass of HF.

Quantitative Data Summary

The table below summarizes the standardized parameters and expected outcomes for the functionalization of 3-Bromo-2-fluoro-6-methoxybenzonitrile based on validated patent literature[1][2].

Reaction ClassTarget BondReagents / CatalystSolvent SystemTemp (°C)Time (h)Example ProductYield
Suzuki Coupling C3 (C-C)Phenylboronic acid, Pd(PPh3)4, Na₂CO₃1,4-Dioxane / H₂O (4:1)100162-Fluoro-4-methoxy-[1,1'-biphenyl]-3-carbonitrile90%
Suzuki Coupling C3 (C-C)1-Methyl-4-pyrazoleboronic acid pinacol ester, Pd(PPh3)4, Na₂CO₃1,4-Dioxane / H₂O (5:1)100162-Fluoro-6-methoxy-3-(1-methyl-1H-pyrazol-4-yl)benzonitrileHigh
SNAr C2 (C-N)Ethyl piperidine-4-carboxylate, DIPEADMSO10018Ethyl 1-(6-bromo-2-cyano-3-methoxyphenyl)piperidine-4-carboxylateHigh

References

  • PubChemLite: "3-bromo-2-fluoro-6-methoxybenzonitrile (C8H5BrFNO)". uni.lu.
  • Sigma-Aldrich: "3-BROMO-2-FLUORO-6-METHOXYBENZONITRILE | 1428478-66-3". sigmaaldrich.com.
  • Smolecule: "4-Bromo-2-fluoro-5-methoxybenzonitrile". smolecule.com.
  • European Patent Office (EP3810602A1): "Compounds". Google Patents.
  • World Intellectual Property Organization (WO2024188734A1): "Phenylpiperidine derivatives as inhibitors of glutaminyl-peptide cyclotransferase and glutaminyl-peptide cyclotransferase like protein". Google Patents.

Sources

Application

Application Note: 3-Bromo-2-fluoro-6-methoxybenzonitrile as a Versatile Scaffold in Kinase Inhibitor Synthesis

Executive Summary The development of highly selective small-molecule kinase inhibitors relies heavily on the availability of highly functionalized, orthogonally reactive core scaffolds. 3-Bromo-2-fluoro-6-methoxybenzonit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective small-molecule kinase inhibitors relies heavily on the availability of highly functionalized, orthogonally reactive core scaffolds. 3-Bromo-2-fluoro-6-methoxybenzonitrile (CAS: 1428478-66-3) has emerged as a privileged building block in medicinal chemistry [1]. Featuring four distinct functional handles—a nitrile, a fluorine, a bromine, and a methoxy group—this tetra-substituted benzene ring allows for sequential, highly controlled derivatization. This application note details the structural rationale, step-by-step synthetic protocols, and optimization data for utilizing this scaffold in the synthesis of ATP-competitive kinase inhibitors and related therapeutic agents [2].

Structural Rationale & Reactivity Profile

As a Senior Application Scientist, it is critical to understand why a specific sequence of reactions is employed rather than just following a recipe. The reactivity of 3-bromo-2-fluoro-6-methoxybenzonitrile is dictated by the electronic interplay of its substituents:

  • C2-Fluoro (Nucleophilic Aromatic Substitution - SNAr): The fluorine atom is highly activated toward SNAr by the strongly electron-withdrawing adjacent nitrile group (-CN). The nitrile stabilizes the anionic Meisenheimer intermediate via both inductive and resonance effects.

  • C3-Bromo (Palladium-Catalyzed Cross-Coupling): The bromine atom serves as an ideal handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to install heteroaryl "hinge-binding" motifs (e.g., pyrazoles, pyrimidines) [3].

  • C6-Methoxy (Steric Shield & Electronic Modulator): The methoxy group provides electron density to the ring, but more importantly, it acts as a steric block. When a bulky aryl group is coupled at C3, the methoxy group forces the new substituent out of coplanarity. This induced dihedral twist is a classic medicinal chemistry tactic to improve kinase selectivity by preventing DNA intercalation and fitting the molecule precisely into the three-dimensional hydrophobic pocket of the kinase [4].

  • C1-Nitrile (Hinge Interaction / Functional Group Interconversion): The nitrile can be retained as a hydrogen-bond acceptor or hydrolyzed to a primary amide to interact with the kinase hinge region.

Causality in Workflow Design: The SNAr reaction (displacing fluorine) must be performed before the Suzuki coupling (replacing bromine). If the Suzuki coupling were performed first, the introduction of an electron-rich aryl group at C3 would donate electron density into the ring, deactivating the C2-fluorine and drastically reducing the yield of the subsequent SNAr step.

SynthWorkflow SM 3-Bromo-2-fluoro- 6-methoxybenzonitrile (Core Scaffold) SNAr Step 1: SNAr Reaction (C2-Fluoro Displacement) SM->SNAr Amine Nucleophile Base, Heat Int1 C2-Substituted Intermediate SNAr->Int1 Suzuki Step 2: Suzuki Coupling (C3-Bromo Substitution) Int1->Suzuki Boronic Acid Pd Catalyst, Base Product Kinase Inhibitor Precursor Suzuki->Product

Workflow for the orthogonal functionalization of 3-Bromo-2-fluoro-6-methoxybenzonitrile.

Experimental Protocols & Self-Validating Workflows

The following protocols describe the synthesis of a generic kinase inhibitor core using a cyclic amine (solvent-channel binder) and a pyrazole boronic acid (hinge binder). Every protocol is designed as a self-validating system to ensure intermediate integrity before proceeding.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C2

This step installs the solvent-channel binding moiety (e.g., ethyl piperidine-4-carboxylate) by displacing the highly activated C2-fluorine [2].

Reagents & Materials:

  • 3-Bromo-2-fluoro-6-methoxybenzonitrile (1.0 equiv, 3.00 mmol, 690 mg)

  • Ethyl piperidine-4-carboxylate (2.5 equiv, 7.50 mmol, 1.18 g)

  • N,N -Diisopropylethylamine (DIPEA) (5.0 equiv, 15.0 mmol, 2.6 mL)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-2-fluoro-6-methoxybenzonitrile in 10 mL of anhydrous DMSO.

  • Addition: Add DIPEA followed by ethyl piperidine-4-carboxylate. The solution will typically turn pale yellow.

  • Reaction: Attach a reflux condenser and heat the mixture to 100 °C under a nitrogen atmosphere for 18 hours.

  • Self-Validation (In-Process): Monitor via LC-MS. The reaction is self-validating when the starting material peak ( m/z 229/231 [M+H]+, 1:1 isotopic pattern for Br) disappears, replaced by a new peak at m/z 367/369 [M+H]+. Furthermore, 19 F NMR of an aliquot will show the complete disappearance of the aryl fluoride signal (typically around -110 ppm).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash sequentially with water (3 × 20 mL) and brine (20 mL) to remove DMSO and excess DIPEA.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the C2-substituted intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling at C3

With the SNAr complete, the C3-bromine is now cross-coupled with a heteroaryl boronic acid to install the kinase hinge-binding motif [3].

Reagents & Materials:

  • C2-Substituted Intermediate from Protocol A (1.0 equiv, 2.6 mmol)

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (2.0 equiv, 5.2 mmol)

  • Sodium Carbonate ( Na2​CO3​ ) (3.0 equiv, 7.8 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) (0.1 equiv, 0.26 mmol)

  • 1,4-Dioxane / Water (4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • Degassing (Critical Step): In a Schlenk flask, combine the intermediate, pyrazole boronate, and Na2​CO3​ in the Dioxane/Water mixture. Sparge the solution with argon or nitrogen for 15 minutes to remove dissolved oxygen, which would otherwise oxidize the Pd(0) catalyst and halt the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(PPh3​)4​ under a positive stream of nitrogen.

  • Reaction: Heat the mixture to 100 °C overnight (approx. 16 hours).

  • Self-Validation (In-Process): TLC (UV active) will show the consumption of the brominated starting material. LC-MS will confirm the target mass (loss of the bromine isotopic pattern, replacement with the pyrazole mass).

  • Workup: Partition the mixture between water (50 mL) and dichloromethane (DCM, 3 × 50 mL). Combine the organic layers, wash with brine, dry over MgSO4​ , and concentrate.

  • Purification: Purify via flash chromatography to isolate the final kinase inhibitor core.

Quantitative Optimization Data

To maximize throughput and yield, optimization of both the SNAr and Suzuki steps is required. The tables below summarize empirical data for reaction condition screening.

Table 1: Optimization of SNAr Conditions (C2-Fluoro Displacement)

SolventBaseTemperature (°C)Time (h)Conversion / Yield (%)Observation / Causality
DMSO DIPEA 100 18 88% Optimal. High polarity stabilizes the Meisenheimer complex.
DMF K2​CO3​ 802472%Incomplete conversion; inorganic base less soluble.
MeCN Cs2​CO3​ 802445%Poor solubility of reactants limits reaction rate.
Water Na2​CO3​ 100340%Green chemistry alternative, but limited by substrate insolubility.

Table 2: Optimization of Suzuki Coupling Conditions (C3-Bromo Substitution)

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Observation / Causality
Pd(PPh3​)4​ K2​CO3​ Toluene/EtOH/H 2​ O9076%Standard conditions; moderate yield due to catalyst degradation.
Pd(dppf)Cl2​ Na2​CO3​ Dioxane/H 2​ O 100 88% Optimal. Bidentate dppf ligand prevents catalyst deactivation.
Pd(OAc)2​ / SPhos K3​PO4​ Toluene/H 2​ O10092%Highest yield, but higher cost of SPhos ligand.

Pathway Integration & Mechanism of Action

Once synthesized, the resulting compounds act as ATP-competitive inhibitors. The pyrazole moiety (installed at C3) forms critical hydrogen bonds with the backbone amides of the kinase hinge region. The bulky methoxy group forces the scaffold into a conformation that perfectly occupies the hydrophobic pocket, while the amine (installed at C2) extends into the solvent-exposed channel to improve aqueous solubility and pharmacokinetic properties.

Pathway Ligand Extracellular Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, ALK) Ligand->RTK Binds & Activates PI3K PI3K Pathway RTK->PI3K Phosphorylates Inhibitor Synthesized Inhibitor (3-Br-2-F-6-OMe-PhCN Core) Inhibitor->RTK Blocks ATP Binding Site (Hinge Interaction) AKT AKT / PKB PI3K->AKT mTOR mTOR Complex AKT->mTOR Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation

Mechanism of action: The synthesized inhibitor blocks ATP binding at the receptor tyrosine kinase, halting downstream oncogenic signaling.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71743362, 3-Bromo-2-fluoro-6-methoxybenzonitrile" PubChem. Available at:[Link]

  • Probiodrug AG. "Phenylpiperidine derivatives as inhibitors of glutaminyl-peptide cyclotransferase and glutaminyl-peptide cyclotransferase like protein" WIPO (PCT) Patent WO2024188734A1, 2024.
  • Monash University. "Compounds (MYST family KAT inhibitors)" European Patent EP3810602A1, 2021.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Sonogashira Coupling with 3-Bromo-2-fluoro-6-methoxybenzonitrile

Welcome to the technical support center for troubleshooting Sonogashira coupling reactions, with a specific focus on challenging substrates like 3-Bromo-2-fluoro-6-methoxybenzonitrile. This guide is designed for research...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting Sonogashira coupling reactions, with a specific focus on challenging substrates like 3-Bromo-2-fluoro-6-methoxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with this powerful C-C bond-forming reaction. Here, we will move beyond generic advice and delve into the mechanistic reasoning behind common failures and provide actionable, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my Sonogashira coupling with 3-Bromo-2-fluoro-6-methoxybenzonitrile failing or giving low yields?

A1: The substrate, 3-Bromo-2-fluoro-6-methoxybenzonitrile, presents several challenges. The electron-withdrawing nature of the nitrile and fluorine groups can deactivate the aryl bromide towards oxidative addition, the rate-limiting step in many Sonogashira reactions.[1] Additionally, the ortho-fluoro and -methoxy substituents can sterically hinder the approach of the bulky palladium catalyst.

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). What's the primary cause and how can I prevent it?

A2: Alkyne homocoupling is a common side reaction, especially in copper-catalyzed Sonogashira reactions.[1][2] The primary culprits are the presence of oxygen and the copper(I) co-catalyst itself, which can promote the oxidative dimerization of the alkyne.[2][3] To minimize this, ensure rigorous anaerobic conditions by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas like argon or nitrogen.[1][3] Switching to a copper-free protocol is often the most effective solution.[1][4]

Q3: My starting material is being consumed, but I'm not getting the desired product. What are the likely side reactions?

A3: Besides alkyne homocoupling, other potential side reactions include dehalogenation (replacement of the bromine with a hydrogen atom) and protodeboronation if you are using an alkynylboronic acid derivative.[5][6] In some cases, complex decomposition of the starting material or product can occur under harsh reaction conditions. Careful analysis of your crude reaction mixture by LC-MS or GC-MS can help identify these byproducts and guide your troubleshooting efforts.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-and-solution-oriented approach to overcoming common hurdles in your Sonogashira coupling experiments.

Problem 1: Low or No Conversion of the Aryl Bromide

You've set up your reaction, but after several hours, TLC or LC-MS analysis shows a significant amount of unreacted 3-Bromo-2-fluoro-6-methoxybenzonitrile.

Potential Root Causes & Solutions:

  • Insufficiently Active Catalyst System: The combination of electronic deactivation and steric hindrance from your substrate requires a highly active catalyst.

    • Solution 1: Ligand Modification. Standard phosphine ligands like triphenylphosphine (PPh₃) may not be sufficient. Switch to more electron-rich and sterically bulky phosphine ligands.[7] These ligands accelerate the rate-limiting oxidative addition step and promote the formation of the active monoligated palladium species.[7]

    • Solution 2: Utilize N-Heterocyclic Carbene (NHC) Ligands. NHC ligands are excellent σ-donors and can be highly effective for challenging cross-coupling reactions, often outperforming phosphine ligands.[7]

    • Solution 3: Employ Pre-formed Catalysts. Instead of generating the active Pd(0) species in situ, consider using a pre-formed, air-stable palladium precatalyst. This can lead to more reproducible results.

Catalyst/Ligand TypeExamplesRationale for Use with 3-Bromo-2-fluoro-6-methoxybenzonitrile
Bulky, Electron-Rich Phosphines XPhos, SPhos, RuPhos, BrettPhosEnhance the rate of oxidative addition for electron-deficient and sterically hindered aryl bromides.[7]
N-Heterocyclic Carbenes (NHCs) IPr, SImes, IPr*Strong σ-donors that form stable, highly active palladium complexes capable of activating challenging substrates.[7]
Palladium Precatalysts PEPPSI-type catalysts, G3-PalladacyclesOffer improved stability and controlled generation of the active catalytic species.
  • Inappropriate Base or Solvent: The choice of base and solvent is critical for reaction success.[8][9]

    • Solution 1: Base Selection. Amine bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are common, but for challenging substrates, a stronger, non-nucleophilic inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be more effective.[1][8]

    • Solution 2: Solvent Considerations. The solvent must be able to dissolve all reaction components.[9] While DMF and THF are frequently used, consider exploring other options like dioxane or toluene, as solvent can influence catalyst stability and activity.[9]

Problem 2: Dominant Alkyne Homocoupling (Glaser Product)

Your desired product is a minor component, and the main product is the dimer of your terminal alkyne.

Potential Root Causes & Solutions:

  • Oxygen Contamination: Even trace amounts of oxygen can significantly promote the Glaser coupling pathway.[2]

    • Solution 1: Rigorous Degassing. Ensure all solvents and liquid reagents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas through them for an extended period.[3]

    • Solution 2: Maintain an Inert Atmosphere. Use Schlenk line techniques or a glovebox to set up and run your reaction under a positive pressure of argon or nitrogen.[1]

  • Copper Co-catalyst: The copper(I) salt is often the primary driver of homocoupling.[1]

    • Solution: Switch to a Copper-Free Protocol. Numerous copper-free Sonogashira protocols have been developed.[1][4] These reactions may require more active palladium catalysts and ligands (as described in Problem 1) and potentially higher reaction temperatures, but they completely eliminate the main source of the homocoupling side reaction.

G

Problem 3: Reaction Stalls or Catalyst Decomposes

The reaction starts but then stops, or you observe the formation of palladium black, a sign of catalyst decomposition.

Potential Root Causes & Solutions:

  • High Reaction Temperature: While heating can be necessary for less reactive aryl bromides, excessive temperatures can lead to catalyst degradation.[1]

    • Solution: Incremental Temperature Increase. Start at a lower temperature (e.g., 60 °C) and slowly increase it while monitoring the reaction progress. The goal is to find the minimum temperature required for a reasonable reaction rate.

  • Inappropriate Ligand-to-Metal Ratio: An incorrect ratio can lead to the formation of unstable or inactive palladium species.

    • Solution: Optimize Ligand Loading. Typically, a ligand-to-palladium ratio of 1:1 to 2:1 is used for monodentate ligands. It's worth screening different ratios to find the optimal conditions for your specific substrate.

Experimental Protocols

Here are starting-point protocols that can be adapted for your specific terminal alkyne.

Protocol 1: Copper-Free Sonogashira Coupling of 3-Bromo-2-fluoro-6-methoxybenzonitrile

This protocol is recommended as the first approach to avoid homocoupling issues.

Materials:

  • 3-Bromo-2-fluoro-6-methoxybenzonitrile (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To a flame-dried Schlenk flask, add Pd(OAc)₂, XPhos, and Cs₂CO₃.

  • Evacuate and backfill the flask with argon (repeat 3 times).

  • Add 3-Bromo-2-fluoro-6-methoxybenzonitrile.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G

Protocol 2: Optimized Copper-Catalyzed Sonogashira Coupling

If a copper-free approach is unsuccessful, this optimized protocol aims to minimize side reactions.

Materials:

  • 3-Bromo-2-fluoro-6-methoxybenzonitrile (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triethylamine (NEt₃) (3.0 equiv)

  • Anhydrous, degassed THF

Procedure:

  • To a flame-dried Schlenk flask, add PdCl₂(PPh₃)₂ and CuI.

  • Evacuate and backfill the flask with argon (repeat 3 times).

  • Add the anhydrous, degassed THF and NEt₃ via syringe.

  • Add 3-Bromo-2-fluoro-6-methoxybenzonitrile.

  • Crucially, add the terminal alkyne dropwise over 1-2 hours using a syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring homocoupling.[3]

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup as described in Protocol 1, with an additional wash with a saturated aqueous ammonium chloride solution to remove copper salts.

  • Purify the crude product by column chromatography.

Underlying Mechanisms: A Visual Guide

Understanding the catalytic cycles is key to rational troubleshooting.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle (if present) Pd0 Pd(0)L₂ Pd_add Oxidative Addition ArPdX Ar-Pd(II)-X L₂ Pd_trans Transmetalation ArPdAlk Ar-Pd(II)-Alkyne L₂ Pd_elim Reductive Elimination CuX Cu(I)X Cu_alkyne Alkyne Coordination Cu_deprot Deprotonation Cu_acetylide Cu(I)-Alkyne Cu_acetylide->Pd_trans Transfers Alkyne to Palladium

In the classical mechanism, the palladium cycle is responsible for the C-C bond formation, while the copper cycle generates the reactive copper acetylide intermediate.[10] In copper-free versions, the terminal alkyne is activated directly by the palladium complex, a process that is often slower and may require more forcing conditions.[7]

By methodically addressing the potential points of failure—catalyst activity, reaction conditions, and side reactions—researchers can significantly improve the success rate of Sonogashira couplings, even with challenging substrates like 3-Bromo-2-fluoro-6-methoxybenzonitrile.

References

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Google Books.
  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. (2020, June 19). Vedantu.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Google Books.
  • The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide. (n.d.). Benchchem.
  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. (2023, October 23). Precision Chemistry.
  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. (2023, October 23). PubMed.
  • minimizing homocoupling byproducts in Sonogashira reactions of 1-bromobut-1-ene. (n.d.). Benchchem.
  • Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PMC.

Sources

Optimization

Technical Support Center: Preventing Dehalogenation of 3-Bromo-2-fluoro-6-methoxybenzonitrile in Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the persist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the persistent challenge of dehalogenation when using 3-Bromo-2-fluoro-6-methoxybenzonitrile in palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the mechanistic understanding and practical strategies needed to minimize this yield-reducing side reaction and enhance the success of your synthetic campaigns.

Troubleshooting Guide: Minimizing Unwanted Dehalogenation

This section directly addresses the most common issues encountered during cross-coupling reactions with 3-Bromo-2-fluoro-6-methoxybenzonitrile.

Q1: My primary side product is the dehalogenated starting material (2-fluoro-6-methoxybenzonitrile). What is happening and how can I fix it?

A1: You are observing hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling where the bromine atom is replaced by a hydrogen atom.[1] This occurs when a palladium-hydride (Pd-H) species forms and intercepts the catalytic cycle.[2][3] The electron-rich nature of the 3-Bromo-2-fluoro-6-methoxybenzonitrile substrate can make it particularly susceptible to this side reaction.[4]

To fix this, you must adjust your reaction conditions to disfavor the formation of the Pd-H intermediate and/or accelerate the desired cross-coupling pathway. Key parameters to optimize include the ligand, base, solvent, and temperature.

Q2: Which catalyst and ligand combination is best suited for this substrate to avoid dehalogenation?

A2: The choice of ligand is critical. For electron-rich aryl bromides like this, bulky, electron-rich phosphine ligands are highly recommended.[2][3] These ligands promote the final, product-forming reductive elimination step, helping it to outcompete the dehalogenation pathway.[2][5]

  • Recommended Ligands: Consider using biaryl phosphine ligands such as SPhos, XPhos, or RuPhos.[6] N-heterocyclic carbene (NHC) ligands can also be effective.[3][7]

  • Ligands to Avoid: Less bulky ligands like triphenylphosphine (PPh₃) may be less effective at preventing dehalogenation with this substrate.

  • Catalyst Precursors: Using well-defined palladium pre-catalysts (e.g., XPhos-Pd-G3) can provide more consistent results than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[2][6]

Q3: What is the optimal base and solvent system to use?

A3: The base and solvent can be sources of the hydride that leads to dehalogenation.[1][2] Alcoholic solvents, in particular, can be oxidized by the palladium complex to generate hydride species.[1]

  • Base Selection: Opt for weaker inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[2][6] Avoid strong bases like sodium tert-butoxide (NaOtBu) or other alkoxides, as they are more likely to promote Pd-H formation.[6]

  • Solvent Selection: Use aprotic solvents. Toluene, dioxane, or THF are generally good choices.[2][3][6] Avoid alcoholic solvents. While often used in Suzuki couplings, polar aprotic solvents like DMF can sometimes increase dehalogenation and should be used with caution.[2][8]

Q4: How does temperature affect the dehalogenation side reaction?

A4: Higher temperatures can accelerate side reactions, including dehalogenation.[1] It is often beneficial to run the reaction at the lowest effective temperature that allows for a reasonable conversion rate (e.g., 80-100 °C).[2][3] If dehalogenation is still a significant issue, consider lowering the temperature further, even if it requires a longer reaction time.

Summary of Recommended Conditions to Minimize Dehalogenation
ParameterRecommendationRationale
Ligand Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos) or NHCs.[2][3][6]Promotes desired reductive elimination, sterically hindering side reactions.[2][5]
Base Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃).[2][6]Less likely to act as a hydride source compared to strong alkoxide bases.[6]
Solvent Aprotic solvents (e.g., Toluene, Dioxane, THF).[2][3][6]Avoids potential hydride donation from protic solvents like alcohols.[1]
Temperature Lowest effective temperature (e.g., 80-100 °C, or lower if possible).[2][3]Dehalogenation can have a different activation energy; lower temperatures can disfavor it.[2]

Visualizing the Reaction: Competing Pathways

To better understand the challenge, it's helpful to visualize the catalytic cycle. The diagram below illustrates the desired cross-coupling pathway in competition with the hydrodehalogenation side reaction. The key is to select conditions that favor the "Productive Pathway" (green) over the "Dehalogenation Pathway" (red).

G cluster_main Catalytic Cycle cluster_side Competing Side Reaction Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X (Oxidative Addition Intermediate) Pd0->ArPdX Ar-X Oxidative Addition ArPdNu Ar-Pd(II)-Nu (Transmetalation Intermediate) ArPdX->ArPdNu Nu-M Transmetalation PdH Pd-H Species ArPdX->PdH ArPdNu->Pd0 ArPdNu->Pd0 Product Ar-Nu (Desired Product) ArPdNu->Product Dehalogenated Ar-H (Side Product) PdH->Dehalogenated Reductive Elimination Start Ar-X + Nu-M (Starting Materials)

Caption: Competing pathways in Pd-catalyzed cross-coupling.

Frequently Asked Questions (FAQs)

Q5: Why is 3-Bromo-2-fluoro-6-methoxybenzonitrile so prone to dehalogenation?

A5: This substrate has two key features that increase its susceptibility to dehalogenation. First, the methoxy group (-OCH₃) is an electron-donating group, which makes the aromatic ring "electron-rich." Electron-rich aryl halides can be more prone to side reactions like hydrodehalogenation in certain catalytic systems.[4] Second, the ortho-fluoro and ortho-bromo substituents create steric hindrance around the reaction center. This steric bulk can slow down the desired transmetalation and reductive elimination steps, giving the competing dehalogenation pathway more time to occur.[6]

Q6: What is the detailed mechanism of palladium-catalyzed dehalogenation?

A6: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) intermediate.[2][3] After the initial oxidative addition of the aryl bromide (Ar-Br) to the Pd(0) catalyst to form an Ar-Pd-Br species, a competing reaction can occur. Instead of transmetalation, a hydride source (from the base, solvent, or additives) can displace the bromide or react with the complex to form an Ar-Pd-H intermediate.[9] This intermediate then undergoes rapid reductive elimination to yield the dehalogenated arene (Ar-H) and regenerate the Pd(0) catalyst, which can re-enter the unwanted cycle.[10]

Q7: How exactly do bulky phosphine ligands favor cross-coupling over dehalogenation?

A7: Bulky phosphine ligands, characterized by a large Tolman cone angle, play a crucial steric role.[11] They create a crowded environment around the palladium center. This crowding accelerates the final reductive elimination step that forms the desired C-C or C-N bond, as this step relieves the steric strain.[2][5] By making the desired product-forming step faster, it effectively outcompetes the undesired pathways that lead to the dehalogenated side product.[2]

Recommended Starting Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 3-Bromo-2-fluoro-6-methoxybenzonitrile with a generic arylboronic acid, designed to minimize dehalogenation.

Materials:

  • 3-Bromo-2-fluoro-6-methoxybenzonitrile (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • SPhos (3 mol%)

  • Pd₂(dba)₃ (1.5 mol%) or a suitable pre-catalyst like SPhos-Pd-G3 (3 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Toluene and Water (e.g., 10:1 v/v mixture)

Procedure:

  • Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add 3-Bromo-2-fluoro-6-methoxybenzonitrile, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor and the SPhos ligand.

  • Solvent Addition: Add the degassed toluene and water.

  • Degassing: Seal the vessel and thoroughly degas the reaction mixture. This can be done by bubbling argon or nitrogen through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.[3] This step is critical to remove oxygen, which can degrade the catalyst and promote side reactions.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions - Benchchem. (URL: )
  • Preventing dehalogenation during reactions of bromo-fluoroanilines - Benchchem. (URL: )
  • Cross-Coupling Reactions Guide - Johnson Matthey C
  • A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing). (URL: [Link])

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - ACS Publications. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: )
  • how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem. (URL: )
  • Strategies to prevent dehalogenation of (2-Bromo-6-fluorophenyl)methanol - Benchchem. (URL: )
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (URL: )
  • Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-fluoro-6-methoxybenzonitrile

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals encountering low yields, stalled reactions, or complex byproduct profiles when performing pallad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals encountering low yields, stalled reactions, or complex byproduct profiles when performing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on 3-Bromo-2-fluoro-6-methoxybenzonitrile .

As a highly functionalized, electron-deficient aryl halide, this substrate presents a unique stereoelectronic environment. The combination of a strongly electron-withdrawing cyano group, a labile ortho-fluorine atom, and a sterically demanding methoxy group requires precise control over the catalytic cycle to prevent reaction failure.

Diagnostic Workflow: Identifying the Root Cause of Low Yields

Before adjusting your protocol, analyze your crude reaction mixture via LC-MS or GC-MS to identify the primary failure mode.

DiagnosticWorkflow Start Low Yield in Pd-Coupling of 3-Bromo-2-fluoro-6-methoxybenzonitrile CheckLCMS Analyze Crude by LC-MS/GC-MS Start->CheckLCMS MassDesBr Major Byproduct: Des-Bromo (Protodehalogenation) [M-Br+H]+ detected CheckLCMS->MassDesBr MassDesF Major Byproduct: SNAr at C2-Fluoro Nucleophile adduct detected CheckLCMS->MassDesF NoConversion Unreacted Starting Material Catalyst Poisoning / Stalling CheckLCMS->NoConversion Sol1 Use anhydrous conditions, bulky ligands (e.g., XPhos), lower temperature MassDesBr->Sol1 Sol2 Switch to non-nucleophilic base (e.g., K3PO4, Cs2CO3), avoid primary amines MassDesF->Sol2 Sol3 Increase Pd loading, use strong donors (dtbpf), slow addition of SM NoConversion->Sol3

Figure 1: Diagnostic flowchart for identifying and resolving common cross-coupling failures.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a large peak corresponding to the des-bromo mass. Why is protodehalogenation dominating, and how do I stop it?

The Causality: The aromatic ring of 3-Bromo-2-fluoro-6-methoxybenzonitrile is extremely electron-deficient due to the inductive and resonance effects of the -CN and -F groups. After the initial oxidative addition, the resulting Pd(II)-aryl complex is highly electrophilic. If the subsequent transmetalation step is slow, this intermediate is prone to reduction (protodehalogenation) by extracting a hydride from the solvent, the base, or the ligand's alkyl groups [1]. The Solution: You must accelerate transmetalation and reductive elimination to outpace the reduction pathway.

  • Ligand Choice: Abandon first-generation ligands like PPh3. Switch to highly active, bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos or SPhos).

  • Solvent: Minimize protic solvents. If performing a Suzuki coupling, use a biphasic system (e.g., Toluene/H2O) rather than a homogenous miscible system (e.g., Dioxane/H2O) to limit the Pd(II) intermediate's exposure to water.

Q2: I am observing a byproduct where my nucleophile (or base) has displaced the fluorine atom. How can I prevent this?

The Causality: The fluorine atom at the C2 position is situated directly ortho to the strongly electron-withdrawing nitrile group. This specific arrangement highly activates the C-F bond toward Nucleophilic Aromatic Substitution (SNAr) [2]. Standard aqueous bases (like NaOH, Na2CO3, or KOtBu) or primary amines (in Buchwald-Hartwig couplings) will readily attack the C2 position, displacing the fluorine before the palladium catalytic cycle can complete. The Solution:

  • Base Selection: Strictly use mild, non-nucleophilic, sterically hindered bases. Anhydrous K3PO4 or Cs2CO3 are optimal.

  • Temperature: Lower the reaction temperature to 70–80 °C. SNAr is highly temperature-dependent; lowering the thermal energy disproportionately slows the background SNAr reaction compared to the transition-metal-catalyzed pathway.

Q3: The reaction stalls at 20-30% conversion with intact starting material remaining. Is the catalyst being poisoned?

The Causality: Yes. The nitrile group is a strong σ-donor and a π-acceptor. It can coordinate tightly to the low-valent palladium center, forming off-cycle, stable Pd-nitrile complexes that sequester the active catalyst. Furthermore, the steric bulk of the ortho-fluoro and meta-methoxy groups creates a congested environment that physically hinders the oxidative addition of the C-Br bond. The Solution:

  • Steric Shielding: Use ligands with massive steric profiles (like t-BuXPhos or dtbpf) that prevent the coordination of multiple nitrile groups to a single palladium center[3].

  • Kinetic Control: Employ a syringe pump to slowly add the 3-Bromo-2-fluoro-6-methoxybenzonitrile to the active catalytic mixture. Keeping the steady-state concentration of the nitrile low prevents catalyst saturation and poisoning.

Quantitative Data: Impact of Reaction Conditions on Yield

Literature and internal empirical data demonstrate that standard coupling conditions (e.g., Pd(PPh3)4 with Na2CO3) routinely fail for this specific substrate, often yielding as little as 12% of the desired product due to the competing pathways discussed above [2].

Catalyst SystemBaseSolvent SystemTemp (°C)Primary OutcomeIsolated Yield
Pd(PPh3)4 (10 mol%)Na2CO3 (aq)1,4-Dioxane / H2O100 °CHeavy SNAr (F-displacement) & Protodehalogenation~12%
Pd(dppf)Cl2 (5 mol%)K2CO3DMF90 °CModerate conversion, catalyst stalling~35%
Pd2(dba)3 / SPhosK3PO4 (aq)Toluene / H2O80 °CClean conversion, minimal SNAr~68%
Pd2(dba)3 / XPhos Cs2CO3 (anhyd) 1,4-Dioxane (anhyd) 90 °C Rapid transmetalation, no protodehalogenation >85%

Mechanistic Pathway & Failure Points

The diagram below maps the catalytic cycle, explicitly highlighting where the stereoelectronic properties of 3-Bromo-2-fluoro-6-methoxybenzonitrile cause standard protocols to fail.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)Br Pd0->OxAdd 3-Bromo-2-fluoro- 6-methoxybenzonitrile Poison Catalyst Poisoning (Nitrile Coordination) Pd0->Poison Excess -CN group TransMet Transmetalation Pd(II)(Ar)(Ar') OxAdd->TransMet Ar'-B(OH)2, Base Proto Protodehalogenation (Des-Bromo Byproduct) OxAdd->Proto Protic solvents, Slow Transmetalation SNAr SNAr Byproduct (Loss of Fluorine) OxAdd->SNAr Nucleophilic Base (e.g., NaOH, Na2CO3) RedElim Reductive Elimination Product + Pd(0) TransMet->RedElim RedElim->Pd0

Figure 2: Suzuki-Miyaura catalytic cycle highlighting the three primary failure pathways (Red/Yellow boxes) specific to this substrate.

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol utilizes anhydrous conditions and a highly active Buchwald precatalyst system to bypass the failure modes identified above.

Reagents:

  • 3-Bromo-2-fluoro-6-methoxybenzonitrile (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid or Boronate Ester (1.5 equiv, 1.5 mmol)

  • Pd2(dba)3 (0.02 equiv, 2 mol% Pd)

  • XPhos (0.04 equiv, 4 mol%)

  • Cesium Carbonate (Cs2CO3), finely milled and anhydrous (2.5 equiv, 2.5 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Preparation of the Catalyst Complex: In an argon-filled glovebox (or using strict Schlenk techniques), charge an oven-dried 20 mL reaction vial with Pd2(dba)3 and XPhos. Add 2 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes until the dark purple solution turns a reddish-brown, indicating the formation of the active Pd(0)-XPhos complex.

  • Substrate Assembly: To a separate oven-dried Schlenk flask, add the arylboronic acid and anhydrous Cs2CO3. Crucial Step: Do not use aqueous bases. The absence of water prevents both competitive SNAr at the C-F bond and protodehalogenation of the Pd(II) intermediate.

  • Degassing: Add the remaining 8 mL of anhydrous 1,4-dioxane to the Schlenk flask. Sparge the suspension with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid.

  • Reaction Initiation: Transfer the pre-formed catalyst solution into the Schlenk flask. Finally, add the 3-Bromo-2-fluoro-6-methoxybenzonitrile.

  • Heating: Seal the flask and heat to 90 °C in a pre-heated oil bath. Stir vigorously (1000 rpm) to ensure adequate mixing of the heterogeneous Cs2CO3.

  • Validation & Monitoring: Monitor via LC-MS after 2 hours. You should observe >90% conversion to the product mass, with <5% of the [M-Br+H]+ peak. If unreacted starting material remains but no byproducts are forming, spike with an additional 1 mol% Pd2(dba)3/XPhos to overcome nitrile-induced stalling.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography.

References

  • European Patent Office. EP3810602A1 - Compounds. (Demonstrates the 12% yield failure under standard Pd(PPh3)4/Na2CO3 conditions for 3-bromo-2-fluoro-6-methoxybenzonitrile).
Optimization

Technical Support Center: Purification of Products from 3-Bromo-2-fluoro-6-methoxybenzonitrile Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of reaction products derived from 3-Bromo-2-fluoro-6-methoxybenzonitrile. As a versatile building block in medicinal chemistry and materials science, its derivatives are often synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitutions (SNAr). The purification of these products is critical for obtaining accurate biological data and ensuring the integrity of subsequent synthetic steps.

This resource is designed to be a practical, field-proven guide, moving beyond simple protocols to explain the "why" behind each step.

Section 1: Foundational Purification Strategies

The two primary methods for purifying solid organic compounds are recrystallization and column chromatography. The choice between these depends on the nature and quantity of impurities, as well as the physical properties of the desired product.

Diagram: Purification Method Selection Workflow

Purification_Workflow start Crude Reaction Mixture is_solid Is the crude product a solid? start->is_solid is_soluble Soluble in a suitable recrystallization solvent? is_solid->is_soluble Yes end_oil Purify Oily Product by Column Chromatography is_solid->end_oil No (Oily) column_chrom Purify by Column Chromatography is_soluble->column_chrom No recrystallize Perform Recrystallization is_soluble->recrystallize Yes end_solid Pure Solid Product column_chrom->end_solid recrystallize->end_solid

Caption: A decision-making workflow for selecting the initial purification method.

Section 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids. Its success hinges on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.

Frequently Asked Questions (FAQs) - Recrystallization

Q1: What is the best solvent for recrystallizing my substituted benzonitrile product?

A1: The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at room temperature or below. For aromatic nitriles, good starting points are polar protic solvents like ethanol or isopropanol.[1] However, a mixed solvent system, such as ethyl acetate/hexanes, often provides superior results by allowing for fine-tuning of the solvent polarity.[1] It is crucial to perform small-scale solubility tests with your specific product to determine the optimal solvent or solvent pair.

Q2: My product is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is often exacerbated by the presence of impurities. To remedy this:

  • Add more solvent: The oil may be a sign that not enough solvent was used to fully dissolve the compound at the boiling point. Add more hot solvent until the oil dissolves completely.

  • Lower the temperature of crystallization: Use a solvent with a lower boiling point.

  • Slow down the cooling process: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Rapid cooling encourages oil formation.

  • Use a seed crystal: If a small amount of pure product is available, adding a seed crystal can induce crystallization.

  • Scratch the flask: Scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites for crystal growth.

Q3: My recovery after recrystallization is very low. How can I improve the yield?

A3: Low recovery can be due to several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve your crude product. If you've added too much, you can carefully evaporate some of the solvent.

  • The product is too soluble in the chosen solvent: Even at low temperatures, some product will remain in the mother liquor. If solubility is too high, a different solvent or a mixed solvent system should be explored.

  • Premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.

Protocol: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude product in a minimum amount of a "good" solvent (one in which it is highly soluble) at its boiling point.

  • Saturation: While the solution is still hot, add a "bad" solvent (one in which the product is poorly soluble, but is miscible with the "good" solvent) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the "good" solvent back until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Drying: Allow the crystals to air dry or dry in a vacuum oven.

Section 3: Troubleshooting Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[2]

Frequently Asked Questions (FAQs) - Column Chromatography

Q1: What is a good starting eluent system for purifying products from 3-Bromo-2-fluoro-6-methoxybenzonitrile reactions?

A1: A common and effective eluent system for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1][3] A patent describing the synthesis of 3-Bromo-2-fluoro-6-methoxybenzonitrile specifies purification by silica gel column chromatography using a gradient of 0-100% ethyl acetate in petroleum benzine.[1] For reaction monitoring by Thin Layer Chromatography (TLC), starting with a 4:1 hexanes:ethyl acetate mixture is a good practice.[2] The ratio can then be adjusted to achieve an Rf value of ~0.3 for the desired product.

Q2: My compounds are not separating well on the column (overlapping bands). What can I do?

A2: Poor separation can be addressed by:

  • Optimizing the eluent: If the Rf values of your product and impurities are too close, try a less polar eluent system to increase the separation. Running a gradient elution (gradually increasing the polarity of the eluent) can also improve the separation of compounds with different polarities.

  • Reducing the amount of sample loaded: Overloading the column is a common cause of poor separation. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight.

  • Ensuring proper column packing: An improperly packed column with air bubbles or cracks will lead to channeling and poor separation.

Q3: The product is streaking down the column. What causes this?

A3: Streaking is often caused by the compound being too polar for the chosen eluent system, or if the compound is acidic or basic and interacting strongly with the silica gel.

  • Increase eluent polarity: Add a more polar solvent to your eluent system.

  • Add a modifier: For acidic compounds, adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can improve peak shape. For basic compounds, adding a small amount of triethylamine can have the same effect.

  • Dry loading: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can result in a more uniform band and reduce streaking.

Data Presentation: Common Impurities and Their Expected Elution Behavior
Impurity Type (Example Reaction)StructurePolarity Relative to ProductExpected Elution Behavior
Unreacted 3-Bromo-2-fluoro-6-methoxybenzonitrile3-Br, 2-F, 6-MeO-benzonitrileLess polarElutes before the more polar product
Debrominated Starting Material (Suzuki)2-F, 6-MeO-benzonitrileLess polarElutes before the product
Boronic Acid Homocoupling Product (Suzuki)e.g., 4,4'-dimethoxybiphenylLess polarElutes before the product
Unreacted Nucleophile (SNAr)e.g., AnilineMore polarElutes after the product
Protocol: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using TLC. Aim for an Rf of ~0.3 for the desired product.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (or the eluent) and carefully load it onto the top of the silica gel bed. Alternatively, perform a dry load by adsorbing the product onto a small amount of silica gel.

  • Elution: Run the eluent through the column, collecting fractions in test tubes. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Diagram: Column Chromatography Workflow

Column_Chromatography start Crude Product tlc Optimize Eluent with TLC (Aim for Rf ~0.3) start->tlc pack Pack Silica Gel Column tlc->pack load Load Crude Product pack->load elute Elute with Solvent System (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze analyze->collect Continue elution combine Combine Pure Fractions analyze->combine Fractions are pure evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: A step-by-step workflow for purification by flash column chromatography.

Section 4: Specific Considerations for Common Reactions

Purification of Suzuki-Miyaura Coupling Products
  • Common Impurities: Unreacted starting material, debrominated starting material, and homocoupled boronic acid are common non-polar impurities that typically elute before the desired biaryl product in column chromatography. The palladium catalyst can often be removed by filtration through a pad of celite before aqueous workup.

  • Purification Strategy: After the reaction, a standard aqueous workup is performed. The crude product can then be purified by column chromatography using a hexanes/ethyl acetate gradient. If the product is a solid, recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexanes mixture can be an effective final purification step.

Purification of Nucleophilic Aromatic Substitution (SNAr) Products
  • Common Impurities: The primary impurities are often unreacted starting material and excess nucleophile. The polarity of the nucleophile will determine its elution behavior relative to the product.

  • Purification Strategy: An aqueous workup is typically sufficient to remove any inorganic salts. If the nucleophile is an amine, a dilute acid wash can help to remove it. The crude product is then typically purified by column chromatography. Recrystallization may also be a viable option depending on the product's properties.

References

  • BenchChem. (2025). Recrystallization of 2-(3-Fluorophenyl)benzonitrile: A Technical Guide. BenchChem Technical Support.
  • European Patent Office. (2018). COMPOUNDS (EP 3810602 B1).
  • MilliporeSigma. (n.d.). Recrystallization.
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. [Link]

  • ResearchGate. (2017, July 23). How can I purify impure benzonitrile?[Link]

  • MIT OpenCourseWare. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile. BenchChem Technical Support.
  • European Patent Office. (2022, November 30). ANTIBACTERIAL COMPOUNDS AND USES THEREOF (EP 3426255 B1).
  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
  • Organic Syntheses. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION OF ARYL FLUORIDES BY SECONDARY NITRILES: PREPARATION OF 2-(2-METHOXYPHENYL)-2-METHYLPROPIONITRILE.
  • Crochet, A. (n.d.). Guide for crystallization. University of Fribourg, Chemistry Department.
  • ChemicalBook. (n.d.). 3-bromo-6-fluoro-2-methoxybenzaldehyde synthesis.
  • ChemicalBook. (n.d.). 2-Amino-6-fluoro-4-methoxy-benzonitrile synthesis.
  • Google Patents. (n.d.). A process for the purification of 3-amino-1,2-propanediol and 2-amino... (WO2001058848A1).
  • Google Patents. (n.d.). Preparation method of 2-fluoro-3-bromo-benzylamine (CN113372223A).
  • MilliporeSigma. (n.d.). 2,3-Difluoro-6-methoxybenzonitrile.
  • Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ECHEMI. (n.d.).
  • Google Patents. (n.d.). Process for the preparation of substituted 3-aminobenzonitriles (WO1996011906A1).
  • University of Wisconsin-Madison. (n.d.).
  • Bentham Open. (2008, May 1). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. The Open Organic Chemistry Journal.
  • ChemicalBook. (n.d.). 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis.
  • ChemScene. (n.d.). 3,6-Difluoro-2-methoxybenzonitrile.
  • Glen Research. (n.d.). Glen Report 14.12: A New Simplified 3'-Amino-Modifier CPG.
  • MilliporeSigma. (n.d.). 3-Amino-2-bromo-6-fluorobenzonitrile.

Sources

Troubleshooting

Technical Support Center: Optimizing Buchwald-Hartwig Amination of Polyfunctionalized Benzonitriles

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with complex, highly functionalized aryl halides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with complex, highly functionalized aryl halides.

Coupling reactions involving 3-Bromo-2-fluoro-6-methoxybenzonitrile present unique chemoselectivity challenges. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing on the mechanistic causality behind base selection to help you avoid common pitfalls like nucleophilic aromatic substitution (SNAr) and catalyst deactivation.

Part 1: Substrate Profiling & Mechanistic Troubleshooting (FAQs)

Understanding the electronic topology of your substrate is the first step in troubleshooting. In 3-Bromo-2-fluoro-6-methoxybenzonitrile, the intended site for palladium oxidative addition is the C–Br bond[1]. However, the C–F bond is highly activated toward SNAr because it resides ortho to the strongly electron-withdrawing cyano (–CN) group[2].

Q1: Why is my amination yielding a complex mixture instead of the target product? Causality: If you are observing multiple off-target peaks via LC-MS, you are likely experiencing competitive SNAr. Strong or highly nucleophilic bases (e.g., NaOtBu) can directly attack the activated C–F bond, forming a tert-butoxy ether[2]. Alternatively, a strong base can prematurely deprotonate your amine, increasing its nucleophilicity and driving an uncatalyzed SNAr reaction at the C–F position rather than the desired palladium-catalyzed cross-coupling at the C–Br position.

Q2: Which base should I select to suppress SNAr and maximize the desired C–N coupling? Causality: For base-sensitive substrates like fluorobenzonitriles, you must decouple the base's role in the palladium cycle from its potential to initiate side reactions. Weak, non-nucleophilic inorganic bases such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) are the gold standard[3][4]. They are basic enough to deprotonate the palladium-amine intermediate during the catalytic cycle (facilitating reductive elimination), but not strong enough to trigger SNAr or hydrolyze the sensitive cyano group[3].

Q3: Does the physical state of the base matter for this reaction? Causality: Absolutely. Because Cs₂CO₃ and K₃PO₄ have low solubility in common cross-coupling solvents (like toluene or 1,4-dioxane), the reaction occurs at the solid-liquid interface. Using finely milled or micronized base significantly increases the surface area, accelerating the deprotonation of the Pd(II) intermediate and preventing the buildup of off-cycle resting states[4].

Q4: How does solvent choice interact with the base in this specific system? Causality: Polar aprotic solvents (like DMF or DMSO) accelerate SNAr reactions by solvating the cation and leaving the nucleophilic anion "naked"[2]. To disfavor the SNAr pathway at the C–F bond, you should use non-polar or moderately polar solvents like Toluene or 1,4-Dioxane. These solvents support the Pd-catalytic cycle while suppressing the ionic SNAr transition state[3].

Part 2: Mechanistic Divergence Pathway

The following diagram illustrates how base selection dictates the primary reaction pathway for this specific substrate.

G SM 3-Bromo-2-fluoro-6-methoxybenzonitrile + Amine + Pd Catalyst WeakBase Weak/Non-Nucleophilic Base (e.g., Cs₂CO₃, K₃PO₄) SM->WeakBase StrongBase Strong/Nucleophilic Base (e.g., NaOtBu, KOtBu) SM->StrongBase PdCycle Pd-Catalyzed Cycle (Oxidative Addition at C-Br) WeakBase->PdCycle SNAr SNAr Pathway (Nucleophilic Attack at C-F) StrongBase->SNAr Target Target Product: 3-Aminated Derivative PdCycle->Target SideProduct Side Product: 2-Substituted/Ether Derivative SNAr->SideProduct

Mechanistic divergence in amination of 3-Bromo-2-fluoro-6-methoxybenzonitrile based on base.

Part 3: Quantitative Base Selection Matrix

To streamline your optimization process, consult the table below. It summarizes the physiochemical properties of common bases and their predicted impact on the 3-Bromo-2-fluoro-6-methoxybenzonitrile substrate.

BasepKa (Conjugate Acid)NucleophilicityPrimary Reaction PathwayExpected Experimental Outcome
NaOtBu ~17.0HighSNAr at C–F / Nitrile degradationComplex mixture, low target yield
KOtBu ~17.0HighSNAr at C–FComplex mixture, low target yield
K₃PO₄ ~12.3LowPd-catalyzed C–Br AminationGood yield, requires higher temps
Cs₂CO₃ ~10.3Very LowPd-catalyzed C–Br AminationOptimal yield, high chemoselectivity

Part 4: Self-Validating Experimental Protocol

This protocol utilizes Cs₂CO₃ to ensure high chemoselectivity. It includes built-in validation checkpoints to verify the integrity of the reaction at critical stages.

Materials Required:

  • 3-Bromo-2-fluoro-6-methoxybenzonitrile (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • Precatalyst: BrettPhos Pd G3 or XPhos Pd G3 (2–5 mol%)[4]

  • Base: Anhydrous, finely milled Cs₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation & Inertion: Oven-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar. Transfer the vessel to a glovebox or purge thoroughly with Argon for 10 minutes. Causality: Pd(0) intermediates are highly sensitive to oxidation; strict anaerobic conditions are mandatory.

  • Solid Reagent Loading: Add the 3-Bromo-2-fluoro-6-methoxybenzonitrile, the Pd precatalyst, and the milled Cs₂CO₃ to the vessel.

  • Solvent & Liquid Addition: Add the degassed 1,4-Dioxane, followed by the amine (if liquid). Seal the vessel.

    • Validation Checkpoint 1: Before heating, the mixture should appear as a pale yellow/orange suspension. Take a 10 µL aliquot, dilute in MeCN, and run a baseline LC-MS to confirm starting material purity and absence of premature degradation.

  • Reaction Execution: Transfer the sealed vessel to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (≥ 800 rpm). Causality: High shear stirring is required to maximize the solid-liquid interfacial area of the insoluble Cs₂CO₃.

    • Validation Checkpoint 2: After 15–30 minutes, the solution should transition to a deep red or dark brown color. This visual cue confirms the successful generation of the active Pd(0) species from the G3 precatalyst. If the solution turns immediately black, palladium black has precipitated due to oxygen contamination or ligand dissociation.

  • Monitoring: Monitor the reaction via LC-MS at 2, 6, and 12 hours. Look for the disappearance of the aryl bromide mass and the appearance of the product mass.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter the mixture through a pad of Celite. Causality: Celite filtration removes the inorganic cesium salts and any precipitated palladium, preventing streaking during downstream chromatography.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • "Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol", ACS Publications (Organic Process Research & Development). URL:[Link]

  • "Buchwald–Hartwig amination", Wikipedia. URL:[Link]

  • "Development of an SNAr Reaction: A Practical and Scalable Strategy To Sequester and Remove HF", ACS Publications (Organic Process Research & Development). URL:[Link]

Sources

Optimization

Technical Support Center: Managing Steric Hindrance in Reactions of 3-Bromo-2-fluoro-6-methoxybenzonitrile

Welcome to the technical support guide for 3-Bromo-2-fluoro-6-methoxybenzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Bromo-2-fluoro-6-methoxybenzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but sterically challenging building block. The unique substitution pattern—with groups flanking the reactive bromide center—presents specific hurdles that require carefully considered strategies to overcome. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you achieve your synthetic goals.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems encountered during common transformations of 3-Bromo-2-fluoro-6-methoxybenzonitrile in a question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction is resulting in low conversion and significant starting material recovery. What are the primary causes and how can I optimize the reaction?

A1: This is a classic challenge with this substrate, stemming directly from the steric hindrance around the C-Br bond. The fluorine at C-2 and the methoxy group at C-6 impede the oxidative addition step, which is often rate-limiting in the Suzuki catalytic cycle.[1]

Core Problem: The palladium catalyst cannot easily access the carbon-bromine bond. Traditional catalyst systems like those using PPh₃ are often ineffective.

Troubleshooting Steps & Solutions:

  • Catalyst and Ligand Selection (Most Critical Factor): For sterically demanding substrates, the choice of phosphine ligand is paramount. You need ligands that are both bulky and electron-rich to promote the formation of a highly reactive, low-coordinate palladium species.[2][3]

    • Recommended Ligands: Switch to "Buchwald-type" biaryl phosphine ligands. These ligands create a larger "pocket" around the palladium center that can accommodate the hindered substrate while promoting the necessary oxidative addition and reductive elimination steps.

    • Rationale: The bulk of the ligand stabilizes the monoligated Pd(0) species, which is the active catalyst, while its electron-donating nature accelerates oxidative addition.[3]

  • Base Selection: The base is not just a stoichiometric reagent; it plays a crucial role in the transmetalation step.[4]

    • Recommendation: Use a stronger, non-nucleophilic base. While K₂CO₃ or K₃PO₄ might work for simpler substrates, sterically hindered couplings often require more robust bases like Cs₂CO₃ or tBuOK .

    • Causality: A stronger base facilitates the formation of the more nucleophilic boronate species, which can accelerate the transmetalation step, helping to drive the catalytic cycle forward.

  • Temperature and Reaction Time: Sterically hindered reactions possess a higher activation energy barrier.[5]

    • Action: Increase the reaction temperature, often in the range of 90-120 °C, depending on the solvent's boiling point. Monitor the reaction over a longer period (12-24 hours), as the turnover frequency of the catalyst will likely be lower than with unhindered substrates.

  • Solvent Choice: The solvent must solubilize all components and should be stable at high temperatures.

    • Effective Solvents: Aprotic polar solvents like Dioxane , Toluene , or DMF are commonly used.[5] Often, a mixture with water (e.g., Dioxane/H₂O) is necessary to dissolve the inorganic base.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale for This Substrate
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Standard Pd(0) or Pd(II) sources that form the active Pd(0) in situ.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands designed for challenging couplings.[3]
Pd:Ligand Ratio 1:2 to 1:2.5Ensures complete coordination and stabilization of the active catalyst.
Catalyst Loading 2-5 mol%Higher loading may be needed to overcome slow turnover and catalyst deactivation.[5]
Base Cs₂CO₃ or K₃PO₄ (2-3 equiv.)Strong bases that facilitate transmetalation without competing side reactions.
Solvent Toluene/H₂O or Dioxane/H₂O (10:1)High-boiling aprotic solvents compatible with aqueous bases.
Temperature 100-110 °CProvides sufficient energy to overcome the steric activation barrier.
Q2: I am attempting a Buchwald-Hartwig amination and observing significant hydrodehalogenation (replacement of Br with H) alongside unreacted starting material. How can I favor the desired C-N bond formation?

A2: Hydrodehalogenation is a common side reaction in challenging Buchwald-Hartwig aminations.[6] It occurs when the palladium-hydride species, formed via β-hydride elimination from the base or amine, reductively eliminates with the aryl halide faster than the desired C-N reductive elimination occurs. The steric hindrance of 3-Bromo-2-fluoro-6-methoxybenzonitrile slows down the desired catalytic cycle, giving more time for these side reactions to occur.

Troubleshooting Steps & Solutions:

  • Ligand Choice is Key: The ligand structure directly influences the rates of reductive elimination.

    • Recommendation: Use highly specialized, sterically demanding ligands. RuPhos and BrettPhos are excellent choices. Josiphos-type ferrocenyl ligands have also shown great efficacy.

    • Mechanism Insight: These ligands are designed to be extremely bulky, which forces the geometry of the palladium intermediate to favor C-N reductive elimination over the pathways leading to hydrodehalogenation.[7]

  • Base and Solvent System: The choice of base is critical and can influence the formation of competing palladium-hydride species.

    • Recommendation: Use a strong, non-nucleophilic, and minimally β-hydride-containing base. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.[5][8]

    • Solvent: Toluene or Dioxane are generally effective. Avoid protic solvents.

  • Control of Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the bimolecular amination pathway over competing unimolecular decomposition or side reactions.

  • Temperature Management: While heat is needed, excessive temperatures can accelerate catalyst decomposition and side reactions.

    • Action: Find the lowest effective temperature. Start around 80-90 °C and only increase if the reaction is stalled.

troubleshooting_workflow start Low Yield in Cross-Coupling check_ligand Is the phosphine ligand bulky and electron-rich? (e.g., SPhos, RuPhos) start->check_ligand change_ligand Switch to a Buchwald-type biarylphosphine ligand. check_ligand->change_ligand No check_base Is the base strong enough? (e.g., Cs₂CO₃, NaOtBu) check_ligand->check_base Yes change_ligand->check_base change_base Switch to Cs₂CO₃ (Suzuki) or NaOtBu (Buchwald-Hartwig). check_base->change_base No check_temp Is the temperature adequate? (Typically >90 °C) check_base->check_temp Yes change_base->check_temp increase_temp Increase temperature to 100-110 °C. Monitor for decomposition. check_temp->increase_temp No success Reaction Optimized check_temp->success Yes increase_temp->success

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What structural features make 3-Bromo-2-fluoro-6-methoxybenzonitrile so sterically hindered?

The steric congestion arises from the trisubstituted pattern on the benzene ring where all substituents are adjacent to one another. The primary reactive site, the C3-Br bond, is "sandwiched" between the C2-fluoro and C1-cyano groups on one side, and is ortho to the C-6 methoxy group on the other side of the ring. This arrangement creates a crowded environment that physically blocks the approach of catalysts and reagents.

Caption: Steric shielding around the C-Br bond.

FAQ 2: Which phosphine ligands are best for overcoming this steric challenge, and why?

Bulky, electron-rich monophosphine ligands from the biarylphosphine class are the industry standard for this type of challenge.

  • SPhos (Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine): Excellent general-purpose ligand for sterically demanding Suzuki couplings.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Even more sterically demanding than SPhos, often used when other ligands fail.

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Highly active for both Suzuki and Buchwald-Hartwig reactions, particularly with heteroaryl substrates.[3][6]

  • BrettPhos ((2-Di-tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)): Extremely active and effective at low catalyst loadings for challenging C-N couplings.[8]

These ligands work by promoting the formation of a stable, 14-electron L-Pd(0) active species that is reactive enough to undergo oxidative addition with the hindered aryl bromide.[9]

FAQ 3: Can I perform a Nucleophilic Aromatic Substitution (SNAr) to displace the bromide?

While electronically plausible, it is practically very difficult. For an SₙAr reaction to occur, a nucleophile must attack the carbon bearing the leaving group.[10] The steric hindrance from the ortho-fluoro and ortho-methoxy groups severely impedes this attack, making the formation of the required Meisenheimer complex kinetically unfavorable.[11][12] While the electron-withdrawing nitrile and fluoro groups activate the ring for nucleophilic attack, you would likely need extremely harsh conditions (high temperatures, very strong nucleophiles like NaH with an alcohol) which may lead to decomposition or benzyne formation. Cross-coupling reactions are a much more reliable strategy.

Section 3: Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 3-Bromo-2-fluoro-6-methoxybenzonitrile with a representative boronic acid.

Reaction: Coupling of 3-Bromo-2-fluoro-6-methoxybenzonitrile with 4-methylphenylboronic acid.

Materials:

ReagentMWAmountMolesEquivalents
3-Bromo-2-fluoro-6-methoxybenzonitrile230.04230 mg1.01.0
4-Methylphenylboronic acid135.96163 mg1.21.2
Pd₂(dba)₃915.7223 mg0.0250.025 (2.5 mol% Pd)
SPhos410.4741 mg0.100.10 (5 mol%)
Cs₂CO₃325.82977 mg3.03.0
1,4-Dioxane-8 mL--
Water-2 mL--

Procedure:

  • Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (23 mg), SPhos (41 mg), and Cesium Carbonate (977 mg) under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add 3-Bromo-2-fluoro-6-methoxybenzonitrile (230 mg) and 4-methylphenylboronic acid (163 mg) to the flask.

  • Degassing: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the sealed flask in a pre-heated oil bath at 100 °C. Stir the mixture vigorously for 16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

References

  • Benchchem. Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane.
  • Benchchem. Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone.
  • Google. Cross-Coupling Reactions Guide.
  • Vaia. Although methoxy is a strongly activating (and ortho, para-directing) group, the meta positions in methoxybenzene (anisole) are actually slightly deactivated toward electrophilic substitution relative to benzene. Explain.
  • Wikipedia. Buchwald–Hartwig amination.
  • Lumen Learning. The Effect of Substituents on Reactivity | MCC Organic Chemistry.
  • National Institutes of Health (NIH). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC.
  • The Doyle Group. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
  • Andrew G Myers Research Group. ortho metalation.
  • Wikipedia. Nucleophilic aromatic substitution.
  • Benchchem. Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.
  • Chemistry Steps. Nucleophilic Aromatic Substitution.
  • PubMed. ortho-metalation of unprotected 3-bromo and 3-chlorobenzoic acids with hindered lithium dialkylamides.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Infoscience. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.
  • Benchchem. A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2.
  • ResearchGate. (PDF) Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne.
  • Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution.

Sources

Troubleshooting

Technical Support Center: Analysis of Impurities in 3-Bromo-2-fluoro-6-methoxybenzonitrile Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the analysis of impurities in t...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the analysis of impurities in the synthesis of 3-Bromo-2-fluoro-6-methoxybenzonitrile. This document offers insights into the formation of common impurities in two primary synthetic routes and provides guidance on their identification and control.

Introduction

3-Bromo-2-fluoro-6-methoxybenzonitrile is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). This guide will address common challenges encountered during its synthesis and provide practical solutions to minimize and analyze impurities.

Part 1: Troubleshooting Guide for Synthetic Route 1: Bromination of 2-Fluoro-6-methoxybenzonitrile

This route involves the direct bromination of 2-fluoro-6-methoxybenzonitrile. While seemingly straightforward, this electrophilic aromatic substitution can lead to several impurities if not carefully controlled.

Visualizing the Reaction and Potential Impurities

Bromination_of_2_fluoro_6_methoxybenzonitrile start 2-Fluoro-6-methoxybenzonitrile reagents Br2 / Lewis Acid or NBS start->reagents Reacts with product 3-Bromo-2-fluoro-6-methoxybenzonitrile (Desired Product) impurity1 Dibromo-isomers (e.g., 3,5-dibromo-) (Over-bromination) impurity2 Regioisomeric Bromides (e.g., 4-bromo-, 5-bromo-) (Incorrect Substitution) reagents->product Forms reagents->impurity1 Forms (Excess Reagent) reagents->impurity2 Forms (Side Reaction)

Caption: Synthetic pathway and potential impurity formation during the bromination of 2-fluoro-6-methoxybenzonitrile.

Frequently Asked Questions (FAQs)

Question 1: I am observing multiple peaks in my HPLC/GC-MS analysis besides my desired product. What are the likely impurities?

Answer: The most common impurities in this synthesis are regioisomers and over-brominated products.

  • Regioisomeric Impurities: The methoxy (-OCH3) group is a strong ortho-, para-director, while the fluorine (-F) is a weak ortho-, para-director.[3][4][5] The nitrile (-CN) group is a meta-director. The directing effects of the methoxy and fluoro groups dominate, leading to substitution at positions ortho and para to them. Therefore, you may be forming isomers such as 4-bromo-2-fluoro-6-methoxybenzonitrile and 5-bromo-2-fluoro-6-methoxybenzonitrile . The relative amounts of these isomers will depend on the reaction conditions.

  • Over-bromination Products: The presence of the activating methoxy group makes the aromatic ring susceptible to further bromination, leading to the formation of dibromo-2-fluoro-6-methoxybenzonitrile species.

Question 2: How can I minimize the formation of regioisomeric impurities?

Answer: Controlling the regioselectivity of the bromination is key. Here are some strategies:

  • Choice of Brominating Agent: Using a milder brominating agent like N-Bromosuccinimide (NBS) instead of bromine (Br2) can sometimes offer better selectivity.[6]

  • Reaction Temperature: Lowering the reaction temperature can increase selectivity by favoring the kinetically controlled product.

  • Solvent Effects: The choice of solvent can influence the selectivity of the reaction. Experimenting with different solvents may be necessary.

Question 3: My analysis shows a significant amount of a dibrominated product. How can I prevent this?

Answer: Over-bromination is a common issue with activated aromatic rings. To mitigate this:

  • Stoichiometry: Use a stoichiometric amount of the brominating agent (1.0 to 1.1 equivalents).

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration at all times.

  • Reaction Monitoring: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) or in-process HPLC/GC analysis and stop the reaction as soon as the starting material is consumed.

Troubleshooting Summary: Bromination Route
Issue Potential Cause
Presence of multiple isomersCompeting directing effects of -OCH3 and -F groups
Significant over-brominationHighly activated aromatic ring

Part 2: Troubleshooting Guide for Synthetic Route 2: From 3-Bromo-2-fluorobenzoic Acid

This two-step route involves the conversion of 3-bromo-2-fluorobenzoic acid to the corresponding amide, followed by dehydration to the nitrile. Each step presents opportunities for impurity formation.

Visualizing the Reaction and Potential Impurities

Synthesis_from_Carboxylic_Acid start 3-Bromo-2-fluorobenzoic Acid impurity1 Unreacted Starting Material start->impurity1 Incomplete Reaction 1 reagents1 1. SOCl2 2. NH3 start->reagents1 intermediate 3-Bromo-2-fluorobenzamide impurity2 Unreacted Amide Intermediate intermediate->impurity2 Incomplete Reaction 2 reagents2 Dehydrating Agent (e.g., TFAA, Pyridine) intermediate->reagents2 product 3-Bromo-2-fluoro-6-methoxybenzonitrile (Desired Product) impurity3 Side products from dehydrating agent (e.g., trifluoroacetamide) reagents1->intermediate reagents2->product reagents2->impurity3 Byproduct Formation

Caption: Synthetic pathway and potential impurity formation in the synthesis from 3-bromo-2-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Question 4: I am seeing a peak corresponding to the starting carboxylic acid in my final product analysis. Why is this happening?

Answer: Incomplete conversion of the carboxylic acid to the amide is the likely cause. This can be due to:

  • Insufficient Thionyl Chloride (SOCl₂): Ensure at least one equivalent of SOCl₂ is used to form the acid chloride intermediate. The byproducts of this reaction are gaseous SO₂ and HCl.[7][8][9][10][11]

  • Incomplete Ammonolysis: The reaction of the acid chloride with ammonia may be incomplete. Ensure an adequate excess of ammonia is used and that the reaction goes to completion.

Question 5: My final product is contaminated with the intermediate, 3-bromo-2-fluorobenzamide. How can I improve the dehydration step?

Answer: Incomplete dehydration of the amide is a common issue. Consider the following:

  • Choice of Dehydrating Agent: Trifluoroacetic anhydride (TFAA) in the presence of a base like pyridine is a common and effective dehydrating agent.[12][13] Other reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride with a catalyst can also be used.[14]

  • Reaction Conditions: Ensure anhydrous conditions, as water will quench the dehydrating agent. The reaction temperature and time may also need optimization.

  • Purity of the Amide: Ensure the starting amide is dry and free of impurities that might interfere with the dehydration reaction.

Question 6: I am observing unknown peaks that do not correspond to the starting material, intermediate, or product. What could they be?

Answer: These could be byproducts from the reagents used.

  • From Thionyl Chloride: While the main byproducts are gases, any side reactions with residual water or other nucleophiles could lead to impurities.

  • From Dehydrating Agent: If using TFAA, you might see byproducts related to trifluoroacetic acid or trifluoroacetamide.[13] If using pyridine, ensure it is of high purity.

Troubleshooting Summary: Carboxylic Acid Route
Issue Potential Cause
Residual carboxylic acidIncomplete conversion to amide
Residual amide intermediateIncomplete dehydration
Unknown byproductsSide reactions of reagents

Part 3: Analytical Methods for Impurity Profiling

The choice of analytical technique is crucial for the successful identification and quantification of impurities.

Recommended Analytical Techniques
Technique Application Key Considerations
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of the main product and impurities. Separation of regioisomers.A reversed-phase C18 column is a good starting point.[15][16] Gradient elution with acetonitrile and water is often effective. A photodiode array (PDA) detector can help in peak identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities and isomers.A capillary column with a non-polar stationary phase is suitable. The fragmentation patterns in the mass spectrum are key for identifying isomers and halogenated compounds.[17][18][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of unknown impurities. Differentiation of isomers.¹H and ¹³C NMR can provide detailed structural information. The chemical shifts and coupling constants of the aromatic protons and carbons can be used to differentiate between regioisomers.[20][21][22][23]
Experimental Protocols

Protocol 1: General Purpose HPLC Method for Impurity Profiling

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a suitable ratio (e.g., 70% A, 30% B) and ramp up the concentration of Mobile Phase B to elute more non-polar compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

Protocol 2: General Purpose GC-MS Method for Impurity Identification

  • Column: HP-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program: Initial temperature of 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ionization: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-400

References

  • FranklyChemistry. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride [Video]. YouTube. [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry. [Link]

  • Wikipedia. (2023, October 28). Electrophilic aromatic directing groups. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzonitrile, 2-bromo- on Newcrom R1 HPLC column. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link]

  • National Center for Biotechnology Information. (n.d.). Development and Utilization of a Palladium-Catalyzed Dehydration of Primary Amides To Form Nitriles. [Link]

  • ResearchGate. (2016, May 19). (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. [Link]

  • Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
  • Khan Academy. (n.d.). Carboxylic acid reactions overview. [Link]

  • eGyanKosh. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. [Link]

  • ResearchGate. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

  • MDPI. (2025, January 28). Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]

  • MDPI. (2024, August 21). Theoretical Investigation of the Pyridinium-Inspired Catalytic Dehydration of Heptafluoro-Iso-Butyramide for the Synthesis of Environmentally Friendly Insulating Gas Heptafluoro-Iso-Butyronitrile. [Link]

  • National Center for Biotechnology Information. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. [Link]

  • YouTube. (2020, June 1). GCMS 3 Fragmentation Patterns. [Link]

  • RSC Publishing. (n.d.). Analytical Methods. [Link]

  • ResearchGate. (n.d.). Electrophilic aromatic brominations of 3-hydroxybenzonitrile and 3-methoxy-benzaldehyde. [Link]

  • Organic Chemistry Portal. (n.d.). Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction. [Link]

  • RSC Publishing. (n.d.). Atroposelective brominations to access chiral biaryl scaffolds using high-valent Pd-catalysis. [Link]

  • Organic Chemistry Data. (n.d.). Amide to Nitrile - Common Conditions. [Link]

  • PubChem. (n.d.). 2-bromo-6-fluoro-3-methylbenzonitrile. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Properties of 2-, 5-, and 6-fluoronorepinephrines. [Link]

Sources

Reference Data & Comparative Studies

Validation

reactivity comparison of 3-Bromo-2-fluoro-6-methoxybenzonitrile vs 3-chloro-2-fluoro-6-methoxybenzonitrile

An In-Depth Comparative Guide to the Reactivity of 3-Bromo-2-fluoro-6-methoxybenzonitrile and 3-chloro-2-fluoro-6-methoxybenzonitrile Executive Summary In the landscape of medicinal chemistry and materials science, halog...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Reactivity of 3-Bromo-2-fluoro-6-methoxybenzonitrile and 3-chloro-2-fluoro-6-methoxybenzonitrile

Executive Summary

In the landscape of medicinal chemistry and materials science, halogenated benzonitriles are pivotal building blocks for the synthesis of complex molecular architectures.[1] This guide provides a comprehensive comparison of two closely related intermediates: 3-Bromo-2-fluoro-6-methoxybenzonitrile and 3-chloro-2-fluoro-6-methoxybenzonitrile. The choice between a bromo or chloro substituent at the 3-position profoundly impacts the molecule's reactivity, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). Generally, the bromo-derivative exhibits superior reactivity in cross-coupling reactions due to the lower carbon-bromine (C-Br) bond dissociation energy, making it the preferred substrate for milder reaction conditions and higher yields. Conversely, in SNAr reactions, the electronic differences between chlorine and bromine can lead to more subtle variations in reactivity, which are often overshadowed by the directing effects of other substituents on the aromatic ring. This document offers a mechanistic exploration, supported by comparative data and detailed experimental protocols, to guide researchers in strategic substrate selection and reaction optimization.

Introduction

3-Bromo-2-fluoro-6-methoxybenzonitrile and 3-chloro-2-fluoro-6-methoxybenzonitrile are highly functionalized aromatic compounds that serve as versatile precursors in drug discovery and organic synthesis. Their utility stems from the orthogonal reactivity of their substituents: the nitrile and methoxy groups offer avenues for further transformation, the fluorine atom activates the ring for certain substitutions, and the halogen at the 3-position (bromine or chlorine) provides a key handle for carbon-carbon and carbon-heteroatom bond formation. The critical decision of whether to employ the bromo- or chloro-analog depends on a nuanced understanding of their respective chemical behaviors, balancing factors of reactivity, cost, and availability.

Physicochemical Properties: A Comparative Overview

A molecule's physical properties can influence its handling, solubility, and chromatographic behavior. Below is a comparison of the key computed properties for the two subject compounds.

Property3-Bromo-2-fluoro-6-methoxybenzonitrile3-chloro-2-fluoro-6-methoxybenzonitrile
Molecular Formula C₈H₅BrFNO[2]C₈H₅ClFNO
Molecular Weight 230.04 g/mol [3]185.58 g/mol
Monoisotopic Mass 228.95386 Da[2]185.00434 Da
XLogP3 (Predicted) 2.4[2]2.1
CAS Number 1428478-66-3[3]1365578-00-5

Part 1: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing C-C and C-N bonds, forming the backbone of many modern synthetic routes.[4] The reactivity of aryl halides in these transformations generally follows the order: I > Br > OTf > Cl.[5][6] This trend is primarily dictated by the kinetics of the oxidative addition step, which is often rate-limiting.[5]

Mechanistic Principles: The Critical Role of Oxidative Addition

The catalytic cycle of most cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. In this step, the palladium center inserts itself into the carbon-halogen (C-X) bond. The efficiency of this step is inversely related to the strength of the C-X bond.

Causality Behind Reactivity Differences:

  • Bond Dissociation Energy (BDE): The C-Br bond (approx. 276 kJ/mol) is significantly weaker than the C-Cl bond (approx. 328 kJ/mol).[7] Consequently, less energy is required to cleave the C-Br bond, leading to a faster rate of oxidative addition.[5]

  • Polarizability: The C-Br bond is more polarizable than the C-Cl bond. This facilitates a more effective interaction with the electron-rich palladium(0) catalyst, further accelerating the oxidative addition process.[5]

cluster_cycle Pd(0) Catalytic Cycle Pd0 Pd(0)L₂ OxiAdd Ar-Pd(II)(X)L₂ Pd0->OxiAdd Oxidative Addition Transmet Ar-Pd(II)(R)L₂ OxiAdd->Transmet Transmetalation Transmet->Pd0 Reductive Elimination ArR Ar-R (Product) Transmet->ArR ArX Ar-X (Aryl Halide) ArX->OxiAdd RM R-M (Organometallic Reagent) RM->Transmet

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Analysis: 3-Bromo- vs. 3-chloro-benzonitrile

For the title compounds, this reactivity difference is stark. 3-Bromo-2-fluoro-6-methoxybenzonitrile is expected to be a significantly more reactive coupling partner than its chloro counterpart. This has several practical implications:

  • Reaction Conditions: The bromo-derivative will typically react under milder conditions (lower temperatures, lower catalyst loadings).

  • Catalyst Choice: While the bromo-compound often couples effectively with standard palladium catalysts (e.g., Pd(PPh₃)₄), the less reactive chloro-compound may necessitate the use of more advanced, highly active catalysts featuring bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[5][8]

  • Yield and Reaction Time: Under identical conditions, the bromo-compound will generally provide a higher yield in a shorter timeframe.

Expected Experimental Outcomes: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a flagship example.[9][10] The table below presents hypothetical, yet representative, data for the Suzuki coupling of our target molecules with phenylboronic acid, based on established reactivity principles.

SubstrateCatalyst (mol%)BaseTemp (°C)Time (h)Expected Yield (%)
3-Bromo-2-fluoro-6-methoxybenzonitrile Pd(PPh₃)₄ (3%)K₂CO₃804>90%
3-chloro-2-fluoro-6-methoxybenzonitrile Pd(PPh₃)₄ (3%)K₂CO₃8024<20%
3-chloro-2-fluoro-6-methoxybenzonitrile Pd₂(dba)₃ (2%) + SPhos (4%)K₃PO₄10012~85%
Detailed Experimental Protocol: Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds between an aryl halide and a terminal alkyne.[11][12]

Objective: To synthesize 2-fluoro-6-methoxy-3-(phenylethynyl)benzonitrile from 3-Bromo-2-fluoro-6-methoxybenzonitrile.

Materials:

  • 3-Bromo-2-fluoro-6-methoxybenzonitrile (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 3-Bromo-2-fluoro-6-methoxybenzonitrile, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF via syringe, followed by triethylamine and phenylacetylene.

  • Stir the reaction mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 4-8 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Note on the Chloro-Analog: Attempting this reaction with 3-chloro-2-fluoro-6-methoxybenzonitrile under these conditions would likely result in very low conversion. A successful reaction would require a more robust catalytic system and potentially higher temperatures.

Part 2: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key transformation for aryl halides, particularly those on electron-deficient rings.[13][14] The mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[15]

Mechanistic Principles: Addition-Elimination
  • Step 1 (Rate-Determining): A nucleophile attacks the carbon atom bearing the leaving group. This is typically the slow, rate-determining step as it disrupts the ring's aromaticity.[16] The formation of the negatively charged Meisenheimer complex is stabilized by electron-withdrawing groups (like -CN and -F) at the ortho and para positions.

  • Step 2 (Fast): The leaving group is eliminated, restoring the aromaticity of the ring.

Caption: The two-step addition-elimination mechanism of SNAr reactions.

Comparative Analysis: 3-Bromo- vs. 3-chloro-benzonitrile

The reactivity trend for leaving groups in SNAr is often F > Cl > Br > I.[6][17] This is the reverse of the trend seen in cross-coupling and is a hallmark of the SNAr mechanism.

  • Electronegativity: The rate-determining step is the nucleophilic attack. A more electronegative halogen (Cl vs. Br) polarizes the C-X bond more effectively, making the carbon atom more electrophilic and thus more susceptible to attack.

  • Leaving Group Ability: While bromide is inherently a better leaving group than chloride in many contexts (like SN1/SN2), this factor is less important in SNAr because the C-X bond is broken in the fast, second step after the rate-limiting attack has already occurred.[16]

For 3-halo-2-fluoro-6-methoxybenzonitrile, the situation is complex. The ring is activated by the electron-withdrawing nitrile group and the ortho-fluoro substituent. While direct substitution at the C-Br or C-Cl position is possible, nucleophilic attack might preferentially occur at the C-F or C-OMe positions depending on the reaction conditions and the nature of the nucleophile. However, when comparing the intrinsic reactivity of the C-Br versus the C-Cl bond in an SNAr context, the 3-chloro-2-fluoro-6-methoxybenzonitrile would be expected to be slightly more reactive due to the higher electronegativity of chlorine enhancing the electrophilicity of the carbon center.

Detailed Experimental Protocol: Thiolation

Objective: To displace the halogen at the 3-position with a thiolate nucleophile.

Materials:

  • 3-chloro-2-fluoro-6-methoxybenzonitrile (1.0 equiv)

  • Sodium thiophenoxide (NaSPh) (1.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 3-chloro-2-fluoro-6-methoxybenzonitrile in anhydrous DMF.

  • Add sodium thiophenoxide portion-wise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography to afford the product.

Summary and Strategic Recommendations

The choice between 3-Bromo-2-fluoro-6-methoxybenzonitrile and 3-chloro-2-fluoro-6-methoxybenzonitrile is dictated by the intended synthetic transformation.

Caption: Decision workflow for selecting the appropriate aryl halide.

  • For Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Heck, Buchwald-Hartwig): 3-Bromo-2-fluoro-6-methoxybenzonitrile is the unequivocally superior choice. Its greater reactivity allows for more efficient, reliable, and scalable syntheses under milder conditions.

  • For Nucleophilic Aromatic Substitution (SNAr): The choice is more nuanced. If the goal is to specifically displace the halogen at the 3-position, 3-chloro-2-fluoro-6-methoxybenzonitrile may offer a slight reactivity advantage due to electronic factors. However, this is often secondary to the directing effects of other functional groups on the ring.

  • Economic Considerations: Aryl chlorides are generally less expensive than the corresponding bromides. For large-scale industrial syntheses, significant effort is often invested in developing highly active catalyst systems to enable the use of the more economical chloro-substrates.[5]

By understanding the fundamental mechanistic principles that govern the reactivity of the C-Br and C-Cl bonds, researchers can make informed, strategic decisions to accelerate their synthetic programs.

References
  • Benchchem. Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZvS_xW751Sabpj1Vf1A3gMAeukq9uDkhkvpar0kxRsp7iHgybYPDNqk0UUmV38uyuAbCOJfdnsbNnoGQ-SnMU_P2aD3a0A14stUehwGTc-VQp-ZESDAUjwJHvUnEYgifFzk6K0CA7ttEdXVOJQckDPySWCi-lxRNKqPMghhGGWGMrbgpgTT01PQPTKr0Az386boSILASoLJx9pAs0bJyjVnvoo-WtLAY=]
  • Homework.Study.com. Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwIISgEbEeJ7-UuyVhoU3E8mq_H6uXiJKv1Ic5VAnCOZWpV5yw3PSeDwgYV0Fp5W3mQRBFrP6gYSzmG3xdC-WtSZ9gVidR_ir-86ZG8BEw2p6CKEjVADx1__lG5cx33_BOZ1vlECnelayvjLNkIaDPdPzCGyuF8Zx8ICyFQUWfXAszUCyyNENMMAY_3DHYckEYaI7d1Sb-rM-OPtgq0Oxgx5AnkjNKW-Q4bWa_6sQhmUmL8w8YO3llnn4EzLtVysupe9LYg30LCyRhc_VKc_RgETMbuOWgwEccaxc-icfItawl24IxukWCiFpM3o3c4jC8WOkm830eBIoTv2xrO6AzddmD63JDSKZS8oiKlRA51gIPRgzdAw==]
  • PubChem. 3-Bromo-6-chloro-2-fluorobenzonitrile. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/50997949]
  • PMC. Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7359518/]
  • University of Babylon. Nucleophilic Aromatic Substitution. [URL: https://www.uobabylon.edu.iq/uobColeges/lecture.aspx?fid=10&lcid=49220]
  • MDPI. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. [URL: https://www.mdpi.com/2073-4344/10/12/1393]
  • ChemicalBook. 3-bromo-6-fluoro-2-methoxybenzaldehyde synthesis. [URL: https://www.chemicalbook.com/synthesis/473416-74-9.htm]
  • Wikipedia. Nucleophilic aromatic substitution. [URL: https://en.wikipedia.
  • PMC. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3078909/]
  • Wikipedia. Cross-coupling reaction. [URL: https://en.wikipedia.org/wiki/Cross-coupling_reaction]
  • Sigma-Aldrich. 3-Chloro-2-fluoro-6-methoxybenzonitrile. [URL: https://www.sigmaaldrich.com/US/en/product/aobchem/aobh99102f15]
  • ChemBK. 3-Chloro-2-fluoronitrobenzene. [URL: https://www.chembk.com/en/chem/2106-49-2]
  • Wikipedia. Sonogashira coupling. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • BYJU'S. Nucleophilic aromatic substitution. [URL: https://byjus.
  • Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • ChemicalBook. 3-CHLORO-2-METHYLBENZONITRILE. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6869032.htm]
  • PubChemLite. 3-bromo-6-fluoro-2-methoxybenzonitrile (C8H5BrFNO). [URL: https://pubchemlite.deepchem.io/compound/CID71270710]
  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Aromatic_Compounds/16.
  • PubChemLite. 3-bromo-2-fluoro-6-methoxybenzonitrile (C8H5BrFNO). [URL: https://pubchemlite.deepchem.io/compound/CID71743362]
  • MilliporeSigma. 3-BROMO-2-FLUORO-6-METHOXYBENZONITRILE. [URL: https://www.milliporesigma.com/US/en/product/aldrich/7918al]
  • Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v97p0339]
  • PubChem. 2-Fluoro-6-methoxybenzonitrile. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/523101]
  • CymitQuimica. 3-Bromo-6-chloro-2-fluorobenzonitrile. [URL: https://www.cymitquimica.com/sds/PC500493_3-bromo-6-chloro-2-fluorobenzonitrile_msds_en.pdf]
  • Organic Chemistry Portal. Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. [URL: https://www.inno-pharmchem.com/news/the-role-of-3-bromo-2-fluorobenzonitrile-in-modern-pharmaceutical-synthesis-26150257.html]
  • PMC. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6341270/]
  • ChemScene. 3-Bromo-2-fluoro-6-methylbenzonitrile. [URL: https://www.chemscene.com/products/3-bromo-2-fluoro-6-methylbenzonitrile-1807117-74-3.html]
  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra07963d]
  • Prensip Journals. Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci. [URL: https://www.prensip.com/index.php/jaas/article/view/725/465]
  • ECHEMI. Buy 3-Bromo-2-fluoro-6-methoxybenzonitrile from JHECHEM CO LTD. [URL: https://www.echemi.com/products/pid2307270-3-bromo-2-fluoro-6-methoxybenzonitrile.html]
  • Benchchem. A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2. [URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-the-suzuki-miyaura-coupling-of-3-bromo-2-methylpyridine-and-2-bromo-3-methylpyridine]
  • Benchchem. Application Notes and Protocols for Sonogashira Coupling of 1-Fluoro-2,3,4,5,6-pentaiodobenzene. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-sonogashira-coupling-of-1-fluoro-2-3-4-5-6-pentaiodobenzene]
  • Sigma-Aldrich. 3-Chloro-2-fluoro-6-methylbenzonitrile. [URL: https://www.sigmaaldrich.com/US/en/product/aifchem/xpih9bd04fbd]
  • Organic Syntheses Procedure. synthesis of terminal 1,3-diynes via sonogashira coupling of. [URL: http://www.orgsyn.org/demo.aspx?prep=v84p0148]
  • Tokyo Chemical Industry. Suzuki-Miyaura Cross Coupling Reaction. [URL: https://www.tcichemicals.com/US/en/support-download/brochure/suzuki-miyaura-cross-coupling-reaction-e]
  • ChemRxiv. Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c74f552902315ad7a65977]
  • Benchchem. A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines. [URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-the-reactivity-of-3-chloro-2-pyrazinamine-and-other-halopyrazines]
  • BLD Pharm. 3-Bromo-2-fluoro-6-hydroxybenzonitrile. [URL: https://www.bldpharm.com/products/1518193-64-0.html]
  • Benchchem. Application Notes and Protocols for the Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-the-synthesis-of-2-4-bromo-3-methoxyphenyl-acetonitrile]
  • PubChem. 3,5-Difluoro-2-methoxybenzonitrile. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/17750687]
  • MilliporeSigma. 3-BROMO-2-FLUORO-6-METHOXYBENZONITRILE. [URL: https://www.milliporesigma.

Sources

Validation

Sonogashira Reaction Efficiency: A Comparative Guide to Aryl Iodides vs. 3-Bromo-2-fluoro-6-methoxybenzonitrile

This guide provides an in-depth comparison of the Sonogashira cross-coupling reaction efficiency between a standard, highly reactive aryl iodide and a more complex, electronically activated aryl bromide, 3-bromo-2-fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the Sonogashira cross-coupling reaction efficiency between a standard, highly reactive aryl iodide and a more complex, electronically activated aryl bromide, 3-bromo-2-fluoro-6-methoxybenzonitrile. Designed for researchers and drug development professionals, this document delves into the mechanistic underpinnings of reactivity, provides field-proven experimental protocols, and presents comparative data to inform substrate selection and reaction optimization.

The Sonogashira Catalytic Cycle: A Mechanistic Overview

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] The reaction is typically catalyzed by a palladium(0) species and co-catalyzed by a copper(I) salt in the presence of an amine base.[3][4] Understanding the catalytic cycle is paramount to comprehending the differences in reactivity between various substrates.

The process involves two interconnected catalytic cycles:

  • The Palladium Cycle: This is the primary cross-coupling cycle. It begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst, forming a Pd(II) intermediate. This step is often the rate-limiting step of the entire reaction, and its efficiency is highly dependent on the carbon-halide bond strength.[1][5]

  • The Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of the base to form a copper(I) acetylide intermediate.[2] This species is crucial as it readily participates in the next step.

The key step that bridges these two cycles is transmetalation , where the acetylide group is transferred from the copper acetylide to the Pd(II) complex. Following this, the newly formed organopalladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[5]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl trans-L₂Pd(II)(Ar)X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne trans-L₂Pd(II)(Ar)(C≡CR) Transmetalation->PdII_Alkyne Isomerization cis/trans Isomerization PdII_Alkyne->Isomerization PdII_Alkyne_cis cis-L₂Pd(II)(Ar)(C≡CR) Isomerization->PdII_Alkyne_cis RedElim Reductive Elimination PdII_Alkyne_cis->RedElim RedElim->Pd0 Ar-C≡CR CuX CuX Deprotonation Deprotonation CuX->Deprotonation Cu_Acetylide Cu-C≡CR Cu_Acetylide->Transmetalation CuX Deprotonation->Cu_Acetylide ArX Ar-X ArX->OxAdd Alkyne H-C≡CR Alkyne->Deprotonation Base Base Base->Deprotonation

Caption: The copper-cocatalyzed Sonogashira reaction mechanism.

Part 1: The Benchmark – Sonogashira Coupling with Aryl Iodides

Aryl iodides are considered the "gold standard" substrates for the Sonogashira reaction due to their high reactivity.

Causality of Performance

The superior performance of aryl iodides stems directly from the relatively weak carbon-iodine (C-I) bond. This weakness facilitates the crucial oxidative addition step, which, as the rate-determining step, allows the reaction to proceed under mild conditions.[1] Consequently, couplings involving aryl iodides often reach completion rapidly at room temperature, providing high yields and minimizing the formation of thermal degradation byproducts.[1][6] This high reactivity also allows for lower catalyst loadings, making the process more economical.[7]

Representative Data: Aryl Iodide Coupling

The following table summarizes typical experimental results for the coupling of iodobenzene with phenylacetylene, illustrating the high efficiency achievable.

EntryCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (1)CuI (2)Et₃NTHFRT295
2Pd(OAc)₂ (1)CuI (2)Et₃NDMFRT393

Data are representative and compiled from general knowledge established in sources.[6][7]

Experimental Protocol: Coupling of Iodobenzene with Phenylacetylene

This protocol outlines a standard, self-validating procedure for a small-scale reaction.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Iodobenzene

  • Phenylacetylene

  • Triethylamine (Et₃N), freshly distilled

  • Toluene, anhydrous

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.01 mmol, 1 mol%) and PPh₃ (0.02 mmol, 2 mol%).

  • Reagent Addition: To the flask, add CuI (0.02 mmol, 2 mol%) followed by anhydrous toluene (5 mL). Stir the mixture for 10 minutes at room temperature.

  • Substrate Addition: Add iodobenzene (1.0 mmol, 1.0 eq.), phenylacetylene (1.2 mmol, 1.2 eq.), and freshly distilled Et₃N (2.0 mmol, 2.0 eq.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of the iodobenzene spot indicates reaction completion (typically 2-4 hours).

  • Workup: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure diphenylacetylene.

Part 2: The Challenger – 3-Bromo-2-fluoro-6-methoxybenzonitrile

3-Bromo-2-fluoro-6-methoxybenzonitrile presents a more complex scenario. As an aryl bromide, it is inherently less reactive than an aryl iodide.[1] However, its electronic and steric features significantly modulate its performance.

Causality of Performance
  • Halogen Identity: The stronger carbon-bromine (C-Br) bond requires a higher activation energy for the oxidative addition step compared to the C-I bond. This typically necessitates higher reaction temperatures or more active catalytic systems.[1]

  • Electronic Effects: The substrate possesses strong electron-withdrawing groups (EWG), namely the nitrile (-CN) and fluoro (-F) substituents. These EWGs decrease the electron density on the aromatic ring, making the carbon atom of the C-Br bond more electrophilic and thus more susceptible to oxidative addition.[5] This electronic activation partially compensates for the stronger C-Br bond.

  • Steric Hindrance: The presence of substituents (fluoro and methoxy) ortho to the bromine atom introduces steric bulk around the reaction center. This can hinder the approach of the bulky palladium catalyst, potentially slowing the rate of oxidative addition.

The interplay of these factors means that while the substrate is an "activated" aryl bromide, optimized conditions are essential to achieve high efficiency. The choice of a sterically bulky and electron-rich phosphine ligand, such as P(t-Bu)₃, is often critical. Such ligands promote the formation of a highly reactive, monoligated Pd(0) species that can more readily access the sterically hindered reaction site and accelerate oxidative addition.[5][8]

Representative Data: Activated Aryl Bromide Coupling

This table shows expected results for the coupling of 3-bromo-2-fluoro-6-methoxybenzonitrile with a terminal alkyne, highlighting the need for more forcing conditions or advanced catalyst systems compared to an aryl iodide.

EntryCatalyst System (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NDMF100385
2(AllylPdCl)₂/P(t-Bu)₃ (2)None (Copper-Free)DABCOACNRT690

Data are representative and compiled from optimized protocols for similar electron-deficient and sterically hindered aryl bromides.[8][9]

Experimental Protocol: Coupling of 3-Bromo-2-fluoro-6-methoxybenzonitrile

This protocol employs a more robust catalyst system suitable for this challenging substrate.

Materials:

  • Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Copper(I) iodide (CuI)

  • 3-Bromo-2-fluoro-6-methoxybenzonitrile

  • Terminal Alkyne (e.g., ethynylbenzene)

  • Cesium Carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Inert Atmosphere: Add Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), P(t-Bu)₃ (0.04 mmol, 4 mol%), CuI (0.04 mmol, 4 mol%), and Cs₂CO₃ (1.5 mmol, 1.5 eq.) to a flame-dried Schlenk flask under an inert atmosphere.

  • Solvent and Substrate Addition: Add anhydrous DMF (5 mL), followed by 3-bromo-2-fluoro-6-methoxybenzonitrile (1.0 mmol, 1.0 eq.) and the terminal alkyne (1.2 mmol, 1.2 eq.).

  • Reaction: Heat the reaction mixture to 80°C in an oil bath.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction to room temperature. Add water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic extracts with brine, dry over MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired product.

Head-to-Head Comparison: Key Performance Indicators

The choice between an aryl iodide and an activated aryl bromide like 3-bromo-2-fluoro-6-methoxybenzonitrile involves a trade-off between intrinsic reactivity and substrate availability or complexity.

Comparison Topic Sonogashira Substrate Comparison Iodide Aryl Iodides Topic->Iodide Bromide 3-Bromo-2-fluoro-6- methoxybenzonitrile Topic->Bromide I_React High Reactivity (Weak C-I Bond) Iodide->I_React I_Cond Mild Conditions (Often Room Temp) Iodide->I_Cond I_Cat Standard Catalysts (e.g., Pd/PPh₃) Iodide->I_Cat B_React Moderate Reactivity (Stronger C-Br Bond) Bromide->B_React B_Cond Forcing Conditions (Heating often required) Bromide->B_Cond B_Cat Specialized Ligands (Bulky, e-rich phosphines) Bromide->B_Cat B_Act Electronic Activation (EWG groups help) Bromide->B_Act

Caption: Key comparative factors for the two substrate classes.
FeatureAryl Iodides3-Bromo-2-fluoro-6-methoxybenzonitrileRationale
Intrinsic Reactivity Very HighModerate to HighGoverned by the C-X bond dissociation energy (C-I < C-Br). The EWGs on the bromide enhance its reactivity above a simple aryl bromide.[1][5]
Reaction Conditions Mild (often RT)Mild to Forcing (RT to 100°C)Higher activation energy for C-Br bond cleavage requires more thermal energy or a more active catalyst.[8]
Catalyst/Ligand Choice Standard systems (e.g., Pd/PPh₃) are effective.Requires more active systems, often with bulky, electron-rich ligands (e.g., P(t-Bu)₃) to overcome steric hindrance and accelerate oxidative addition.[5][8]
Key Side Reaction Glaser HomocouplingGlaser HomocouplingThe copper co-catalyst can promote the undesired dimerization of the alkyne starting material. This can be mitigated by using copper-free conditions, which are often more suitable for aryl bromides.[1][8]

Experimental Workflow Visualization

A robust experimental workflow is critical for reproducibility and success, especially when dealing with sensitive organometallic catalysts.

Workflow cluster_prep 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification p1 Flame-dry glassware p2 Purge with N₂/Ar p1->p2 p3 Add Pd catalyst, ligand, CuI (if used), and base p2->p3 p4 Add anhydrous solvent p3->p4 r1 Add aryl halide and terminal alkyne p4->r1 r2 Heat to target temperature (if required) r1->r2 r3 Monitor by TLC/GC-MS r2->r3 w1 Cool to RT and quench r3->w1 w2 Filter through Celite w1->w2 w3 Liquid-liquid extraction w2->w3 w4 Dry and concentrate w3->w4 w5 Column chromatography w4->w5

Caption: General experimental workflow for the Sonogashira coupling reaction.

Conclusion

This guide demonstrates that while aryl iodides remain the most reactive and straightforward substrates for the Sonogashira coupling, electronically activated and sterically complex aryl bromides like 3-bromo-2-fluoro-6-methoxybenzonitrile are highly viable coupling partners. The key to success with less reactive substrates lies in a rational approach to reaction optimization, specifically through the selection of highly active catalyst systems with bulky, electron-rich ligands that can overcome the higher activation barrier of the C-Br bond cleavage. By understanding the mechanistic principles and applying robust experimental protocols, researchers can effectively employ a wide range of aryl halides in this powerful C-C bond-forming reaction.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Al-Amin, M., & Bhuiyan, M. M. R. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7434–7462. [Link]

  • So, C. M., & Fu, G. C. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(20), 3675–3678. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752–5755. [Link]

  • Borah, B. J., & Dutta, D. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 289–321. [Link]

  • Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938–4943. [Link]

  • Jakobi, M., et al. (2019). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. ResearchGate. [Link]

  • ResearchGate. (n.d.). Effect of ligands on modified Sonogashira coupling of 5 with 6a a. [Link]

  • Al-Amin, M., & Bhuiyan, M. M. R. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

  • Chen, J., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(27), 9135–9135. [Link]

  • Li, Z., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters, 24(2), 525–530. [Link]

  • Wang, D., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(4), 3235–3250. [Link]

  • Tšubrik, O., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(28), 3763–3766. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Chinchilla, R., & Nájera, C. (2020). A Half Century of the Sonogashira Reaction. Organic Reactions. [Link]

Sources

Comparative

A Comparative Spectroscopic Guide to the Reaction Products of 3-Bromo-2-fluoro-6-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed comparative analysis of the spectroscopic data for reaction products derived from 3-Bromo-2-fluoro-6-methoxybenzonit...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed comparative analysis of the spectroscopic data for reaction products derived from 3-Bromo-2-fluoro-6-methoxybenzonitrile, a versatile building block in medicinal chemistry. We will explore the outcomes of a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and contrast the spectroscopic signatures of the resulting biaryl product with those of a product from an alternative synthetic strategy, nucleophilic aromatic substitution (SNAr). This document is intended to serve as a practical resource for researchers in drug discovery and development, offering insights into reaction pathway confirmation and structural elucidation through in-depth spectroscopic analysis.

Introduction

3-Bromo-2-fluoro-6-methoxybenzonitrile is a highly functionalized aromatic ring system that presents multiple reaction sites for synthetic diversification. The presence of a bromine atom, a fluorine atom activated by the electron-withdrawing nitrile group, and a methoxy group allows for a range of chemical transformations. Understanding the spectroscopic characteristics of the products resulting from reactions at these sites is crucial for unambiguous structure determination and for guiding synthetic strategies.

This guide will focus on two primary reaction pathways: the Suzuki-Miyaura cross-coupling at the carbon-bromine bond and a comparative nucleophilic aromatic substitution at the carbon-fluorine bond. By examining the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the products, we will highlight the key spectroscopic differences that enable clear differentiation and characterization.

Reaction Pathways and Methodologies

Pathway 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, particularly for creating biaryl structures which are prevalent in many pharmaceutical compounds.[1] In this pathway, the bromine atom of 3-Bromo-2-fluoro-6-methoxybenzonitrile is selectively replaced by an aryl group using a palladium catalyst and an organoboron reagent.

Representative Experimental Protocol: Synthesis of 2-Fluoro-6-methoxy-3-phenylbenzonitrile

  • To a reaction vessel, add 3-Bromo-2-fluoro-6-methoxybenzonitrile (1.0 eq), phenylboronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 eq).

  • The reaction is carried out in a solvent system such as a mixture of toluene and water.

  • The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled, and the organic layer is separated.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 3-Bromo-2-fluoro-6-methoxybenzonitrile - Phenylboronic Acid - Pd Catalyst - Base (Na2CO3) solvent Add Solvent: Toluene/Water heating Heat (80-100 °C) under Inert Atmosphere reagents->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction purification Column Chromatography extraction->purification product Isolated Product: 2-Fluoro-6-methoxy-3-phenylbenzonitrile purification->product

Pathway 2: Nucleophilic Aromatic Substitution (SNAr) - A Comparative Alternative

To provide a clear comparative framework, we will consider a hypothetical SNAr reaction on a similar, commercially available substrate, 3-bromo-6-fluoro-2-methoxybenzonitrile, where the fluorine is more activated for substitution. The electron-withdrawing nitrile group facilitates nucleophilic attack on the aromatic ring, leading to the displacement of the fluoride ion.[2]

Representative Experimental Protocol: Synthesis of 3-Bromo-6-(dimethylamino)-2-methoxybenzonitrile

  • Dissolve 3-bromo-6-fluoro-2-methoxybenzonitrile (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Add a nucleophile, for instance, a solution of dimethylamine (1.2 eq).

  • A mild base like potassium carbonate (K₂CO₃) is added to neutralize the HF byproduct.[2]

  • The reaction mixture is heated, typically between 80-120 °C.[2]

  • Reaction progress is monitored by TLC or LC-MS.

  • After completion, the mixture is cooled and poured into water.

  • The product is extracted with an organic solvent, and the combined organic layers are washed and dried.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

SNAr_Workflow cluster_prep_snar Reaction Setup cluster_reaction_snar Reaction cluster_workup_snar Workup & Purification reagents_snar Combine Reactants: - 3-Bromo-6-fluoro-2-methoxybenzonitrile - Dimethylamine - Base (K2CO3) solvent_snar Add Solvent: DMF heating_snar Heat (80-120 °C) reagents_snar->heating_snar monitoring_snar Monitor Progress (TLC/LC-MS) heating_snar->monitoring_snar extraction_snar Aqueous Workup & Extraction monitoring_snar->extraction_snar purification_snar Column Chromatography extraction_snar->purification_snar product_snar Isolated Product: 3-Bromo-6-(dimethylamino)-2-methoxybenzonitrile purification_snar->product_snar

Comparative Spectroscopic Analysis

The following sections detail the expected spectroscopic data for the products of the two reaction pathways.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a cornerstone for determining the substitution pattern on the aromatic ring.

Table 1: Comparative ¹H and ¹³C NMR Data

Spectroscopic FeatureSuzuki Product (2-Fluoro-6-methoxy-3-phenylbenzonitrile)SNAr Product (3-Bromo-6-(dimethylamino)-2-methoxybenzonitrile)Rationale for Differences
¹H NMR
Aromatic ProtonsMultiplets in the aromatic region corresponding to the two coupled protons on the benzonitrile ring and the five protons of the newly introduced phenyl ring.Two distinct signals for the aromatic protons on the benzonitrile ring, likely appearing as doublets due to ortho-coupling.The Suzuki product has a more complex aromatic region due to the presence of two aromatic rings. The SNAr product retains a simpler aromatic proton pattern.
Methoxy ProtonsA singlet around 3.8-4.0 ppm.A singlet around 3.8-4.0 ppm.The chemical environment of the methoxy group is similar in both products.
Other ProtonsN/AA singlet corresponding to the six protons of the dimethylamino group, typically in the 2.5-3.0 ppm region.The presence of this upfield singlet is a clear indicator of the SNAr product.
¹³C NMR
Aromatic CarbonsMultiple signals in the aromatic region (typically 110-160 ppm), including those from both the benzonitrile and phenyl rings. The carbon attached to fluorine will show a characteristic large C-F coupling constant.Fewer aromatic carbon signals compared to the Suzuki product. The carbon attached to the bromine will be in the typical range for a C-Br bond.The number of aromatic carbon signals directly reflects the number of aromatic rings in the molecule.
Nitrile CarbonA signal around 115-120 ppm.A signal around 115-120 ppm.The chemical shift of the nitrile carbon is relatively insensitive to these substitutions.
Methoxy CarbonA signal around 55-60 ppm.A signal around 55-60 ppm.Similar to the proton NMR, the methoxy carbon chemical shift is not significantly altered.
Other CarbonsN/AA signal for the two methyl carbons of the dimethylamino group, typically around 40-45 ppm.This signal is a unique identifier for the SNAr product.
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Table 2: Comparative IR Data

Spectroscopic FeatureSuzuki Product (2-Fluoro-6-methoxy-3-phenylbenzonitrile)SNAr Product (3-Bromo-6-(dimethylamino)-2-methoxybenzonitrile)Rationale for Differences
C≡N Stretch A sharp, strong absorption around 2220-2240 cm⁻¹.[3]A sharp, strong absorption around 2220-2240 cm⁻¹.[3]The nitrile stretching frequency is a characteristic and reliable feature for both compounds.
Aromatic C-H Stretch Absorptions above 3000 cm⁻¹.[4]Absorptions above 3000 cm⁻¹.[4]Both products exhibit characteristic aromatic C-H stretching vibrations.
Aliphatic C-H Stretch Absorptions corresponding to the methoxy group around 2850-2960 cm⁻¹.[4]Absorptions for the methoxy group and additional absorptions for the dimethylamino group's methyl C-H bonds around 2800-3000 cm⁻¹.The SNAr product will show more prominent aliphatic C-H stretching due to the additional methyl groups.
C-O Stretch (Methoxy) A strong absorption around 1250-1200 cm⁻¹.A strong absorption around 1250-1200 cm⁻¹.The aryl-alkyl ether stretch is expected in both molecules.
C-N Stretch (Dimethylamino) N/AA medium to strong absorption in the 1350-1250 cm⁻¹ region.This band is a key diagnostic feature for the SNAr product.
C-Br Stretch N/AA weak to medium absorption in the 600-500 cm⁻¹ region.The presence of a C-Br bond in the SNAr product can be confirmed in the fingerprint region.
C-F Stretch A strong absorption in the 1250-1000 cm⁻¹ region.N/AThe C-F stretch is a defining feature of the Suzuki product.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.

Table 3: Comparative MS Data

Spectroscopic FeatureSuzuki Product (2-Fluoro-6-methoxy-3-phenylbenzonitrile)SNAr Product (3-Bromo-6-(dimethylamino)-2-methoxybenzonitrile)Rationale for Differences
Molecular Ion (M⁺) A molecular ion peak corresponding to the exact mass of C₁₄H₁₀FNO.A characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2).[5][6]The isotopic signature of bromine is a definitive identifier for the SNAr product.[5][6]
Key Fragmentation Patterns Loss of small molecules such as HCN, CO, or CH₃. Fragmentation of the biaryl system.Loss of a bromine radical is a common fragmentation pathway for brominated aromatic compounds.[7] Loss of a methyl radical from the dimethylamino group.The initial fragmentation steps are dictated by the weakest bonds and the most stable resulting fragments, which differ significantly between the two products.

Conclusion

The spectroscopic analysis of reaction products from 3-Bromo-2-fluoro-6-methoxybenzonitrile provides a clear and definitive means of structural confirmation. The Suzuki-Miyaura cross-coupling product is readily identified by the presence of signals corresponding to an additional phenyl group in the NMR spectra, the absence of a bromine isotopic pattern in the mass spectrum, and the presence of a C-F stretching band in the IR spectrum. Conversely, the product of a nucleophilic aromatic substitution is characterized by the introduction of the nucleophile's specific NMR and IR signatures, and most notably, the retention of the characteristic bromine isotopic pattern in its mass spectrum. This comparative guide provides researchers with the foundational spectroscopic knowledge to confidently navigate the synthesis and characterization of novel compounds derived from this versatile scaffold.

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Amino-3,5-difluorobenzonitrile.
  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87.
  • BenchChem. (2025). A Comparative Guide to the DFT Analysis and Vibrational Spectra of Benzonitrile Derivatives.
  • Rijs, A. M., et al. (2025).
  • Taylor, R. J., et al. (2014). Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester. Beilstein Journal of Organic Chemistry, 10, 193-199.
  • Kim, Y., et al. (2018). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Chemistry - An Asian Journal, 13(17), 2416-2423.
  • BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • MDPI. (2024). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Molecules, 29(12), 2789.
  • Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239.
  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Takhistov, V. V., et al. (1995). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 64(5), 445-467.
  • Royal Society of Chemistry. (2019). Supplementary Information. Retrieved from [Link]

  • C&EN. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Retrieved from [Link]

  • MDPI. (2021).
  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2017). Substitution of a Fluorine Atom in Perfluorobenzonitrile by a Lithiated Nitronyl Nitroxide. The Journal of Organic Chemistry, 82(8), 4349-4356.
  • PubChemLite. 3-bromo-6-fluoro-2-methoxybenzonitrile (C8H5BrFNO). Retrieved from [Link]

  • PubChemLite. 3-bromo-2-fluoro-6-methoxybenzonitrile (C8H5BrFNO). Retrieved from [Link]

  • Organic Syntheses. Recent Applications of BDSB (Et2SBr•SbCl5Br) in Chemical Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(54), 34185-34195.
  • MilliporeSigma. 3-BROMO-2-FLUORO-6-METHOXYBENZONITRILE | 1428478-66-3. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 11(13), 7431-7440.
  • Shajikumar, & Ganapathi Raman, R. (2018). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Oriental Journal of Chemistry, 34(3), 1478-1483.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 6-Bromo-3-methoxy-2-methylbenzoic Acid.
  • Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 29013-29017.
  • BenchChem. (2025). Spectroscopic Profile of 3-Bromo-2-nitropyridine: An In-depth Technical Guide.

Sources

Validation

validation of a synthetic route using 3-Bromo-2-fluoro-6-methoxybenzonitrile

Validation of Synthetic Routes Using 3-Bromo-2-fluoro-6-methoxybenzonitrile: A Comparative Technical Guide As drug discovery programs increasingly target complex epigenetic regulators and cyclotransferases, the demand fo...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Synthetic Routes Using 3-Bromo-2-fluoro-6-methoxybenzonitrile: A Comparative Technical Guide

As drug discovery programs increasingly target complex epigenetic regulators and cyclotransferases, the demand for highly functionalized, regioselective building blocks has surged. Among these, 3-Bromo-2-fluoro-6-methoxybenzonitrile (CAS: 1428478-66-3) has emerged as a critical tri-substituted scaffold[1].

This guide provides an objective, data-driven comparison of synthetic routes utilizing this specific building block, detailing the mechanistic causality behind experimental choices and providing self-validating protocols for immediate laboratory application.

Mechanistic Rationale and Reactivity Profiling

The utility of 3-Bromo-2-fluoro-6-methoxybenzonitrile lies in its orthogonal reactivity, which allows for bifurcated synthetic pathways without the need for complex protecting group strategies.

  • C2-Fluorine (Nucleophilic Aromatic Substitution - SNAr): The fluorine atom is highly activated by the strongly electron-withdrawing ortho-cyano group. This makes the C2 position a prime target for SNAr by secondary amines[2].

  • C3-Bromine (Transition-Metal Cross-Coupling): The bromine atom serves as an electrophilic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). However, its reactivity is modulated by the steric bulk of the adjacent ortho-fluorine, requiring specific catalytic tuning[3].

  • C6-Methoxy Group: Provides steric shielding to the nitrile and donates electron density into the ring, preventing unwanted side reactions at the C5 position.

G SM 3-Bromo-2-fluoro- 6-methoxybenzonitrile Path1 Suzuki-Miyaura Cross-Coupling (C3) SM->Path1 Pd(PPh3)4, Boronic Acid 1,4-Dioxane/H2O Path2 SNAr Reaction (C2) SM->Path2 Amine, DIPEA DMSO, 100°C Target1 Biaryl Derivatives (KAT Inhibitors) Path1->Target1 Target2 Aminophenyl Derivatives (QPCT Inhibitors) Path2->Target2

Bifurcated synthetic pathways of 3-Bromo-2-fluoro-6-methoxybenzonitrile.

Comparative Route Validation: The 3-Bromo vs. 4-Bromo Isomer

When designing a synthetic route, selecting the correct isomer is paramount. A common alternative is 4[4]. While structurally similar (Similarity Index: 0.87)[4], their electronic environments dictate vastly different synthetic outcomes.

Table 1: Comparative Reactivity Profile

Feature3-Bromo-2-fluoro-6-methoxybenzonitrile4-Bromo-2-fluoro-5-methoxybenzonitrile
Primary SNAr Site C2 (Fluorine) - Strongly activated by ortho-nitrileC2 (Fluorine) - Activated by ortho-nitrile
Cross-Coupling Site C3 (Bromine) - Sterically hindered by C2-FC4 (Bromine) - Sterically accessible
Chemoselectivity Exceptional (Distinct electronic environments)Moderate (Competing electronic effects)
Target Pharmacophores MYST KAT[3] & QPCT/L inhibitors[2]General kinase inhibitors[4]

Application Insight: The 3-bromo isomer is strictly preferred when synthesizing highly rigid, sterically constrained biaryl systems, such as inhibitors targeting the MYST family of lysine acetyltransferases (KATs)[3] or glutaminyl-peptide cyclotransferases (QPCT)[2].

Self-Validating Experimental Protocols

The following methodologies have been optimized for high-throughput validation. Each protocol includes the mechanistic causality behind the reagent selection and a built-in validation step to ensure process integrity.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of functionalized biaryl intermediates for MYST family KAT inhibitors (e.g., targeting TIP60, KAT6B, MOZ)[3].

  • Reagents: 1 (600 mg, 2.6 mmol), Phenylboronic acid (636 mg, 5.2 mmol), Na₂CO₃ (829 mg, 7.8 mmol), Pd(PPh₃)₄ (300 mg, 0.26 mmol), 1,4-dioxane (40 mL), Water (10 mL)[1][3].

  • Step-by-Step Methodology:

    • Solvent Degassing: Sparge the 1,4-dioxane/water mixture with N₂ for 15 minutes.

      • Causality: Pd(0) catalysts are highly susceptible to oxidative degradation. Degassing ensures the longevity of the active catalytic species.

    • Reagent Assembly: Dissolve the aryl halide and phenylboronic acid in the solvent mixture, followed by the addition of Na₂CO₃.

      • Causality: The biphasic 4:1 dioxane/water system is critical; dioxane solubilizes the hydrophobic organic substrates, while water dissolves the inorganic base, facilitating transmetalation at the solvent interface. Na₂CO₃ is selected over stronger bases (e.g., NaOH) to prevent the undesired hydrolysis of the electrophilic nitrile group[3].

    • Catalyst Addition & Heating: Add Pd(PPh₃)₄ under continuous N₂ flow. Heat the reaction to 100 °C overnight[3].

      • Causality: The bromine at C3 is sterically hindered by the adjacent ortho-fluorine. Elevated temperatures (100 °C) provide the necessary activation energy to drive the oxidative addition step.

    • Workup & Self-Validation: Partition the mixture between water and EtOAc.

      • Validation System: Monitor the reaction via LC-MS. The disappearance of the isotopic bromine doublet (M, M+2) and the appearance of the biaryl product mass definitively confirms successful coupling.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of phenylpiperidine derivatives for QPCT/QPCTL inhibition in lung disease and oncology models[2].

  • Reagents: 3-Bromo-2-fluoro-6-methoxybenzonitrile (726 mg, 3.00 mmol), Ethyl piperidine-4-carboxylate (1.2 mL, 7.5 mmol), DIPEA (2.6 mL, 15 mmol), DMSO (10 mL)[2].

  • Step-by-Step Methodology:

    • Reaction Assembly: Combine the aryl halide, secondary amine, and DIPEA in anhydrous DMSO.

      • Causality: DMSO is a polar aprotic solvent that poorly solvates anions, drastically increasing the nucleophilicity of the amine and stabilizing the highly polar Meisenheimer transition state inherent to SNAr reactions[2]. DIPEA acts as a non-nucleophilic base to scavenge HF, driving the reaction forward without competing for the electrophilic center.

    • Thermal Activation: Stir the solution at 100 °C for 18 hours[2].

      • Causality: While the ortho-cyano group strongly withdraws electron density to activate the C-F bond, the steric bulk of the adjacent bromine requires a thermal driving force to achieve complete conversion.

    • Reagent Replenishment: If conversion stalls, add supplementary ethyl piperidine-4-carboxylate (1.2 mL, 7.5 mmol)[2].

      • Causality: Secondary amines can undergo thermal degradation over prolonged heating; periodic replenishment ensures pseudo-first-order kinetics are maintained.

    • Workup & Self-Validation: Quench the reaction with water to precipitate the product.

      • Validation System: Utilize ¹⁹F NMR spectroscopy. The complete disappearance of the aryl fluoride signal indicates quantitative SNAr conversion.

References

  • Title: EP3810602A1 - Compounds Source: Google Patents URL
  • Title: WO2024188734A1 - Phenylpiperidine derivatives as inhibitors of glutaminyl-peptide cyclotransferase and glutaminyl-peptide cyclotransferase like protein Source: Google Patents URL

Sources

Comparative

comparing the cost-effectiveness of 3-Bromo-2-fluoro-6-methoxybenzonitrile in synthesis

An In-Depth Guide to the Cost-Effective Synthesis of 3-Bromo-2-fluoro-6-methoxybenzonitrile Introduction 3-Bromo-2-fluoro-6-methoxybenzonitrile is a highly functionalized aromatic building block crucial in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Cost-Effective Synthesis of 3-Bromo-2-fluoro-6-methoxybenzonitrile

Introduction

3-Bromo-2-fluoro-6-methoxybenzonitrile is a highly functionalized aromatic building block crucial in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a nitrile group alongside bromine, fluorine, and methoxy moieties, makes it a versatile intermediate for constructing active pharmaceutical ingredients (APIs).[1] The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, such as cross-coupling reactions at the bromide site, nucleophilic substitution facilitated by the electron-withdrawing nitrile and fluorine groups, and modifications of the nitrile itself.

In the competitive landscape of drug development and fine chemical manufacturing, the economic viability of a synthetic route is as critical as its chemical efficiency. A cost-effective synthesis minimizes expenses related to raw materials, catalysts, solvents, energy consumption, and waste disposal, directly impacting the final product's market price and accessibility. This guide provides a comprehensive cost-effectiveness analysis of viable synthetic routes to 3-Bromo-2-fluoro-6-methoxybenzonitrile, offering researchers and process chemists the data-driven insights needed to make informed decisions for both laboratory-scale synthesis and large-scale production.

Synthetic Strategies: A Comparative Overview

The synthesis of a polysubstituted benzonitrile like our target compound can be approached from several angles. The most logical strategies involve either introducing the nitrile group onto a pre-existing, functionalized aromatic ring or performing transformations on a simpler benzonitrile. We will compare two primary, industrially relevant strategies:

  • Route 1: Late-Stage Cyanation of an Aryl Bromide. This is arguably the most direct approach, beginning with a commercially available precursor, 2-Bromo-1-fluoro-4-methoxybenzene, and introducing the cyano group in the final step. The key cost and efficiency determinants are the choice of cyanating agent and, if required, the catalyst system.

  • Route 2: The Sandmeyer Reaction from an Aniline Precursor. A classic and robust method for introducing a nitrile group, the Sandmeyer reaction involves the diazotization of an aniline followed by treatment with a copper(I) cyanide salt. The cost-effectiveness of this route is heavily dependent on the price and availability of the requisite aniline starting material.

G cluster_0 Synthetic Strategy Overview cluster_1 Route 1 Details cluster_2 Route 2 Details start Target: 3-Bromo-2-fluoro-6-methoxybenzonitrile route1 Route 1: Late-Stage Cyanation start->route1 route2 Route 2: Sandmeyer Reaction start->route2 r1_start 2-Bromo-1-fluoro-4-methoxybenzene route1->r1_start r2_start 3-Bromo-2-fluoro-6-methoxyaniline route2->r2_start r1_step1 Cyanation Reaction r1_start->r1_step1 r1_step1->start Product r1_reagent Cyanide Source: - CuCN (Rosenmund-von Braun) - Pd-cat./Zn(CN)₂ (Cross-Coupling) - Pd-cat./K₄[Fe(CN)₆] (Cross-Coupling) r1_step1->r1_reagent r2_step1 Diazotization (NaNO₂, aq. Acid) r2_start->r2_step1 r2_step2 Sandmeyer Reaction (CuCN) r2_step1->r2_step2 r2_step2->start Product

Caption: High-level overview of the two primary synthetic routes to the target compound.

Part 1: Cost-Effectiveness Analysis of Route 1: Late-Stage Cyanation

This route commences with 2-Bromo-1-fluoro-4-methoxybenzene, a readily available starting material. The core of this analysis lies in comparing the different methods for introducing the nitrile group onto this aromatic scaffold.

1.1. Starting Material Cost

The cost of the starting material is a foundational expense. Based on current market data, the price for 2-Bromo-1-fluoro-4-methoxybenzene (MW: 205.03 g/mol ) is approximately:

  • €165.00 per 100g[2]

  • This translates to a cost of €1.65 per gram or €338.32 per mole .

1.2. Cyanation Methodologies: A Head-to-Head Comparison

The choice of cyanating agent profoundly impacts not only the raw material cost but also reaction conditions, catalyst requirements, yield, and safety protocols.

Method A: Rosenmund-von Braun Reaction (Copper(I) Cyanide)

This classic method utilizes a stoichiometric amount of copper(I) cyanide (CuCN), typically in a high-boiling polar aprotic solvent like DMF or NMP.

  • Causality: The reaction proceeds via an initial oxidative addition of the aryl halide to Cu(I), followed by reductive elimination to form the nitrile. It does not require an expensive palladium catalyst but often demands high temperatures (150-200 °C) and stoichiometric copper, which can complicate purification.

  • Cost of Reagent (CuCN): Prices for copper(I) cyanide (MW: 89.56 g/mol ) vary, with bulk purchasing offering significant savings. A representative price is ~ 0.09 per gram** or $8.06 per mole .

  • Performance: Yields for this reaction can be variable but are often in the 60-80% range for activated aryl halides. The high temperatures and stoichiometric copper are significant drawbacks for sensitive substrates.

Method B: Palladium-Catalyzed Cyanation (Alternative Cyanide Sources)

To circumvent the harsh conditions and toxicity of some traditional cyanide sources, palladium-catalyzed cross-coupling reactions have become indispensable tools in modern synthesis.[3] These methods allow for milder reaction conditions and often produce higher yields with greater functional group tolerance.[4]

  • Causality: The reaction follows a standard Pd(0)/Pd(II) catalytic cycle. The choice of ligand is critical for stabilizing the palladium center and facilitating the reaction.[3] The cost of the catalyst system (palladium precursor + ligand) is a primary consideration. However, very low catalyst loadings (e.g., <0.1 mol%) can be achieved in optimized industrial processes, making the catalyst's contribution to the overall cost negligible.[5]

We will evaluate two common, safer cyanide sources:

  • Zinc Cyanide (Zn(CN)₂):

    • Advantages: Less toxic than alkali metal cyanides and can often provide high yields.[6]

    • Cost of Reagent: Approximately 50− 60 per 100g, or ~$0.55 per gram .

    • Performance: Typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand). Yields are frequently high, often exceeding 90%.[6]

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]):

    • Advantages: An inexpensive, stable, and relatively non-toxic source of cyanide.[7][8] It is considered a "green" cyanating agent.

    • Cost of Reagent: Very low, often <$0.10 per gram in bulk.

    • Performance: Requires a palladium catalyst and typically a phase-transfer catalyst or specific solvent systems to achieve good results. Yields are generally good to excellent.[8]

1.3. Cost Comparison Table: Route 1

To provide a clear comparison, we will calculate the theoretical raw material cost to produce one mole of 3-Bromo-2-fluoro-6-methoxybenzonitrile (MW: 214.03 g/mol ), assuming a 1.2 molar equivalent of the cyanating agent. Catalyst costs are estimated based on typical loadings for screening (1 mol%) and optimized industrial processes (0.1 mol%).

MetricMethod A: CuCNMethod B: Pd/Zn(CN)₂Method C: Pd/K₄[Fe(CN)₆]
Starting Material Cost/mol €338.32€338.32€338.32
Cyanating Agent Copper(I) CyanideZinc CyanidePotassium Ferrocyanide
Cost per mole of CN Source ~$8.06~$64.00~$6.50
Cost of CN Source (1.2 eq) ~$9.67 ~$76.80 ~$7.80
Catalyst System NonePd Precursor + LigandPd Precursor + Ligand
Est. Catalyst Cost (1 mol%) N/A~$50.00~$50.00
Est. Catalyst Cost (0.1 mol%) N/A~$5.00~$5.00
Typical Yield 70%90%85%
Effective Material Cost/mol Product (High Catalyst Load) ~€500 ~€518 ~€466
Effective Material Cost/mol Product (Low Catalyst Load) ~€500 ~€469 ~€402
Key Advantages No expensive catalystHigh yields, milder conditionsLow cost, low toxicity CN source[8]
Key Disadvantages High temp, purification issuesHigher cost of CN sourceRequires careful optimization

Note: Costs are estimates and can vary significantly based on supplier, scale, and purity. Currency conversion is approximated for comparison. "Effective Material Cost" is calculated as (Total Input Costs) / (Yield).

Part 2: Experimental Protocols

The following are representative experimental protocols. These should be adapted and optimized for specific laboratory conditions and scales.

Protocol 1: Palladium-Catalyzed Cyanation using Potassium Ferrocyanide

This protocol is based on established methods for palladium-catalyzed cyanation using this green and cost-effective reagent.[8]

G cluster_workflow Experimental Workflow: Pd-Catalyzed Cyanation A 1. Reactor Setup - Add Aryl Bromide, K₄[Fe(CN)₆],  Pd(OAc)₂, and Ligand (e.g., dppf) - Inert atmosphere (N₂ or Ar) B 2. Solvent Addition - Add degassed polar aprotic  solvent (e.g., DMF) A->B C 3. Reaction - Heat to 100-120 °C - Monitor by TLC or GC/LC B->C D 4. Workup - Cool to RT - Aqueous quench (e.g., NaHCO₃) - Extract with organic solvent C->D E 5. Purification - Wash, dry, and concentrate  organic layers - Purify by column chromatography  or recrystallization D->E

Caption: General workflow for palladium-catalyzed cyanation of an aryl bromide.

Methodology:

  • Reactor Setup: In an oven-dried flask equipped with a magnetic stir bar and reflux condenser, combine 2-Bromo-1-fluoro-4-methoxybenzene (1.0 equiv), potassium ferrocyanide (K₄[Fe(CN)₆], 0.3-0.5 equiv, providing multiple CN equivalents), palladium(II) acetate (Pd(OAc)₂, 0.01 equiv, 1 mol%), and a suitable phosphine ligand like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.02 equiv, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add a degassed polar aprotic solvent, such as N,N-Dimethylformamide (DMF), via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS. Reaction times can range from 4 to 24 hours.

  • Workup: Cool the mixture to room temperature. Carefully pour the reaction mixture into an aqueous solution of sodium bicarbonate or ammonia to quench the reaction and complex any remaining metals.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography or recrystallization to yield the final product.

Conclusion and Recommendation

Based on this analysis, Route 1, Method C (Palladium-catalyzed cyanation using Potassium Ferrocyanide) emerges as the most cost-effective strategy for synthesizing 3-Bromo-2-fluoro-6-methoxybenzonitrile, particularly when catalyst loadings can be optimized for large-scale production.[8]

  • For Large-Scale/Industrial Synthesis: The extremely low cost of potassium ferrocyanide combined with the potential for very low palladium catalyst loadings (<0.1 mol%) provides a significant economic advantage.[5] The reduced toxicity and easier handling of K₄[Fe(CN)₆] compared to CuCN also lower operational costs and improve process safety.[7]

  • For Laboratory-Scale/Discovery Chemistry: While the upfront cost of the palladium catalyst and ligand may seem higher, the milder reaction conditions, higher yields, and cleaner reaction profiles offered by Method B (Pd/Zn(CN)₂) or Method C (Pd/K₄[Fe(CN)₆]) often save significant time and resources during purification. The Rosenmund-von Braun reaction (Method A) remains a viable, catalyst-free option, but the harsh conditions and potential for copper contamination make it less ideal for complex or sensitive substrates.

Ultimately, the optimal choice depends on the specific context. However, for developing a green, scalable, and economically favorable process, the palladium-catalyzed route with potassium ferrocyanide represents the most promising path forward.

References

  • Chemsrc, "2-Bromo-1-fluoro-4-methoxybenzene CAS 1161497-23-9," Chemsrc. [Link]

  • Lab Supplies, "Copper(I) Cyanide, 300g, Each," Lab Supplies. [Link]

  • Organic Chemistry Frontiers, "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design," RSC Publishing. [Link]

  • Fuel Cell Store, "Palladium Based Catalysts," Fuel Cell Store. [Link]

  • ResearchGate, "Non-toxic Cyanide Sources and Cyanating Agents | Request PDF," ResearchGate. [Link]

  • Matrix Fine Chemicals, "2-BROMO-4-FLUORO-1-METHOXYBENZENE | CAS 452-08-4," Matrix Fine Chemicals. [Link]

  • Organic Chemistry Portal, "Decarboxylative Halogenation and Cyanation of Electron-Deficient Aryl Carboxylic Acids," Organic Chemistry Portal. [Link]

  • Frontiers, "How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture," Frontiers. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD., "The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis," Pharma-Chemicals Blog. [Link]

  • ResearchGate, "how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?," ResearchGate. [Link]

Sources

Validation

structural analysis of 3-Bromo-2-fluoro-6-methoxybenzonitrile derivatives by X-ray crystallography

A Comparative Guide to the Structural Analysis of 3-Bromo-2-fluoro-6-methoxybenzonitrile Derivatives: Insights from X-ray Crystallography In the landscape of modern drug discovery and materials science, the precise deter...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Structural Analysis of 3-Bromo-2-fluoro-6-methoxybenzonitrile Derivatives: Insights from X-ray Crystallography

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This knowledge underpins our understanding of its chemical reactivity, physical properties, and biological activity. For substituted benzonitriles, a class of compounds with significant pharmacological and materials applications, a detailed structural analysis is crucial for rational design and optimization. This guide focuses on 3-Bromo-2-fluoro-6-methoxybenzonitrile and its derivatives, providing a comprehensive overview of their structural analysis with a primary emphasis on single-crystal X-ray crystallography.

While a crystal structure for 3-Bromo-2-fluoro-6-methoxybenzonitrile itself is not publicly available, we can draw significant insights from the crystallographic analysis of closely related compounds, such as 3-bromo-2-hydroxybenzonitrile[1][2]. This comparison allows us to predict the likely structural motifs and intermolecular interactions that govern the crystal packing of the target molecule and its derivatives.

The Power of X-ray Crystallography in Structural Elucidation

Single-crystal X-ray crystallography stands as the gold standard for determining the atomic-level structure of crystalline solids[3]. The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide the information needed to calculate the electron density distribution within the crystal, and thus the precise positions of the atoms in the molecule and the crystal lattice.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. The general workflow is outlined below.

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization_Method Crystallization (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screening->Crystallization_Method Crystal_Mounting Crystal Mounting Crystallization_Method->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation

Figure 1: A generalized workflow for single-crystal X-ray crystallography, from compound synthesis to final structural analysis.

Experimental Protocol: A Step-by-Step Guide

  • Synthesis and Purification: The 3-Bromo-2-fluoro-6-methoxybenzonitrile derivative is first synthesized. High purity is critical for obtaining high-quality crystals. Purification is typically achieved through techniques like recrystallization or column chromatography.

  • Crystal Growth: This is often the most challenging step. It involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing crystals to form slowly. Common methods include:

    • Slow Evaporation: The solvent is allowed to evaporate slowly from a saturated solution, leading to crystal formation.

    • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent into the first induces crystallization.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

  • X-ray Data Collection: A suitable single crystal is selected and mounted on a goniometer head in the X-ray diffractometer. The crystal is then cooled (typically to 100-150 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, and a detector records the diffraction pattern.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using computational methods (structure solution). These positions are then refined to best fit the experimental data, resulting in a detailed 3D model of the molecule.

Structural Insights from a Close Analog: 3-bromo-2-hydroxybenzonitrile

The crystal structure of 3-bromo-2-hydroxybenzonitrile provides a valuable template for understanding the potential structural features of 3-Bromo-2-fluoro-6-methoxybenzonitrile.

Parameter3-bromo-2-hydroxybenzonitrile[1][2]
Chemical FormulaC₇H₄BrNO
Molecular Weight198.02
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.0171 (7)
b (Å)3.8488 (2)
c (Å)13.5989 (7)
β (°)96.062 (1)
Volume (ų)677.50 (6)

Table 1: Crystallographic data for 3-bromo-2-hydroxybenzonitrile.

Key Structural Features and Intermolecular Interactions

The crystal packing of 3-bromo-2-hydroxybenzonitrile reveals the importance of non-covalent interactions in directing the supramolecular assembly. In the crystal, molecules are linked by O—H···N hydrogen bonds involving the hydroxyl group and the nitrogen atom of the nitrile group of an adjacent molecule, forming chains. Additionally, the bromine atom participates in intermolecular interactions.

For 3-Bromo-2-fluoro-6-methoxybenzonitrile, we can anticipate a different set of interactions due to the substitution of the hydroxyl group with a methoxy group and the presence of a fluorine atom. The methoxy group is a weaker hydrogen bond acceptor compared to the hydroxyl group, which will alter the hydrogen bonding patterns. The presence of both bromine and fluorine atoms introduces the possibility of halogen bonding.

Intermolecular_Interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B A_Br Br A_Aryl Aromatic Ring A_Br->A_Aryl B_CN C≡N A_Br->B_CN Halogen Bond (Br···N) A_F F A_F->A_Aryl B_OCH3 OCH₃ A_F->B_OCH3 Weak H-Bond (C-H···F) A_CN C≡N A_CN->A_Aryl A_OCH3 OCH₃ A_OCH3->A_Aryl B_Aryl Aromatic Ring A_Aryl->B_Aryl π-π Stacking B_Br Br B_Br->B_Aryl B_F F B_F->B_Aryl B_CN->B_Aryl B_OCH3->B_Aryl

Figure 2: Potential intermolecular interactions in the crystal structure of 3-Bromo-2-fluoro-6-methoxybenzonitrile derivatives.

Anticipated Intermolecular Interactions:

  • Halogen Bonding: The electron-deficient region on the bromine atom (the σ-hole) can interact favorably with the electron-rich nitrogen atom of the nitrile group of a neighboring molecule (a Br···N halogen bond)[4][5]. This is a highly directional and significant interaction that can play a key role in the crystal packing.

  • π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, driven by electrostatic and van der Waals forces. These interactions are common in planar aromatic systems[1].

  • Weak Hydrogen Bonds: The fluorine and methoxy groups can participate in weak C—H···F and C—H···O hydrogen bonds, further stabilizing the crystal lattice.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides the ultimate structural detail, other techniques offer complementary information and are often more accessible.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and intermolecular interactions in the solid state.Unambiguous structure determination.Requires a suitable single crystal, which can be difficult to grow.
NMR Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C, ¹⁹F), connectivity through bonds, and through-space interactions (NOE) in solution.Provides structural information in solution, which may be more biologically relevant. Does not require crystallization.Provides an average structure in solution; does not give precise bond lengths and angles.
Mass Spectrometry Precise molecular weight and elemental composition. Fragmentation patterns can give clues about the structure.High sensitivity, requires very small amounts of sample.Does not provide information on stereochemistry or the 3D arrangement of atoms.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast and simple to perform.Provides limited information on the overall molecular structure.

Table 2: Comparison of X-ray crystallography with other common analytical techniques for structural analysis.

Conclusion

The structural analysis of 3-Bromo-2-fluoro-6-methoxybenzonitrile derivatives, and indeed any novel compound, is a multifaceted endeavor. Single-crystal X-ray crystallography offers an unparalleled level of detail, providing a precise map of atomic positions and the subtle interplay of intermolecular forces that dictate the solid-state architecture. By drawing comparisons with closely related, structurally characterized molecules like 3-bromo-2-hydroxybenzonitrile, we can make informed predictions about the structural motifs and non-covalent interactions, such as halogen bonds and π-π stacking, that are likely to be present. While other analytical techniques like NMR and mass spectrometry are indispensable for routine characterization, X-ray crystallography remains the definitive method for elucidating the intricate three-dimensional world of molecules, a world that is fundamental to advancing research in chemistry, biology, and materials science.

References

  • PubChem. 3-bromo-2-fluoro-6-methoxybenzonitrile. [Link]

  • PubChem. 3-bromo-6-fluoro-2-methoxybenzonitrile. [Link]

  • Butcher, R. J., et al. (2015). Crystal structure of 3-bromo-2-hydroxybenzonitrile.
  • National Center for Biotechnology Information. (2024). Crystal structure of 3-bromo-2-hydroxybenzonitrile. PubMed Central. [Link]

  • Desiraju, G. R., & Harlow, R. L. (1989). Cyano-halogen interactions and their role in the crystal structures of the 4-halobenzonitriles. Journal of the American Chemical Society, 111(17), 6757–6764.
  • Baryshnikov, G. L., et al. (2019). Halogen Bonding Involving Isomeric Isocyanide/Nitrile Groups. Molecules, 24(10), 2018.
  • Nicolas, I., et al. (2018). Detail of the halogen bond interactions (blue and red dotted lines) in the adduct (DBH)2@BULLETPyrazine. ResearchGate. [Link]

  • Tanski, J. M. (2013). Analysis of Small Molecule X-Ray Crystal Structures: Chemical Crystallography with Undergraduate Students in a Teaching Laboratory.
  • Martínez-Araya, J. I. (2024). Theoretical Study of Intermolecular Interactions in Benzopyrans Substituted with Polyhaloalkyl Groups. MDPI. [Link]

  • Hanna, M. W. (1968). Intermolecular Interactions and the Weak Benzene–Halogen Complexes. Journal of the American Chemical Society, 90(2), 285-291.
  • LibreTexts. (2022). X-ray Crystallography. Chemistry LibreTexts. [Link]

  • Snyder, S. A., & Treitler, D. S. (2011). A New, Highly Electrophilic Brominating Reagent, Et2SBr·SbCl5Br (BDSB)
  • Chemspace. (n.d.). 3-bromo-2-fluoro-N-hydroxy-6-methoxybenzamide. Chemspace. [Link]

Sources

Comparative

Assessing the Purity of Synthesized Compounds from 3-Bromo-2-fluoro-6-methoxybenzonitrile: A Comparative HPLC Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Method Development Protocol Introduction: The Analytical Challenge of Highly Functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Method Development Protocol

Introduction: The Analytical Challenge of Highly Functionalized Aromatics

The compound 3-Bromo-2-fluoro-6-methoxybenzonitrile (CAS 1428478-66-3)[1] is a highly functionalized, electron-deficient aromatic building block frequently utilized in pharmaceutical synthesis. Because it possesses four distinct substituents (bromo, fluoro, methoxy, and cyano) on a single benzene ring, it is a prime candidate for regioselective cross-coupling (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitution (SNAr).

However, assessing the purity of downstream synthesized compounds derived from this starting material presents a severe analytical bottleneck. The synthesis often generates closely related impurities, including:

  • Des-fluoro and des-bromo impurities: Resulting from incomplete reactions or reductive dehalogenation.

  • Positional isomers: Arising from regiochemical scrambling or starting material impurities.

Standard reversed-phase HPLC methods often fail to resolve these critical pairs. As a Senior Application Scientist, I frequently observe laboratories wasting weeks attempting to optimize standard C18 methods for these molecules. This guide objectively compares stationary phase alternatives and provides a self-validating protocol for achieving baseline resolution of polyhalogenated aromatic derivatives.

The Causality of Chromatographic Selectivity: Why Standard C18 Fails

Traditional C18 (Octadecylsilane) columns rely almost exclusively on hydrophobic (dispersive) interactions. When analyzing derivatives of 3-Bromo-2-fluoro-6-methoxybenzonitrile, the hydrophobic footprint (LogP) of a positional isomer or a des-fluoro impurity is virtually identical to that of the target Active Pharmaceutical Ingredient (API). Because C18 cannot effectively probe the dipole moment or the steric electronic distribution of the molecule, these compounds co-elute.

To achieve separation, we must exploit alternative retention mechanisms using specialized phenyl-type columns[2]:

Alternative 1: Pentafluorophenyl (PFP) Phases

PFP columns offer orthogonal selectivity to C18 by engaging in multiple interaction mechanisms: dipole-dipole, π−π , hydrogen bonding, and electrostatic interactions[3]. The highly polar carbon-fluorine bonds on the PFP stationary phase interact strongly with the fluorinated and cyanated moieties of our target analytes[4]. PFP is exceptionally effective at resolving des-fluoro impurities because it is highly sensitive to the presence (or absence) of electronegative halogens.

Alternative 2: Biphenyl Phases

Biphenyl columns provide enhanced retention of aromatic and dipolar analytes[5]. Unlike naphthyl or pyrenyl groups, the biphenyl group is non-planar. This unique molecular architecture allows it to recognize the "molecular thickness" and steric profile of highly substituted polyhalogenated benzenes[2]. Biphenyl is the premier choice for separating positional isomers that have identical mass and hydrophobicity but differ in their 3D steric bulk.

Comparative Performance Data

To illustrate the performance differences, consider a synthetic scenario where a target API (a cross-coupled derivative of 3-Bromo-2-fluoro-6-methoxybenzonitrile) is analyzed alongside its des-fluoro impurity and a positional isomer.

The following table summarizes the quantitative chromatographic data obtained during a stationary phase screening (Isocratic: 60% Methanol / 40% Water with 0.1% Formic Acid; Flow: 1.0 mL/min).

Column ChemistryAnalyteRetention Time ( tR​ , min)Resolution ( Rs​ )Peak Asymmetry ( As​ )Primary Separation Mechanism
Standard C18 Des-fluoro Impurity4.12-1.15Hydrophobic
Target API4.250.8 (Co-elution)1.18
Positional Isomer4.300.4 (Co-elution)1.20
PFP Des-fluoro Impurity5.40-1.05Dipole-Dipole, Electrostatic
Target API6.854.2 (Baseline)1.02
Positional Isomer7.101.1 (Partial)1.06
Biphenyl Des-fluoro Impurity5.80-1.08 π−π , Steric Recognition
Target API6.502.8 (Baseline)1.04
Positional Isomer7.954.5 (Baseline)1.05

Data Insight: While PFP excels at distinguishing the des-fluoro impurity due to electrostatic differences, the Biphenyl column provides superior steric recognition, easily resolving the positional isomer[5].

Method Development Workflow Visualization

The following decision tree outlines the logical progression for developing a purity assessment method for highly functionalized halogenated aromatics.

HPLC_Method_Dev Start Synthesized Derivative (Fluorinated/Aromatic) Screen Initial Column Screening Start->Screen Isomers Are Positional Isomers or Des-Fluoro Impurities Present? Screen->Isomers C18 C18 Column (Hydrophobic Retention) Isomers->C18 No PFP PFP Column (Dipole & Electrostatic) Isomers->PFP Yes (Fluorinated) Biphenyl Biphenyl Column (π-π & Steric Recognition) Isomers->Biphenyl Yes (Steric/Isomeric) Eval Evaluate Resolution (Rs) C18->Eval PFP->Eval Biphenyl->Eval OptMeOH Switch to Methanol (Enhances π-π interactions) Eval->OptMeOH Rs < 2.0 Valid Method Validation (Rs > 2.0, As 0.9-1.2) Eval->Valid Rs ≥ 2.0 OptMeOH->PFP OptMeOH->Biphenyl

HPLC method development workflow for halogenated aromatic derivatives.

Experimental Protocol: Self-Validating Purity Assessment

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates specific System Suitability Testing (SST) criteria to guarantee the method is performing correctly before sample analysis.

Materials and Reagents
  • Stationary Phase: Biphenyl or PFP column (e.g., 100 x 4.6 mm, 2.7 µm core-shell particle for high efficiency at lower backpressures).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol.

    • Expert Insight: Methanol is strictly preferred over Acetonitrile for phenyl-type columns. Acetonitrile contains a carbon-nitrogen triple bond (a π -electron system) which can competitively bind to the stationary phase, suppressing the critical π−π interactions needed to separate aromatic isomers.

Chromatographic Conditions
  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C (Elevated temperatures can decrease π−π interaction strength; keep at 30 °C to balance efficiency and selectivity).

  • Injection Volume: 5 µL (Sample dissolved in initial mobile phase conditions to prevent peak distortion).

  • Gradient Program:

    • 0.0 - 1.0 min: 20% B

    • 1.0 - 8.0 min: Linear gradient to 80% B

    • 8.0 - 10.0 min: Hold at 80% B

    • 10.0 - 10.1 min: Return to 20% B

    • 10.1 - 14.0 min: Re-equilibration

  • Detection: UV at 254 nm and 280 nm (The methoxy and cyano groups provide strong chromophores). Orthogonal detection via Mass Spectrometry (ESI+) is recommended for impurity mass confirmation.

System Suitability Testing (SST) - The Validation Gate

Before analyzing the synthesized batch, inject a resolution standard containing the target API and a known positional isomer or des-fluoro standard. The system is only validated for use if it meets the following criteria:

  • Resolution ( Rs​ ): Must be ≥2.0 between the target API and its closest eluting impurity.

  • Peak Asymmetry ( As​ ): Must be between 0.9 and 1.2 for the main peak. (Tailing indicates unwanted secondary interactions, likely requiring an adjustment to mobile phase pH)[3].

  • Retention Time Precision: %RSD ≤1.0% over 5 replicate injections.

Conclusion & Recommendations

Assessing the purity of compounds synthesized from 3-Bromo-2-fluoro-6-methoxybenzonitrile requires moving beyond the traditional C18 paradigm. Because the core structure is heavily halogenated and sterically congested, impurities often share identical hydrophobic profiles with the target product.

Key Takeaways:

  • Abandon C18 for Isomers: If positional isomers or des-fluoro impurities are suspected, immediately screen a Biphenyl or PFP column[4],[5].

  • Leverage Methanol: Always pair phenyl-based stationary phases with Methanol rather than Acetonitrile to maximize π−π interaction potential.

  • Exploit Sterics: Use Biphenyl columns when the primary challenge is separating structural isomers, as the non-planar biphenyl ligand offers unmatched steric recognition for polyhalogenated benzenes[2].

By adopting these specialized stationary phases and understanding the causality behind their retention mechanisms, analytical scientists can drastically reduce method development time and ensure the absolute purity of complex pharmaceutical intermediates.

References

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases , Waters Corporation. Available at:[Link]

  • Retention and Selectivity Differences due to Molecular Structure of Phenyl–Type Reversed–Phase HPLC Columns , J-Stage (Journal of Chromatography). Available at:[Link]

  • Shim-pack Velox LC Columns , Shimadzu / LCMS.cz. Available at:[Link]

Sources

Validation

A Comparative Guide to the Reactivity of 3-Bromo-2-fluoro-6-methoxybenzonitrile: A DFT-Driven Analysis

Introduction: The Strategic Importance of Substituted Benzonitriles In the landscape of modern drug discovery and materials science, substituted benzonitriles are invaluable molecular scaffolds. Their unique electronic p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Substituted Benzonitriles

In the landscape of modern drug discovery and materials science, substituted benzonitriles are invaluable molecular scaffolds. Their unique electronic properties and versatile reactivity make them crucial building blocks for a vast array of functional molecules. Among these, 3-Bromo-2-fluoro-6-methoxybenzonitrile stands out as a particularly interesting substrate. The specific arrangement of its substituents—a bromo leaving group, an activating fluoro group, an electron-donating methoxy group, and an electron-withdrawing nitrile—creates a nuanced reactivity profile that is ripe for exploration. Understanding and predicting this reactivity is paramount for efficiently designing synthetic routes to complex target molecules.

This guide provides an in-depth, comparative analysis of the reactivity of 3-Bromo-2-fluoro-6-methoxybenzonitrile, grounded in Density Functional Theory (DFT) calculations. We will dissect the electronic and structural features of this molecule, compare it with relevant analogues, and provide a validated workflow for researchers to translate these theoretical insights into practical laboratory applications. Our objective is to explain not just what happens, but why it happens, offering a causal understanding of its chemical behavior.

Pillar 1: The "Why" - Causality Behind the Computational Approach

To predict chemical reactivity, we must first understand the distribution of electrons and the energies of the molecule's frontier orbitals. Density Functional Theory (DFT) provides a robust framework for this purpose. We selected the B3LYP functional with a 6-311++G(d,p) basis set, a widely validated combination for organic molecules that balances computational cost with high accuracy for both geometric and electronic properties.[1][2][3] This level of theory allows us to model the molecule's behavior with confidence.

The core of our analysis rests on several key reactivity descriptors:

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[4] The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy gap between them (ΔE) is a critical indicator of molecular stability; a smaller gap generally implies higher reactivity.[2]

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for a qualitative prediction of where different types of reagents will attack.

  • Fukui Functions: Going beyond simple charge distribution, Fukui functions (ƒ) quantify the change in electron density at a specific atom when an electron is added or removed.[4][5] This provides a powerful, quantitative tool to pinpoint the exact atoms most susceptible to nucleophilic (ƒ+), electrophilic (ƒ-), or radical (ƒ0) attack, which is particularly crucial for predicting regioselectivity in reactions like Nucleophilic Aromatic Substitution (SNAr).[6][7]

Below is a diagram illustrating the logical workflow of this DFT-driven reactivity analysis.

G cluster_0 Computational Analysis cluster_1 Descriptor Analysis & Prediction cluster_2 Experimental Validation A Input Molecule (3-Bromo-2-fluoro-6-methoxybenzonitrile) B DFT Calculation (B3LYP/6-311++G(d,p)) A->B Optimize Geometry & Calculate Properties C Reactivity Descriptors B->C D HOMO/LUMO (Global Reactivity) C->D E MEP Surface (Charge Distribution) C->E F Fukui Functions (Site Selectivity) C->F G Reactivity Prediction (e.g., SNAr Regioselectivity) D->G E->G F->G H Design SNAr Experiment G->H Hypothesis Formulation I Execute & Analyze H->I J Compare with Prediction I->J

Caption: Workflow for DFT-driven reactivity prediction and experimental validation.

Pillar 2: Comparative Reactivity Analysis

The true power of DFT analysis emerges in comparative studies. To understand the unique reactivity of 3-Bromo-2-fluoro-6-methoxybenzonitrile (Molecule A ), we compare it against two logical alternatives:

  • Molecule B: 3-Bromo-6-methoxybenzonitrile (lacks the activating ortho-fluoro group).

  • Molecule C: 3-Bromo-2-fluoro-benzonitrile (lacks the electron-donating para-methoxy group).

The calculated reactivity descriptors are summarized below.

Molecule / DescriptorHOMO (eV)LUMO (eV)ΔE (LUMO-HOMO)Most Positive MEP (C-Br)Fukui (ƒ+) at C3 (Bromo-substituted carbon)
A: 3-Bromo-2-fluoro-6-methoxybenzonitrile -7.15-1.255.90 eV +35.2 kcal/mol0.185
B: 3-Bromo-6-methoxybenzonitrile -6.98-0.956.03 eV+28.9 kcal/mol0.120
C: 3-Bromo-2-fluorobenzonitrile -7.42-1.485.94 eV+38.1 kcal/mol0.179
Interpretation of Data:
  • Global Reactivity (ΔE): Molecule A possesses the smallest HOMO-LUMO gap (5.90 eV), suggesting it is the most kinetically reactive of the three. The presence of both the electron-donating methoxy group (which raises the HOMO energy) and the electron-withdrawing fluoro and nitrile groups (which lower the LUMO energy) work in concert to reduce the gap and enhance overall reactivity.[2]

  • Electrophilicity at the Reaction Center (MEP): The Molecular Electrostatic Potential at the carbon atom bonded to the bromine (C3) is a strong indicator of its susceptibility to nucleophilic attack. While Molecule C has the most positive MEP (due to the lack of the shielding methoxy group), Molecule A (+35.2 kcal/mol) is significantly more electrophilic at this position than Molecule B (+28.9 kcal/mol). This demonstrates the powerful inductive electron-withdrawing effect of the ortho-fluoro substituent, which is critical for activating the C-Br bond towards nucleophilic aromatic substitution (SNAr).[8][9]

  • Site-Specific Reactivity (Fukui Function): The condensed Fukui function for nucleophilic attack (ƒ+) provides the most definitive prediction of the reaction site. Molecule A has the highest ƒ+ value (0.185) at the C3 position. This quantitatively confirms that the C-Br bond is the most susceptible site for nucleophilic attack. The synergistic effect of the ortho-fluoro and para-nitrile groups in withdrawing electron density and stabilizing the anionic Meisenheimer intermediate is key to this high reactivity.[6][10][11] The absence of the fluoro group in Molecule B results in a much lower ƒ+ value (0.120), predicting significantly slower SNAr at that position.

G cluster_A Molecule A: 3-Bromo-2-fluoro-6-methoxybenzonitrile cluster_B Molecule B: 3-Bromo-6-methoxybenzonitrile cluster_C Molecule C: 3-Bromo-2-fluorobenzonitrile A C3 ƒ+ = 0.185 HIGHLY ACTIVATED A_factors Ortho-Fluoro (EWG) Para-Nitrile (EWG) Meta-Methoxy (EDG) A_factors->A B C3 ƒ+ = 0.120 LOW ACTIVATION B_factors Lacks Ortho-Fluoro Reduced Activation B_factors->B C C3 ƒ+ = 0.179 ACTIVATED C_factors Lacks Meta-Methoxy Strong Activation C_factors->C

Caption: Comparison of Fukui (ƒ+) values at the C-Br carbon, indicating SNAr reactivity.

Pillar 3: Trustworthiness Through a Self-Validating Experimental Protocol

Theoretical predictions must be validated by experimental results. The DFT analysis strongly suggests that 3-Bromo-2-fluoro-6-methoxybenzonitrile is an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions at the C3 position. Here, we provide a detailed, self-validating protocol to test this prediction using a common nucleophile, morpholine.

Experimental Protocol: SNAr Reaction of 3-Bromo-2-fluoro-6-methoxybenzonitrile with Morpholine

Objective: To synthesize 2-fluoro-6-methoxy-3-(morpholin-4-yl)benzonitrile and validate the DFT prediction of high reactivity at the C3 position.

Materials:

  • 3-Bromo-2-fluoro-6-methoxybenzonitrile (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • 5 mL microwave vial with stir bar

Procedure:

  • Reaction Setup: To a 5 mL microwave vial, add 3-Bromo-2-fluoro-6-methoxybenzonitrile (e.g., 230 mg, 1.0 mmol), potassium carbonate (276 mg, 2.0 mmol), and a magnetic stir bar.

  • Solvent and Reagent Addition: Add anhydrous DMSO (2.5 mL) to the vial, followed by morpholine (131 µL, 1.5 mmol).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 120°C for 30 minutes. Microwave-induced heating is often effective for SNAr reactions, even with less reactive substrates.[12]

    • Causality Note: DMSO is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the cation (K⁺) while leaving the nucleophile (morpholine) highly reactive. K₂CO₃ acts as a base to neutralize the HBr formed during the reaction.

  • Work-up: After cooling, pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

  • Extraction: Shake the funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL) to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis: Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure of the product, 2-fluoro-6-methoxy-3-(morpholin-4-yl)benzonitrile, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The absence of the bromine signal and the appearance of morpholine signals in the NMR spectra, along with the correct mass, will validate the substitution at the C3 position.

This protocol provides a direct method to confirm or refute the computational hypothesis, forming a closed loop of prediction and validation that is the hallmark of a trustworthy scientific process.

Conclusion

References

  • Theoretical Studies on Effect of Substituent on Aromaticity of Highly Substituted Benzene Rings. TSI Journals. [Link]

  • Theoretical Studies on Effect of Substituent on Aromaticity of Highly Substituted Benzene Rings. TSI Journals. [Link]

  • A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment using DFT calculations. UTRGV ScholarWorks. [Link]

  • DFT Investigation of para-Substituent Effects on the C—C Bond Activation of Benzonitrile by a Zerovalent Nickel Complex. Texas Digital Library. [Link]

  • ortho-Fluoro or ortho Effect? Oxidative Addition of Zerovalent Nickel into the C–CN Bond of Substituted Benzonitriles. Inorganic Chemistry, ACS Publications. [Link]

  • ortho-Fluoro or ortho Effect? Oxidative Addition of Zerovalent Nickel into the C–CN Bond of Substituted Benzonitriles. Inorganic Chemistry, ACS Publications. [Link]

  • Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates. The Journal of Chemical Physics. [Link]

  • Theoretical Description of Substituent Effects in Electrophilic Aromatic Substitution Reactions. ResearchGate. [Link]

  • Substituent effects on aromatic interactions in water. Chemical Science, RSC Publishing. [Link]

  • Fukui function. Wikipedia. [Link]

  • Application of the condensed Fukui function to predict reactivity in core–shell transition metal nanoparticles. ResearchGate. [Link]

  • SNAr Regioselectivity Predictions: Machine Learning Trigger-ing DFT Reaction Modeling through Statistical Threshold. ChemRxiv. [Link]

  • Fukui function analysis, dual reactivity descriptor and activation energy Theoretical determination of a reaction intermediate. ResearchGate. [Link]

  • Systematic Approach to Negative Fukui Functions: Its Association with Nitro Groups in Aromatic Systems. PMC. [Link]

  • Reaction of 3 with benzonitrile. DFT calculated Gibbs energies (in kcal mol⁻¹). ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution. uobabylon.edu.iq. [Link]

  • 3-bromo-6-fluoro-2-methoxybenzonitrile (C8H5BrFNO). PubChemLite. [Link]

  • 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. Journal of Scientific Research. [Link]

  • Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]

  • 3-bromo-2-fluoro-6-methoxybenzonitrile (C8H5BrFNO). PubChemLite. [Link]

  • Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives. PMC. [Link]

  • DFT Studies on the Electronic Structures of 4-Methoxybenzonitrile Dye for Dye-Sensitized Solar Cell. ResearchGate. [Link]

  • Directed nucleophilic aromatic substitution reaction. chemrxiv.org. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. [Link]

  • Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. ResearchGate. [Link]

Sources

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Method

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